molecular formula C7H11N3O B1353557 6-methoxy-N2-methylpyridine-2,3-diamine CAS No. 90817-34-8

6-methoxy-N2-methylpyridine-2,3-diamine

Cat. No.: B1353557
CAS No.: 90817-34-8
M. Wt: 153.18 g/mol
InChI Key: ATCBPVDYYNJHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N2-methylpyridine-2,3-diamine is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9-7-5(8)3-4-6(10-7)11-2/h3-4H,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCBPVDYYNJHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420888
Record name 6-Methoxy-N~2~-methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90817-34-8
Record name 3-Amino-2-methylamino-6-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90817-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-N~2~-methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2-N-methylpyridine-2,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-methoxy-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview for the synthesis of 6-methoxy-N2-methylpyridine-2,3-diamine, a valuable substituted pyridinediamine intermediate in medicinal chemistry and drug discovery. The document details a plausible and well-established multi-step synthetic route, offering insights into the rationale behind experimental choices, detailed protocols, and critical safety considerations. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a key building block in the synthesis of complex heterocyclic systems, including kinase inhibitors for potential cancer therapeutics.[1][2] Its utility stems from the versatile reactivity of the diaminopyridine core, which allows for the construction of diverse molecular scaffolds. This guide will delineate a robust synthetic pathway, commencing from readily available starting materials and proceeding through a series of well-characterized transformations.

Overall Synthetic Strategy

The synthesis of this compound can be strategically approached in two main stages. The first stage focuses on the construction of the key intermediate, 2,3-diamino-6-methoxypyridine . The second stage addresses the regioselective N-methylation of this intermediate to yield the target compound.

Synthesis_Workflow A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration C 2-Amino-6-chloro-3-nitropyridine B->C Ammonolysis D 2-Amino-6-methoxy-3-nitropyridine C->D Methoxylation E 2,3-Diamino-6-methoxypyridine D->E Reduction F This compound E->F Selective N-Methylation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,3-Diamino-6-methoxypyridine

This precursor is synthesized via a four-step sequence starting from 2,6-dichloropyridine.

Step 1: Nitration of 2,6-Dichloropyridine

The initial step involves the nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position. This is a crucial step that sets the stage for the subsequent introduction of the amino groups.

Protocol:

  • In a well-ventilated fume hood, slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid with constant stirring at 20–25 °C.

  • To this solution, add 75.0 g of concentrated nitric acid (98.0%) dropwise, ensuring the reaction temperature is maintained below 50 °C.

  • After the addition is complete, heat the mixture to 100–105 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 50 °C and carefully pour it into ice water.

  • Filter the resulting precipitate and wash with water.

  • Dry the collected solid to obtain 2,6-dichloro-3-nitropyridine.

Expert Insight & Causality: The use of a strong acid mixture (sulfuric and nitric acid) is a classic method for the nitration of aromatic rings. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring deactivates it towards electrophilic aromatic substitution, necessitating harsh reaction conditions (high temperature and concentrated acids). The nitro group is directed to the 3-position due to the directing effects of the chlorine atoms and the pyridine nitrogen.

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

The next step is a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by an amino group.

Protocol:

  • Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature.

  • To this solution, add 12.2 ml (0.179 mole) of 25% aqueous ammonia solution at room temperature.

  • Heat the resulting mixture to 35–40 °C for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to 20 °C.

  • Filter the solid product, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.

Expert Insight & Causality: The ammonolysis selectively occurs at the 6-position. The strong electron-withdrawing effect of the nitro group at the 3-position activates the chlorine atoms towards nucleophilic attack. The chlorine at the 6-position is generally more susceptible to substitution than the one at the 2-position in such systems.

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

This step involves the substitution of the remaining chlorine atom with a methoxy group.

Protocol:

  • Prepare a solution of sodium methoxide by mixing 7.78 g (0.144 mole) of sodium methoxide with 50.0 ml of methanol and cool to 15 °C.

  • Slowly add 25.0 g (0.144 mole) of 2-amino-6-chloro-3-nitropyridine to the sodium methoxide solution, maintaining the temperature at 15 °C.

  • Warm the reaction mixture to 25–30 °C and stir for 4-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-amino-6-methoxy-3-nitropyridine.[3]

ParameterValueReference
Yield86.5%[3]
Purity (HPLC)99.0%[3]
Melting Point167–169 °C[3]

Expert Insight & Causality: The methoxylation is another nucleophilic aromatic substitution reaction. Sodium methoxide is a strong nucleophile that readily displaces the chloride. The reaction is typically run at a slightly elevated temperature to ensure complete conversion.

Step 4: Reduction of 2-Amino-6-methoxy-3-nitropyridine

The final step in the synthesis of the intermediate is the reduction of the nitro group to an amino group.

Protocol:

  • To 250 ml of concentrated hydrochloric acid, add 25.0 g (0.147 mole) of 2-amino-6-methoxy-3-nitropyridine at room temperature.

  • Cool the resulting solution to 15 °C and slowly add 66.7 g (0.294 mole) of stannous chloride dihydrate.

  • Heat the reaction mass to 35–40 °C and stir for 5–6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to 20 °C and stir for one hour.

  • The product, 2,3-diamino-6-methoxypyridine, will be present as its dihydrochloride salt.

Expert Insight & Causality: The reduction of an aromatic nitro group to an amine is a common transformation. Stannous chloride in concentrated hydrochloric acid is a classic and effective reducing agent for this purpose. The reaction proceeds through a series of intermediates and results in the formation of the corresponding amine. The product is isolated as the dihydrochloride salt due to the acidic conditions and the presence of two basic amino groups.

Part 2: Regioselective N-Methylation of 2,3-Diamino-6-methoxypyridine

This is a critical step that requires careful control to achieve methylation selectively at the 2-amino group. The inherent differences in the electronic and steric environment of the two amino groups can be exploited to achieve regioselectivity. The 2-amino group is adjacent to the electron-donating methoxy group and the pyridine nitrogen, while the 3-amino group is ortho to the newly formed amino group.

Methylation_Mechanism cluster_products Products A 2,3-Diamino-6-methoxypyridine C N2-Methylated Product A->C Selective Methylation D N3-Methylated Product (minor) A->D Side Reaction E Ring-Methylated Product (minor) A->E Side Reaction B Methyl Iodide (CH3I) B->C B->D B->E

Caption: Regioselectivity in the N-methylation of 2,3-diamino-6-methoxypyridine.

Proposed Protocol for Selective N2-Methylation:

  • Neutralize the 2,3-diamino-6-methoxypyridine dihydrochloride salt from the previous step with a suitable base (e.g., aqueous ammonia) to obtain the free base.

  • Dissolve the free base in a suitable solvent. The choice of solvent can influence the site of methylation.[4]

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of methyl iodide.

  • Allow the reaction to stir at a low temperature and gradually warm to room temperature.

  • Monitor the reaction closely by TLC or LC-MS to maximize the formation of the desired mono-methylated product and minimize di-methylation and ring methylation.

  • Upon completion, quench the reaction and work up to isolate the crude product.

  • Purify the product using column chromatography to separate the desired N2-methylated isomer from other isomers and starting material.

Expert Insight & Causality: Methylation of diaminopyridines can occur at the exocyclic amino groups or the endocyclic ring nitrogen.[4] The relative basicity and steric accessibility of these sites determine the product distribution. The 2-amino group is generally more nucleophilic than the 3-amino group in this system. Using a single equivalent of the methylating agent at low temperatures favors mono-methylation. The choice of a less polar solvent may favor methylation on the exocyclic amines over the more polar ring nitrogen. Methyl iodide is a commonly used and effective methylating agent for amines.

Purification and Characterization

The final product, this compound, should be purified to a high degree for use in subsequent synthetic steps.

Purification:

  • Column Chromatography: This is the most effective method for separating the desired product from isomers and unreacted starting material. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) should be employed.

Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group on the nitrogen, the methoxy group, and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
¹³C NMR Resonances for all seven carbon atoms in the molecule, including the methyl and methoxy carbons, and the aromatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₁N₃O, MW: 153.18). Fragmentation patterns can provide further structural confirmation.[5]
HPLC A single major peak indicating the purity of the compound.

Safety Considerations

This synthesis involves the use of several hazardous reagents and requires strict adherence to safety protocols.

  • Nitrating agents (concentrated nitric and sulfuric acids): Highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Chlorinated pyridines: Can be toxic and irritants. Avoid inhalation and skin contact.

  • Ammonia solution: Corrosive and has a pungent, irritating odor. Work in a well-ventilated area.

  • Sodium methoxide: A strong base and corrosive. Reacts violently with water. Handle in a dry environment.

  • Stannous chloride: Harmful if swallowed and can cause skin and eye irritation.

  • Methyl iodide: A known carcinogen and is highly toxic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate gloves should be worn.[2]

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with careful execution of each reaction. The key challenges lie in the controlled nitration and the regioselective N-methylation. This guide provides a robust and well-reasoned pathway, grounded in established chemical principles, to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

6-methoxy-N2-methylpyridine-2,3-diamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-methoxy-N2-methylpyridine-2,3-diamine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry. Its unique arrangement of functional groups—a methoxy group, a primary amine, and a secondary methylamine—on a pyridine scaffold makes it a valuable and versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents. The strategic positioning of its substituents allows for regioselective reactions, enabling the construction of fused ring systems that are central to the structure of many biologically active molecules.

Chemical Structure and Properties

The structural and electronic properties of this compound are fundamental to its reactivity and utility as a chemical intermediate.

Molecular Structure

The molecule consists of a central pyridine ring substituted at the 2, 3, and 6 positions. The IUPAC name, this compound, precisely describes these substitutions. The core structure features an electron-donating methoxy group at position 6, a primary amine at position 3, and a methylamino group at position 2.

G N1 N C6 C N1->C6 C2 C C2->N1 N_methylamino NH C2->N_methylamino C3 C C3->C2 N_amino NH2 C3->N_amino C4 C C4->C3 C5 C C5->C4 C6->C5 O_methoxy O C6->O_methoxy C_methyl CH3 N_methylamino->C_methyl C_methoxy CH3 O_methoxy->C_methoxy

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are critical for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueSource(s)
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
CAS Number 1211533-51-6
Appearance Solid
Melting Point 108 - 110 °C
Boiling Point (Predicted) 302.5±35.0 °C at 760 mmHg
Density (Predicted) 1.18±0.1 g/cm³
pKa (Predicted) 5.43±0.10 (most basic)
LogP (Predicted) 0.76

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route starts from 2-amino-3-nitro-6-methoxypyridine.

Synthetic Workflow

The overall transformation involves two key steps: N-methylation of the amino group followed by the reduction of the nitro group. The choice of a selective methylation strategy is crucial to avoid methylation at undesired positions. The subsequent nitro reduction is typically achieved using standard catalytic hydrogenation or metal-based reducing agents.

G start 2-Amino-3-nitro- 6-methoxypyridine step1 Step 1: N-Methylation (e.g., NaH, MeI) start->step1 intermediate 2-(Methylamino)-3-nitro- 6-methoxypyridine step1->intermediate step2 Step 2: Nitro Reduction (e.g., H2, Pd/C) intermediate->step2 product 6-methoxy-N2-methyl- pyridine-2,3-diamine step2->product

An In-depth Technical Guide to 6-methoxy-N2-methylpyridine-2,3-diamine and its Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-methoxy-N2-methylpyridine-2,3-diamine and its dihydrochloride salt, a compound of increasing interest in medicinal chemistry and materials science. This document delves into the compound's chemical identity, synthesis, physicochemical properties, and its established and potential applications, with a focus on providing actionable insights for laboratory professionals.

Chemical Identity and CAS Number

This compound is a substituted pyridine derivative. It is crucial to distinguish between the free base and its salt forms, as they have distinct CAS numbers and properties.

  • This compound (Free Base)

    • CAS Number: 90817-34-8[1][2][3]

    • Molecular Formula: C₇H₁₁N₃O[1][4]

    • Molecular Weight: 153.18 g/mol [1][4]

    • Synonyms: 3-amino-2-methylamino-6-methoxypyridine[1]

  • This compound Dihydrochloride (Salt)

    • CAS Number: 83732-72-3[5][6]

    • Molecular Formula: C₇H₁₁N₃O·2HCl or C₇H₁₃Cl₂N₃O[4]

    • Molecular Weight: 226.10 g/mol

    • Synonyms: HC Blue No. 7, 3-Amino-2-Methylamino-6-Methoxypyridine dihydrochloride[5]

The dihydrochloride salt is often preferred in experimental settings due to its enhanced stability and solubility.[5]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. The dihydrochloride salt exhibits significantly improved aqueous solubility, a critical factor for many biological and chemical applications.

PropertyThis compound (Free Base)This compound DihydrochlorideReference
Appearance Brown oilFine grey-violet powder[4][7]
Molecular Formula C₇H₁₁N₃OC₇H₁₁N₃O·2HCl[4]
Molecular Weight 153.18 g/mol 226.10 g/mol [4]
Solubility Limited water solubilityWater solubility > 100 g/L at room temperature[4]
Storage Room temperature, inert gas, light-proof-[1]

The enhanced water solubility of the dihydrochloride salt is attributed to the ionic interactions between the protonated amine groups and the chloride counterions.[4]

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of this compound dihydrochloride can be achieved through a multi-step process. A common pathway begins with the functionalization of a pyridine core.[5] One validated method involves the following key transformations:

  • Amine Protection and Substitution: The process starts with the reaction of 2-chloro-3-nitropyridine with 2-methoxyethylamine in anhydrous dioxane under reflux.[5]

  • Reduction and Salt Formation: The nitro group of the resulting intermediate is then reduced to an amine. Subsequent treatment with hydrochloric acid (e.g., 4 M in dioxane) yields the final dihydrochloride salt.[5]

Another patented approach for a related compound, 2,3-diamino-6-methoxypyridine dihydrochloride, involves the reduction of 2-amino-6-methoxy-3-nitropyridine, which is prepared by the methoxylation of 2-amino-6-chloro-3-nitropyridine.[8]

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the nucleophilic character of its amino groups and the electron-donating effect of the methoxy group. As a secondary amine, it is susceptible to nitrosation and should not be used with nitrosating agents. The nitrosamine content should be kept below 50 ppb in relevant applications.[9]

Applications

Established Application: Hair Dye Formulations

The primary and most well-documented application of this compound and its salts is in the cosmetics industry as a component of oxidative hair dye formulations, where it is also known as HC Blue No. 7.[5][9] It acts as a dye precursor, reacting with primary intermediates to form the final color.[9] This reaction can be accelerated by an oxidizing agent like hydrogen peroxide.[4][9] The final concentration in on-head applications is typically up to 1.0%.[4][9]

Potential Applications in Drug Discovery and Medicinal Chemistry

The diaminopyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.[5]

  • Kinase Inhibitors: This compound is used as an intermediate in the development of kinase inhibitors for cancer treatment.[1] The structural motif is valuable for designing compounds that target signaling pathways involved in tumor growth.[1]

  • Histamine H3 Receptor Antagonists: Research into derivatives of N2-methylpyridine-2,3-diamine has shown potential for developing antagonists for histamine H3 receptors, suggesting possible applications in treating neurological conditions and sleep disorders.[5]

  • Structure-Activity Relationship (SAR) Studies: It is also utilized in SAR studies to optimize drug candidates by exploring how modifications to its structure affect biological activity.[1]

Toxicological Profile

The toxicological data for this compound dihydrochloride is primarily available in the context of its use in cosmetics.

  • Acute Toxicity: It demonstrates moderate acute toxicity upon ingestion, with LD50 values in rodents ranging from 650 to 813 mg/kg.[4]

  • Skin Sensitization: The compound may cause allergic skin reactions in sensitive individuals.[4]

  • Irritation: Undiluted, it can cause slight erythema, which is reversible.[9]

Experimental Protocols

The following is a generalized workflow for an in-vitro UDS (Unscheduled DNA Synthesis) assay, a method used to assess genotoxicity, as described in the evaluation of this compound.[9]

Workflow: In-Vitro Unscheduled DNA Synthesis (UDS) Assay

UDS_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment & Labeling cluster_analysis Analysis Hepatocyte_Isolation Isolate hepatocytes via collagenase perfusion Cell_Purification Purify hepatocytes by centrifugation Hepatocyte_Isolation->Cell_Purification Cell_Plating Plate cells on coverslips Cell_Purification->Cell_Plating Compound_Admin Administer test compound Cell_Plating->Compound_Admin Radiolabeling Label with 3H-thymidine (10 µCi/ml) for 4h Compound_Admin->Radiolabeling Autoradiography Perform autoradiography (7-day exposure) Radiolabeling->Autoradiography UDS_Measurement Measure UDS Autoradiography->UDS_Measurement

Caption: Workflow for an in-vitro UDS assay.

Signaling Pathway Context

While direct involvement in specific signaling pathways is not extensively documented for the parent compound, its derivatives are being investigated in pathways crucial for drug development. The use of this compound as a scaffold for kinase inhibitors suggests its relevance in targeting pathways like PI3K/Akt/mTOR and TGF-beta/Smad, which are often dysregulated in cancer.

Signaling_Pathways cluster_compound Scaffold cluster_derivatives Derivatives cluster_pathways Potential Target Pathways Compound 6-methoxy-N2-methyl- pyridine-2,3-diamine Derivatives Synthesized Derivatives Compound->Derivatives Chemical Synthesis Kinase_Pathways Kinase Signaling Pathways (e.g., PI3K/Akt/mTOR) Derivatives->Kinase_Pathways Inhibition GPCR_Pathways GPCR Signaling (e.g., Histamine H3 Receptor) Derivatives->GPCR_Pathways Antagonism

Caption: Potential signaling pathway interactions.

Conclusion

This compound and its dihydrochloride salt are compounds with a well-established role in the cosmetics industry and significant potential as building blocks in drug discovery. The distinct properties of the free base and its dihydrochloride salt, particularly in terms of solubility, make them suitable for a range of applications. For researchers and drug development professionals, this compound represents a valuable scaffold for the synthesis of novel bioactive molecules, especially in the areas of oncology and neurology. As with any reactive chemical, appropriate handling and safety precautions are paramount, particularly concerning its potential for skin sensitization and nitrosation.

References

The 6-Methoxy-N2-methylpyridine-2,3-diamine Core: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide The Biological Activity of 6-Methoxy-N2-methylpyridine-2,3-diamine Derivatives: A Privileged Scaffold in Modern Drug Discovery

Abstract

The this compound core, a substituted diaminopyridine, represents a quintessential example of a privileged scaffold in medicinal chemistry.[1] While its origins are rooted in the cosmetics industry as a hair dye precursor, its inherent structural features—multiple sites for substitution, and nitrogen atoms capable of crucial hydrogen bonding—have made its derivatives a focal point for therapeutic innovation.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives stemming from this versatile core. We delve into the two primary areas of investigation—oncology and infectious diseases—providing detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The parent compound, this compound, serves as a foundational building block for the synthesis of more complex and biologically active heterocyclic systems.[1][3] Its dihydrochloride salt form is often utilized to improve stability and solubility in various experimental settings.[1]

A common and validated synthetic route begins with the functionalization of a pyridine core, such as 2-chloro-3-nitropyridine.[1] The process typically involves sequential steps of amine protection, substitution, reduction of the nitro group, and subsequent salt formation to yield the final, stable product.[1] This accessibility allows for broad exploration of chemical space through derivatization.

Start 2-Chloro-3-nitropyridine Step1 Amine Substitution (e.g., 2-methoxyethylamine) Start->Step1 Intermediate Substituted Nitropyridine Intermediate Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 Intermediate2 Diaminopyridine Free Base Step2->Intermediate2 Step3 Salt Formation (e.g., HCl) Intermediate2->Step3 End 6-Methoxy-N2-methylpyridine -2,3-diamine Dihydrochloride Step3->End

Caption: Generalized synthetic workflow for the core scaffold.

Anticancer Activity of Pyridine-2,3-diamine Derivatives

The pyridine nucleus is a well-established pharmacophore in oncology, and derivatives of the 6-methoxypyridine-2,3-diamine scaffold are no exception.[4][5] Their anticancer effects are often attributed to the inhibition of key cellular processes required for tumor growth and proliferation.

Mechanism of Action: Kinase Inhibition

Numerous pyridine derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[4] Fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which can be synthesized from diaminopyridine precursors, have shown significant inhibitory effects against a range of kinases, including Tyrosine Kinases (TKs), PI3K, and Cyclin-Dependent Kinases (CDKs).[6]

The rationale for targeting kinases stems from their central role in signal transduction. By designing molecules that fit into the ATP-binding pocket of a specific kinase, it is possible to block its phosphorylating activity, thereby shutting down downstream signaling and halting cancer cell proliferation. The nitrogen atoms in the pyridine ring are often crucial for forming hydrogen bonds with amino acid residues in the kinase's hinge region, a key interaction for potent inhibition.[7]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates CellResponse Cell Proliferation, Survival, Angiogenesis Akt->CellResponse Promotes Inhibitor Pyridine Derivative Kinase Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyridine derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a common method to quantify the inhibitory activity of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series.

    • Reconstitute the recombinant kinase, substrate peptide, and ATP according to the manufacturer's instructions.

  • Assay Reaction:

    • In a 384-well plate, add 5 µL of kinase buffer.

    • Add 1 µL of the test compound dilution or DMSO (vehicle control).

    • Add 2 µL of the kinase/substrate mixture and gently mix.

    • Initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a luminescent kinase assay reagent (which quantifies the amount of ATP remaining).

    • Incubate for a further 10 minutes to allow the signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader. A higher signal indicates less ATP consumption and therefore greater kinase inhibition.

  • Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mechanism of Action: Tubulin Polymerization Inhibition

Another well-validated anticancer strategy is the disruption of microtubule dynamics.[8] Certain diarylpyridine derivatives act as tubulin polymerization inhibitors, often by binding to the colchicine site.[9][10] This interference prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The result is cell cycle arrest, typically at the G2/M phase, which ultimately leads to apoptotic cell death.[11]

Table 1: Antiproliferative Activity of Diarylpyridine Derivatives [9]

Compound IDB-Ring MoietyHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10t Indole0.190.300.33
CA-4 (Positive Control)0.00210.00190.0025
10b o-Tolyl>50>50>50
10u Naphthalen-2-yl0.751.121.05

This table illustrates how modifications to the B-ring of the diarylpyridine scaffold significantly impact cytotoxic potency, a key aspect of Structure-Activity Relationship (SAR) studies.

Protocol: Cell-Based Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against compound concentration.

Antimicrobial Activity of Pyridine Derivatives

The chemical versatility of the pyridine scaffold also lends itself to the development of novel antimicrobial agents.[12] Derivatives have been synthesized and evaluated against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[13][14][15][16]

Proposed Mechanisms and Spectrum of Activity

The mechanisms of antimicrobial action for pyridine derivatives are diverse. Some proposed mechanisms include:

  • DNA Gyrase Inhibition: Similar to quinolone antibiotics, some pyridine-based compounds may interfere with bacterial DNA replication by inhibiting essential enzymes like DNA gyrase.[17]

  • Membrane Disruption: The lipophilic nature of substituted pyridine rings can enable them to intercalate into the microbial cell membrane, leading to increased permeability, loss of cellular contents, and cell death.[10]

  • Enzyme Inhibition: The nitrogen and oxygen atoms within the molecules can chelate essential metal ions required for the function of critical microbial enzymes.[10]

Studies have shown that different derivatives exhibit varying spectra of activity. For instance, certain novel pyridine and thienopyridine derivatives have demonstrated good to strong activity against strains like E. coli, S. aureus, and C. albicans.[14]

cluster_0 Primary Screening cluster_1 Secondary Screening (Quantitative) start Compound Library screen Agar Well Diffusion Assay start->screen result Measure Zone of Inhibition (ZOI) screen->result mic Broth Microdilution Assay result->mic Active Compounds (ZOI > Threshold) data Determine Minimum Inhibitory Concentration (MIC) mic->data

Caption: Experimental workflow for antimicrobial compound screening.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantifying the in vitro activity of an antimicrobial agent.

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives [13]

Compound SeriesTest OrganismMIC (µg/mL)
Pyran 32 B. subtilis6.25
Pyridine 33 E. coli12.5
Thiazolopyridine 35 B. subtilis6.25
Chromene 39 P. aeruginosa12.5

Conclusion and Future Directions

Derivatives of this compound represent a highly promising and versatile scaffold for drug discovery. Moving beyond its initial application in cosmetics, this chemical core has proven to be a fertile ground for developing potent anticancer and antimicrobial agents. The key to its success lies in its synthetic tractability and the ability of its pyridine ring to engage in critical interactions with diverse biological targets, from protein kinases to microbial enzymes.

Future research should focus on leveraging structure-based drug design and computational modeling to further optimize the potency and selectivity of these derivatives. Exploring novel heterocyclic fusions and substitution patterns will undoubtedly uncover new therapeutic candidates. Furthermore, investigating their potential in other disease areas, such as neurodegenerative and inflammatory disorders, could broaden the therapeutic impact of this remarkable chemical scaffold.

References

The Enigmatic Core: A Technical Guide to the Synthesis, Properties, and Postulated Bioactivity of 6-methoxy-N2-methylpyridine-2,3-diamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-methoxy-N2-methylpyridine-2,3-diamine, a substituted diaminopyridine derivative. While its primary established application lies within the cosmetics industry, its chemical architecture, featuring a diaminopyridine core, suggests a broader potential in the realm of biomedical research and drug discovery. The diaminopyridine scaffold is a recognized pharmacophore, and the strategic placement of methoxy and methylamino groups on the pyridine ring presents functional moieties capable of interacting with various biological targets. This document consolidates available data on its chemical characteristics, synthesis, and known applications, and further explores its potential pharmacological relevance by drawing parallels with structurally analogous compounds. We will delve into postulated mechanisms of action, supported by evidence from related pyridine derivatives, to provide a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Diaminopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone in the design of biologically active molecules.[1] It is the second most common heterocycle found in FDA-approved drugs, a testament to its versatility and ability to interact with a wide array of biological targets.[1] The introduction of amino and methoxy substituents onto this core structure can significantly influence its physicochemical properties and pharmacological activity. Specifically, the 2,3-diaminopyridine arrangement provides a bidentate ligand-like structure capable of coordinating with metal ions in metalloenzymes or forming multiple hydrogen bonds with protein targets. This guide focuses on a specific derivative, this compound, and its analogs, to explore their known applications and, more importantly, to extrapolate their potential as therapeutic agents based on the rich pharmacology of related structures.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through multi-step chemical processes, typically starting from substituted pyridine precursors. A common synthetic strategy involves the following key transformations:

General Synthetic Workflow

A plausible synthetic route often commences with a commercially available substituted nitropyridine. The synthesis can be conceptually broken down into the following stages:

  • Nitration: Introduction of a nitro group at a key position on the pyridine ring.

  • Substitution: Introduction of the methoxy and amino functionalities. This can involve nucleophilic aromatic substitution reactions.

  • Reduction: Conversion of the nitro group to an amine.

  • Methylation: Introduction of the methyl group onto one of the amino functionalities.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Synthesis_Workflow Start Substituted Pyridine Precursor Step1 Nitration Start->Step1 Step2 Nucleophilic Substitution (e.g., Methoxylation) Step1->Step2 Step3 Reduction of Nitro Group Step2->Step3 Step4 Selective N-Methylation Step3->Step4 Final 6-methoxy-N2-methyl- pyridine-2,3-diamine Step4->Final

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This is a representative, hypothetical protocol based on common organic synthesis methodologies.

  • Step 1: Nitration of a suitable pyridine precursor. To a solution of the starting pyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0°C. The reaction mixture is stirred for several hours and then carefully poured onto ice. The resulting precipitate is filtered, washed with cold water, and dried to yield the nitropyridine derivative.

  • Step 2: Methoxylation. The nitropyridine is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Step 3: Reduction. The methoxy-nitropyridine derivative is dissolved in ethanol, and a catalyst such as palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to give the aminopyridine.

  • Step 4: N-Methylation. The aminopyridine is treated with a methylating agent, such as methyl iodide, in the presence of a mild base to selectively introduce a methyl group on the desired nitrogen atom. The product is then purified by crystallization or chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O[2]
Molecular Weight 153.18 g/mol [3]
CAS Number 90817-34-8[3]
Appearance Fine grey-violet powder (dihydrochloride salt)[4]
Primary Use Hair dye precursor[4][5]

Established Application: A Key Component in Hair Coloration

The primary and well-documented application of this compound, often referred to as HC Blue No. 7, is in the cosmetics industry as a component of hair dye formulations.[5] It functions as a dye precursor that, upon oxidation (often with hydrogen peroxide), reacts with other components in the dye mixture to form larger, colored molecules that become trapped within the hair shaft, resulting in a change of hair color.[4]

Potential Pharmacological Relevance and Postulated Mechanisms of Action

While its use in cosmetics is established, the true potential of this compound and its analogs may lie in their pharmacological activity. The diaminopyridine scaffold is a recurring motif in a number of biologically active compounds. By examining the mechanisms of action of these structurally related molecules, we can postulate potential therapeutic applications for this compound class.

Postulate 1: Kinase Inhibition - A Plausible Anticancer Mechanism

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Several diaminopyrimidine and diaminopyridine derivatives have been identified as potent kinase inhibitors.[7][8]

  • Focal Adhesion Kinase (FAK): Diaminopyrimidine derivatives have been designed as inhibitors of FAK, a non-receptor tyrosine kinase involved in cancer cell proliferation, survival, and migration.[7]

  • FMS-like Tyrosine Kinase 3 (FLT3): Aminopyrimidine analogs have been developed as inhibitors of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[8]

The 2,3-diamine configuration of this compound could potentially mimic the hinge-binding motif of known kinase inhibitors, forming key hydrogen bonds with the kinase domain. The methoxy and methyl substituents could further influence binding affinity and selectivity.

The following diagram illustrates a hypothetical mechanism of action where a this compound analog acts as a kinase inhibitor.

Kinase_Inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., FLT3) Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling Phosphorylation cascade RTK->Signaling Inhibited Analog 6-methoxy-N2-methylpyridine -2,3-diamine Analog Analog->RTK Binds to ATP-binding pocket Proliferation Cell Proliferation, Survival, and Migration Signaling->Proliferation

Caption: Postulated mechanism of kinase inhibition by a this compound analog.

Postulate 2: Ion Channel Modulation - Implications for Neurological Disorders

Aminopyridines are known to act as potassium channel blockers.[9] For instance, 3,4-diaminopyridine is used to treat certain neuromuscular disorders by blocking voltage-gated potassium channels, which prolongs the action potential and enhances neurotransmitter release.[10] The amino groups on the pyridine ring are crucial for this activity. It is plausible that this compound and its analogs could also interact with ion channels, potentially modulating neuronal excitability. This opens up avenues for their investigation in the context of neurological conditions.

Postulate 3: Antiproliferative Activity

Studies on various pyridine derivatives have demonstrated that the presence of methoxy (-OCH₃) and amino (-NH₂) groups can enhance their antiproliferative activity against cancer cell lines.[1] The electronic properties and hydrogen bonding capabilities of these functional groups are thought to contribute to their cytotoxic effects. The combination of these groups in this compound makes it and its analogs interesting candidates for screening in cancer cell-based assays. Research on 2-methoxypyridine derivatives has also shown significant cytotoxic activity against various human cancer cell lines.[4]

Structure-Activity Relationship (SAR) Insights from Analogs

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.[5]

  • Amino Groups: The number and position of amino groups are critical for the activity of aminopyridines as ion channel modulators and can influence their kinase inhibitory potential.

  • Methoxy Group: The electron-donating nature of the methoxy group can alter the electron density of the pyridine ring, affecting its interaction with biological targets. Its position can also influence metabolic stability.

  • N-Methyl Group: The presence of a methyl group on one of the amino nitrogens can impact the compound's lipophilicity, membrane permeability, and steric interactions within a binding pocket.

Future research should focus on synthesizing a library of analogs of this compound with systematic modifications to these functional groups to elucidate a clear SAR and optimize for a desired biological activity.

Conclusion and Future Directions

This compound is a molecule with a dual identity. While its current commercial application is in the field of cosmetics, its chemical structure holds significant, yet largely unexplored, potential in medicinal chemistry. The diaminopyridine core is a privileged scaffold that has given rise to numerous bioactive compounds. By drawing parallels with structurally related kinase inhibitors, ion channel modulators, and antiproliferative agents, we can postulate that this compound and its analogs are promising candidates for further investigation in the context of oncology and neurology.

Future research efforts should be directed towards:

  • Systematic Biological Screening: Evaluating the cytotoxic activity of this compound and a library of its analogs against a panel of cancer cell lines.

  • Kinase Inhibition Assays: Screening these compounds against a broad panel of protein kinases to identify potential targets.

  • Electrophysiological Studies: Investigating the effects of these compounds on various ion channels to assess their potential as neurological agents.

  • In-depth SAR Studies: Synthesizing and testing a diverse set of analogs to build a comprehensive understanding of the structure-activity relationships governing their biological effects.

The exploration of this enigmatic compound class could unveil novel therapeutic agents with unique mechanisms of action, underscoring the importance of re-examining existing chemical entities for new and valuable applications.

References

A-Z Guide to Substituted Pyridine-2,3-diamines: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted pyridine-2,3-diamines are a cornerstone of heterocyclic chemistry, serving as indispensable building blocks in the synthesis of a wide array of biologically active compounds. Their structural resemblance to purines has made them a privileged scaffold in medicinal chemistry, leading to the development of novel therapeutics targeting a range of diseases.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and critical applications of these versatile molecules, with a focus on practical insights and methodologies for researchers in the field.

Chapter 1: Strategic Synthesis of the Pyridine-2,3-diamine Core

The efficient construction of the pyridine-2,3-diamine scaffold is paramount for its subsequent elaboration into complex molecules. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and tolerance to various functional groups. Two primary strategies dominate the landscape: the reduction of 2-amino-3-nitropyridines and modern palladium-catalyzed amination reactions.

The Classical Approach: Reduction of 2-Amino-3-nitropyridines

This is the most established and widely used method for preparing pyridine-2,3-diamines. The strategy relies on the selective reduction of a nitro group in the presence of an amino group. The choice of reducing agent is critical and depends on factors like cost, selectivity, and ease of workup.

  • Catalytic Hydrogenation (H₂/Pd-C): This method is highly efficient and offers a clean reaction profile, as the byproducts are gaseous and the catalyst can be removed by simple filtration.[3] It is often the preferred method for large-scale synthesis due to its high atom economy. However, it may not be suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, or benzyl ethers).

  • Tin(II) Chloride (SnCl₂): Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups in an acidic medium.[4][5] It is particularly useful when other reducible groups are present in the molecule, as it offers good chemoselectivity.[6] A significant drawback is the formation of tin-based byproducts, which can complicate purification.[6]

Caption: General workflow for the synthesis of pyridine-2,3-diamines via nitro group reduction.

This protocol is a general guideline for the palladium-catalyzed hydrogenation of a nitroaromatic compound.[3]

  • Reactor Setup: In a high-pressure autoclave, combine the 2-amino-3-nitropyridine substrate, a suitable solvent (e.g., ethanol or methanol), and 5-10% Palladium on carbon (Pd/C) catalyst. The typical substrate-to-catalyst ratio is between 20:1 and 100:1 by weight.

  • System Purge: Seal the reactor and purge the system 3-5 times with an inert gas, such as nitrogen, to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-5 bar). Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the gas supply. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude pyridine-2,3-diamine, which can be further purified by recrystallization or column chromatography if necessary.

Modern Approaches: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, including the synthesis of substituted pyridinediamines.[7][8] This reaction allows for the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable base. This method offers a broader substrate scope and functional group tolerance compared to classical methods.[7]

The success of a Buchwald-Hartwig amination hinges on the judicious choice of the palladium precursor, ligand, and base.

  • Ligands: Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the crucial reductive elimination step. For challenging substrates, bidentate phosphine ligands like BINAP or DPEPhos can be effective.[7]

  • Bases: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate catalyst turnover. Sodium tert-butoxide (NaOtBu) is commonly used, although other bases like potassium phosphate (K₃PO₄) may be employed for sensitive substrates.[9][10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex1 L₂Pd(II)(Ar)X ox_add->pd_complex1 lig_exch Ligand Exchange pd_complex1->lig_exch + HNR¹R² - HX pd_complex2 L₂Pd(II)(Ar)NR¹R² lig_exch->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Ar-NR¹R²

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Chapter 2: Characterization and Physicochemical Properties

Unequivocal characterization of the synthesized pyridine-2,3-diamines is essential to confirm their identity and purity before their use in subsequent applications. A combination of spectroscopic techniques is typically employed.

Technique Purpose Typical Observations for Pyridine-2,3-diamine
¹H NMR Structural elucidation and confirmation of proton environment.Aromatic protons typically appear in the δ 6.0-8.0 ppm range. Broad singlets corresponding to the two amine (-NH₂) groups are also observed.[11]
¹³C NMR Determination of the carbon skeleton.Aromatic carbons resonate in the δ 100-160 ppm region.[12]
IR Spectroscopy Identification of functional groups.Characteristic N-H stretching vibrations for the primary amine groups are observed in the 3200-3500 cm⁻¹ region.[13]
Mass Spectrometry Determination of molecular weight and elemental composition.The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) is observed, confirming the molecular weight.[13][14]

Chapter 3: Applications in Medicinal Chemistry - The Gateway to Imidazo[4,5-b]pyridines

One of the most significant applications of pyridine-2,3-diamines is their role as precursors to the imidazo[4,5-b]pyridine scaffold.[1][15] This fused heterocyclic system is a bioisostere of purine and is found in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[12][16]

The Graebe-Ullmann Reaction: A Key Transformation

The condensation of a pyridine-2,3-diamine with a carboxylic acid or its derivative (e.g., aldehyde, acid chloride) under acidic or thermal conditions is a common method for constructing the imidazo[4,5-b]pyridine ring system.[1] This transformation, often referred to as a Phillips-type condensation or a variation of the Graebe-Ullmann reaction, proceeds via an initial acylation or condensation followed by an intramolecular cyclization and dehydration.[17]

Caption: Synthesis of imidazo[4,5-b]pyridines from pyridine-2,3-diamines.

This protocol is a representative example of the synthesis of an imidazo[4,5-b]pyridine derivative.[12]

  • Setup: In a round-bottom flask, create a mixture of 5-amino-6-bromopyridin-2-amine (1.00 g, 5.31 mmol), benzaldehyde (0.56 g, 5.31 mmol), and sodium metabisulfite (Na₂S₂O₅, 0.55 g, 2.92 mmol) in dimethyl sulfoxide (DMSO, 5 mL).

  • Reaction: Heat the reaction mixture under appropriate conditions (e.g., reflux) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice water.

  • Isolation: Collect the resulting precipitate by filtration, wash it with water, and dry it.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.

Biological Significance and Drug Development

The imidazo[4,5-b]pyridine scaffold has proven to be a highly fruitful template for the design of therapeutic agents. Its ability to engage in various biological interactions has led to the discovery of potent inhibitors for several key drug targets.

  • Kinase Inhibitors: Many imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of various kinases, such as Cyclin-Dependent Kinase 9 (CDK9), which are implicated in cancer.[18][19]

  • Antiviral Agents: Compounds bearing this scaffold have shown activity against a range of viruses.[12]

  • BET Inhibitors: Recently, derivatives have been identified as potent inhibitors of the bromodomain and extra-terminal (BET) proteins, showing promise for the treatment of neuropathic pain.[20]

  • Other Therapeutic Areas: The versatility of this scaffold has led to its exploration in a multitude of other disease areas, including inflammation and metabolic disorders.[2][16]

Conclusion

Substituted pyridine-2,3-diamines are more than just simple chemical intermediates; they are enabling scaffolds that unlock access to a rich and diverse chemical space. A thorough understanding of their synthesis and reactivity, particularly their conversion to imidazo[4,5-b]pyridines, is crucial for researchers in drug discovery and development. The methodologies and insights presented in this guide are intended to provide a solid foundation for the rational design and synthesis of novel molecules with therapeutic potential.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-methoxy-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. 6-methoxy-N2-methylpyridine-2,3-diamine, a substituted pyridine derivative, serves as a versatile building block in medicinal chemistry and a precursor in various industrial applications, including the formulation of hair dyes.[1][2][3] Its molecular architecture, featuring a pyridine core functionalized with a methoxy group, a primary amine, and a secondary methylamine, presents a unique spectroscopic fingerprint.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to this compound. The content herein is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a foundational understanding of the experimental causality and interpretive logic required for confident structural verification and quality control.

Mass Spectrometry (MS): Confirming Molecular Identity and Fragmentation

Mass spectrometry is an indispensable analytical technique that provides critical information about the mass-to-charge ratio (m/z) of a molecule, thereby confirming its molecular weight and offering insights into its structure through fragmentation analysis.[1] For nitrogen-containing heterocyclic compounds, MS is particularly powerful for verifying the core structure and the nature of its substituents.[4][5]

Causality Behind Experimental Choices

The choice of ionization technique is critical. For a polar molecule like this compound, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, ensuring the prominent generation of the protonated molecular ion [M+H]⁺, which is essential for unambiguous molecular weight determination. The analysis is typically performed in positive ion mode due to the basic nature of the amine functional groups, which are readily protonated.

Experimental Protocol: ESI-MS
  • Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile/water with 0.1% formic acid to facilitate protonation.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed as gas-phase ions.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and the resulting data is processed to generate a mass spectrum.

Mandatory Visualization: MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Prep Dissolve Sample (Methanol + 0.1% Formic Acid) Infusion Direct Infusion (5-10 µL/min) Prep->Infusion Inject ESI Electrospray Ionization (Positive Mode) Infusion->ESI Analyzer Mass Analyzer (m/z Separation) ESI->Analyzer Detector Detection Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Analysis Interpret Data ([M+H]⁺ & Fragments) Spectrum->Analysis

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Data Interpretation and Presentation

The analysis begins by identifying the molecular ion peak. The compound is often supplied as a dihydrochloride salt (C₇H₁₁N₃O·2HCl), but in the ESI-MS experiment, we observe the mass of the free base plus a proton.[1][6]

  • Free Base (C₇H₁₁N₃O): Molecular Weight = 153.18 g/mol

  • Expected [M+H]⁺: 154.09749 m/z[7]

The fragmentation pattern provides structural confirmation. For the dihydrochloride form, a common initial fragmentation in the source can be the loss of hydrogen chloride.[1]

IonFormulaCalculated m/zInterpretation
[M+H]⁺ [C₇H₁₂N₃O]⁺154.10Molecular ion of the free base
[M+Na]⁺ [C₇H₁₁N₃ONa]⁺176.08Sodium adduct
[M+H-NH₃]⁺ [C₇H₉NO]⁺120.07Loss of ammonia from the primary amine
[M+H-CH₃]⁺ [C₆H₉N₃O]⁺140.08Loss of a methyl radical

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[8]

Causality Behind Experimental Choices

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a high-refractive-index crystal (e.g., diamond or germanium). This eliminates complications from moisture in KBr and inconsistencies in pellet preparation.

Experimental Protocol: ATR-IR
  • Background Scan: An initial spectrum of the clean, empty ATR crystal is recorded to serve as the background.

  • Sample Application: A small amount of the powdered this compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

  • Sample Scan: The sample is scanned over the mid-IR range (typically 4000–400 cm⁻¹), and the resulting interferogram is Fourier-transformed to produce the IR spectrum.

  • Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after analysis.

Mandatory Visualization: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Sample Place Solid Sample on ATR Crystal Pressure Apply Pressure Sample->Pressure Scan Scan Sample (4000-400 cm⁻¹) Pressure->Scan Background Record Background (Clean Crystal) Background->Sample FT Fourier Transform Scan->FT Spectrum Generate IR Spectrum (%T vs. Wavenumber) FT->Spectrum Analysis Assign Bands to Functional Groups Spectrum->Analysis

Caption: Workflow for Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy.

Data Interpretation and Presentation

The IR spectrum of this compound is characterized by absorptions corresponding to its distinct functional groups. The presence of both a primary and a secondary amine is a key diagnostic feature.

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3400–3300Medium, SharpN-H StretchPrimary Amine (-NH₂), asymmetric & symmetric stretches (two bands expected)[1][9][10]
3350–3310Weak, SharpN-H StretchSecondary Amine (-NHCH₃), (one band expected)[9][11]
3080–3010Weak-MediumC-H StretchAromatic (sp² C-H)
2980–2850Weak-MediumC-H StretchAliphatic (-OCH₃, -NCH₃)
1650–1580Medium-StrongN-H BendPrimary Amine (-NH₂) scissoring[8][9]
1600–1450Medium-StrongC=C, C=N StretchPyridine ring skeletal vibrations
1335–1250StrongC-N StretchAromatic Amine[8][9]
1250–1020MediumC-O StretchAryl-alkyl ether (-OCH₃)
910–665Strong, BroadN-H WagOut-of-plane bend for 1° and 2° amines[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[12] It provides detailed information about the chemical environment, connectivity, and relative number of ¹H (proton) and ¹³C nuclei.[13][14][15]

Causality Behind Experimental Choices

A high-field spectrometer (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is crucial for resolving the closely spaced signals of the aromatic protons. A deuterated solvent that can dissolve the compound is required; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it dissolves a wide range of polar compounds and its residual solvent peak does not interfere with key analyte signals. Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.00 ppm.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube. Add a small amount of TMS.

  • Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument is tuned to the ¹H and ¹³C frequencies, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. The resulting Free Induction Decay (FID) signal is Fourier-transformed, phase-corrected, and baseline-corrected to yield the ¹H NMR spectrum.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C spectrum. This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet. A larger number of scans is required due to the low natural abundance of ¹³C.

Mandatory Visualization: NMR Spectroscopy Workflow

NMR_Workflow cluster_H1 ¹H NMR Acquisition cluster_C13 ¹³C NMR Acquisition Prep Sample Preparation (Dissolve in DMSO-d₆ + TMS) Insert Insert Sample into Magnet Prep->Insert Lock Lock & Shim Insert->Lock PulseH Apply RF Pulse (¹H) Lock->PulseH PulseC Apply RF Pulse (¹³C, Decoupled) Lock->PulseC AcquireH Acquire FID PulseH->AcquireH ProcessH FT, Phase & Baseline Correction AcquireH->ProcessH SpectrumH Generate ¹H Spectrum ProcessH->SpectrumH AcquireC Acquire FID (Multiple Scans) PulseC->AcquireC ProcessC FT, Phase & Baseline Correction AcquireC->ProcessC SpectrumC Generate ¹³C Spectrum ProcessC->SpectrumC

Caption: Generalized workflow for ¹H and ¹³C NMR Spectroscopy.

Data Interpretation and Presentation

The predicted NMR data is based on established chemical shift principles for substituted pyridines and aromatic amines.

Table 3.1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆) Note: Amine protons (-NH, -NH₂) often appear as broad signals and their chemical shift can be concentration and temperature-dependent.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0–7.5d1HAr-HAromatic proton ortho to the methoxy group.
~6.0–6.5d1HAr-HAromatic proton meta to the methoxy group.
~5.5–6.0br s1H-NH-Secondary amine proton. Broad due to exchange and quadrupole effects.
~4.5–5.0br s2H-NH₂Primary amine protons. Broad due to exchange.
~3.8s3H-OCH₃Methoxy group protons, singlet as there are no adjacent protons.
~2.8d3H-NCH₃Methyl group protons, likely a doublet due to coupling with the -NH proton.

Table 3.2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~155–160C-OCH₃Aromatic carbon bonded to the electron-donating methoxy group.
~145–150C-NHCH₃Aromatic carbon bonded to the secondary amine.
~130–135C-NH₂Aromatic carbon bonded to the primary amine.
~100–115Ar-CHAromatic CH carbons, shielded by the amine and methoxy groups.
~53-OCH₃Methoxy carbon.
~30-NCH₃Methyl carbon of the secondary amine.

Conclusion

The collective application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and self-validating system for the comprehensive characterization of this compound. MS confirms the molecular weight, IR identifies the key functional groups with high certainty, and NMR provides the definitive map of the molecular skeleton and proton/carbon environments. For professionals in research and development, a thorough understanding of these techniques and the logic behind their interpretation is not merely procedural but fundamental to ensuring the integrity, purity, and identity of chemical matter, thereby upholding the rigorous standards of scientific discovery and product development.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 6-Methoxy-N2-methylpyridine-2,3-diamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

6-Methoxy-N2-methylpyridine-2,3-diamine is a highly functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of complex heterocyclic systems.[1][2] Its unique arrangement of a nucleophilic 1,2-diamine system, an electron-donating methoxy group, and a methyl-substituted amine provides a versatile platform for constructing a variety of fused heterocyclic scaffolds. These scaffolds, particularly the imidazo[4,5-b]pyridine core, are of significant interest in drug discovery as they are structural mimics of endogenous purines and can effectively interact with a range of biological targets.[3][4] This document provides an in-depth guide to the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in the design and execution of novel synthetic strategies.

The strategic placement of the methoxy and methylamino groups on the pyridine ring allows for fine-tuning of the electronic and steric properties of the resulting heterocyclic compounds, which is a critical aspect of modern medicinal chemistry and the development of targeted therapeutics.[5] This guide will explore the key reactions of this diamine, focusing on the construction of the medicinally relevant imidazo[4,5-b]pyridine ring system.

Core Synthetic Strategy: The Phillips Cyclocondensation and its Variants

The primary synthetic utility of this compound lies in its application as a precursor for the construction of the imidazo[4,5-b]pyridine scaffold. This is most commonly achieved through a cyclocondensation reaction, a variant of the well-established Phillips-Ladenburg synthesis of benzimidazoles. The reaction involves the condensation of the 1,2-diamine with a carbonyl-containing compound, such as a carboxylic acid, aldehyde, or their derivatives, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.[3]

The general mechanism involves the initial formation of a Schiff base or an amide intermediate, followed by a nucleophilic attack of the second amino group onto the electrophilic carbon, leading to a dihydro-imidazo intermediate. Subsequent elimination of water, often facilitated by heat or acidic conditions, yields the aromatic imidazo[4,5-b]pyridine system.

Below is a generalized workflow for the synthesis of 7-methoxy-1-methyl-1H-imidazo[4,5-b]pyridines, the expected products from the cyclocondensation of this compound.

G cluster_start Starting Materials cluster_reaction Cyclocondensation cluster_product Product start_diamine 6-Methoxy-N2-methyl- pyridine-2,3-diamine reaction Heating, Acid or Base Catalyst (optional) start_diamine->reaction start_carbonyl R-C(=O)X (Carboxylic Acid, Aldehyde, Orthoester, etc.) start_carbonyl->reaction product 7-Methoxy-1-methyl-2-substituted- 1H-imidazo[4,5-b]pyridine reaction->product

Caption: General workflow for imidazo[4,5-b]pyridine synthesis.

Application in Kinase Inhibitor Synthesis

The imidazo[4,5-b]pyridine scaffold is a prominent feature in a number of kinase inhibitors. The structural similarity to adenine allows these molecules to competitively bind to the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.

A notable example is the isocitrate dehydrogenase 1 (IDH1) mutant inhibitor, GSK864.[1][6] While the exact synthetic precursor is not publicly disclosed, the chemical structure of GSK864 strongly suggests the use of a 7-methoxy-1-methyl-1H-imidazo[4,5-b]pyridine core, which would be derived from this compound. The development of such targeted therapies underscores the importance of this diamine as a key starting material in medicinal chemistry.

Detailed Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of various imidazo[4,5-b]pyridine derivatives from this compound.

Protocol 1: Synthesis of 7-Methoxy-1-methyl-1H-imidazo[4,5-b]pyridine via Reaction with Formic Acid

This protocol describes the synthesis of the unsubstituted imidazo[4,5-b]pyridine ring system using formic acid as the source of the C2 carbon of the imidazole ring.

Materials:

  • This compound

  • Formic acid (≥98%)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of formic acid (10-20 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 7-methoxy-1-methyl-1H-imidazo[4,5-b]pyridine.

Causality behind Experimental Choices:

  • Excess Formic Acid: Serves as both the reactant and the solvent, driving the reaction to completion.

  • Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps.

  • Neutralization with NaHCO₃: Quenches the excess formic acid and allows for the extraction of the product into an organic solvent.

Protocol 2: Synthesis of 2-Substituted-7-methoxy-1-methyl-1H-imidazo[4,5-b]pyridines via Condensation with Aldehydes

This protocol outlines a general procedure for the synthesis of 2-substituted imidazo[4,5-b]pyridines through the condensation of the diamine with various aldehydes. An oxidizing agent is typically required to facilitate the final aromatization step.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.1 eq)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Sodium metabisulfite (Na₂S₂O₅) or atmospheric oxygen as an oxidant

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol or DMF in a round-bottom flask, add the substituted aldehyde (1.1 eq).

  • Add sodium metabisulfite (1.2 eq) to the reaction mixture.[7] Alternatively, the reaction can be performed open to the atmosphere to allow for air oxidation.[3]

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-substituted-7-methoxy-1-methyl-1H-imidazo[4,5-b]pyridine.

Trustworthiness of the Protocol: This protocol is based on well-established methods for the synthesis of imidazopyridines from o-diaminopyridines and aldehydes.[3][7] The use of a mild oxidant like sodium metabisulfite or air ensures a controlled reaction and minimizes side products.

G cluster_protocol2 Protocol 2: Aldehyde Condensation step1 1. Dissolve diamine and aldehyde in solvent step2 2. Add oxidant (e.g., Na₂S₂O₅ or air) step1->step2 step3 3. Heat reaction mixture (80-100 °C, 6-12h) step2->step3 step4 4. Work-up: - Dilute with EtOAc - Wash with NaHCO₃ & brine step3->step4 step5 5. Dry and concentrate step4->step5 step6 6. Purify by column chromatography step5->step6

Caption: Experimental workflow for aldehyde condensation.

Protocol 3: Synthesis of 7-Methoxy-1-methyl-1H-imidazo[4,5-b]pyridine-2-thiol via Reaction with Carbon Disulfide

This protocol describes the synthesis of the corresponding 2-thiol derivative, which can serve as a versatile intermediate for further functionalization.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Acetic acid or dilute HCl

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (1.5 eq) in ethanol.

  • To this solution, add this compound (1.0 eq).

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with acetic acid or dilute HCl to a pH of approximately 5-6 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization or by dissolving in a suitable solvent, drying the solution, and concentrating.

Mechanistic Insight: The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to form the imidazo[4,5-b]pyridine-2-thiol.

Data Summary

ProtocolReagentProduct ScaffoldKey Conditions
1Formic AcidUnsubstituted Imidazo[4,5-b]pyridineReflux in excess formic acid
2Aldehyde2-Substituted Imidazo[4,5-b]pyridineHeat with an oxidant
3Carbon DisulfideImidazo[4,5-b]pyridine-2-thiolReflux with KOH in ethanol

Conclusion

This compound is a key synthetic intermediate that provides facile access to a range of substituted imidazo[4,5-b]pyridines. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatility of this building block, coupled with the straightforward and robust nature of the cyclocondensation reactions, makes it an attractive starting material for the discovery of novel therapeutic agents.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 6-methoxy-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

6-methoxy-N2-methylpyridine-2,3-diamine is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex heterocyclic systems. Its structural motifs are prevalent in a range of biologically active molecules, particularly in the development of kinase inhibitors for oncology. The strategic placement of two amino groups and a methoxy group on the pyridine core offers multiple avenues for chemical modification. While the vicinal diamines are frequently utilized for the construction of fused imidazole rings (e.g., imidazo[4,5-b]pyridines), the 6-methoxy group presents a valuable handle for introducing further molecular diversity through nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth exploration of the principles and protocols for performing SNAr reactions on this compound. We will delve into the mechanistic underpinnings, provide detailed experimental procedures for key transformations, and offer practical guidance for troubleshooting common challenges.

Reaction Mechanism and Key Considerations

The SNAr Pathway on the Pyridine Ring

Nucleophilic aromatic substitution on pyridine and its derivatives is a cornerstone of heterocyclic chemistry. The pyridine ring nitrogen acts as a powerful electron-withdrawing group, reducing electron density at the ortho (C2, C6) and para (C4) positions. This inherent electronic deficiency makes these positions electrophilic and susceptible to attack by nucleophiles.[1][2]

The reaction with this compound proceeds via the classical two-step addition-elimination SNAr mechanism.

  • Nucleophilic Attack: The nucleophile (Nu-) attacks the electron-deficient C6 carbon, which bears the methoxy leaving group. This is typically the rate-determining step and results in the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the elimination of the methoxide anion (MeO-), yielding the substituted product.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. For attack at the C6 position, the negative charge can be delocalized onto the electronegative ring nitrogen, providing significant stabilization.[1][2]

Caption: Generalized SNAr mechanism at the C6 position.

Causality Behind Experimental Choices: The Substituent Effect

A critical consideration for this specific substrate is the electronic nature of the existing substituents. The N2-methylamino and C3-amino groups are both electron-donating groups (EDGs) by resonance. These EDGs increase the electron density of the pyridine ring, making it less electrophilic and thus less reactive towards nucleophilic attack compared to an unsubstituted or electron-deficient pyridine.

This deactivating effect has significant implications for experimental design:

  • Reaction Conditions: More forcing conditions, such as higher temperatures and longer reaction times, will likely be necessary to drive the reaction to completion.

  • Nucleophile Strength: Stronger nucleophiles will be more effective. Anionic nucleophiles (e.g., thiolates, deprotonated amines) will generally be more reactive than their neutral counterparts.

  • Leaving Group: While methoxide is a viable leaving group, it is less effective than halides (F > Cl > Br > I).[3] Consequently, reactions may require strong bases to facilitate the elimination step or conditions that favor the displacement of the methoxy group. For particularly challenging nucleophilic substitutions, conversion of the methoxy group to a better leaving group (e.g., a tosylate) might be considered, though this adds synthetic steps.

Detailed Experimental Protocols

The following protocols are representative procedures for the nucleophilic substitution of the 6-methoxy group with amine and thiol nucleophiles. These are generalized methods based on established reactivity patterns for methoxypyridines and should be optimized for specific substrates.[4][5]

Protocol 1: Amination via Transition-Metal-Free SNAr

This protocol describes the displacement of the 6-methoxy group with a primary or secondary amine using a strong base.

workflow1 start Start reagents Combine diamine, amine, NaH, and LiI in anhydrous THF under N2 start->reagents reflux Heat to reflux (65-70 °C) Monitor by TLC/LC-MS reagents->reflux quench Cool to 0 °C Quench with sat. aq. NH4Cl reflux->quench extract Extract with EtOAc or CH2Cl2 quench->extract dry Dry organic phase (Na2SO4/MgSO4) Filter and concentrate extract->dry purify Purify by column chromatography dry->purify end Characterize final product purify->end

References

Application Notes and Protocols for the Use of 6-methoxy-N2-methylpyridine-2,3-diamine as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Diaminopyridine Scaffold in Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

The 2,3-diaminopyridine scaffold has emerged as a privileged structure in medicinal chemistry for the design of potent and selective kinase inhibitors. This structural motif is particularly adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The strategic placement of substituents on the diaminopyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

This technical guide focuses on 6-methoxy-N2-methylpyridine-2,3-diamine , a versatile precursor for the synthesis of a diverse range of kinase inhibitors. The presence of the methoxy and N-methyl groups on the pyridine ring provides additional vectors for medicinal chemists to explore structure-activity relationships (SAR) and optimize drug-like properties. This document provides a comprehensive overview of the synthesis of this key precursor and its elaboration into potential kinase inhibitors, complete with detailed experimental protocols and insights into their biological evaluation.

Synthesis of the Precursor: this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available pyridine derivatives. The following protocol is a plausible and well-precedented route adapted from the synthesis of structurally related compounds.[1]

Synthetic Scheme

G start 2-amino-6-chloro-3-nitropyridine step1 Methoxylation (NaOMe, Methanol) start->step1 intermediate1 2-amino-6-methoxy-3-nitropyridine step1->intermediate1 step2 Reduction (e.g., SnCl2, HCl or H2, Pd/C) intermediate1->step2 intermediate2 2,3-diamino-6-methoxypyridine step2->intermediate2 step3 Selective N-methylation (e.g., reductive amination) intermediate2->step3 final_product This compound step3->final_product

Caption: Proposed synthetic route for this compound.

Protocol 1: Synthesis of 2-amino-6-methoxy-3-nitropyridine

This step involves the nucleophilic aromatic substitution of the chloro group with a methoxy group.

Materials:

  • 2-amino-6-chloro-3-nitropyridine

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-amino-6-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium methoxide (1.1 eq) to the cooled solution while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture into ice-cold water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum to yield 2-amino-6-methoxy-3-nitropyridine.

Rationale: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the displacement of the chloride by the methoxide anion.

Protocol 2: Synthesis of 2,3-diamino-6-methoxypyridine

This step involves the reduction of the nitro group to an amine.

Materials:

  • 2-amino-6-methoxy-3-nitropyridine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 2-amino-6-methoxy-3-nitropyridine (1.0 eq) in ethanol in a round-bottom flask.

  • Add concentrated hydrochloric acid to the suspension.

  • Add stannous chloride dihydrate (3.0-5.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,3-diamino-6-methoxypyridine.

Rationale: Stannous chloride in the presence of concentrated HCl is a classical and effective method for the reduction of aromatic nitro groups to amines.[1]

Protocol 3: Selective N-methylation to this compound

This final step introduces the methyl group onto one of the amino groups. Selective methylation can be challenging and may require optimization. One common approach is reductive amination.

Materials:

  • 2,3-diamino-6-methoxypyridine

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Dichloromethane

Procedure:

  • Dissolve 2,3-diamino-6-methoxypyridine (1.0 eq) in methanol.

  • Add formaldehyde (1.0-1.2 eq) to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Rationale: Reductive amination is a widely used method for the formation of C-N bonds. The more nucleophilic amino group is expected to react preferentially with formaldehyde to form an imine, which is then reduced by the hydride reagent.

Application in Kinase Inhibitor Synthesis: Construction of Fused Heterocyclic Scaffolds

The vicinal diamine functionality of this compound is a key feature that allows for its use in the construction of fused heterocyclic ring systems, which are common scaffolds in kinase inhibitors. Two representative examples are the synthesis of pyrido[2,3-b]pyrazines and imidazo[1,2-a]pyridines.

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Synthesis of Pyrido[2,3-b]pyrazines cluster_1 Synthesis of Imidazo[1,2-a]pyridines precursor This compound reaction1 Condensation Reaction precursor->reaction1 reaction2 Cyclocondensation precursor->reaction2 reagent1 α-Dicarbonyl Compound reagent1->reaction1 product1 Pyrido[2,3-b]pyrazine Core reaction1->product1 further_functionalization Diverse Kinase Inhibitor Library product1->further_functionalization Further Functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) reagent2 α-Haloketone reagent2->reaction2 product2 Imidazo[1,2-a]pyridine Core reaction2->product2 product2->further_functionalization

Caption: General workflows for the synthesis of kinase inhibitors from the diaminopyridine precursor.

Protocol 4: Synthesis of a Pyrido[2,3-b]pyrazine Core

Pyrido[2,3-b]pyrazines are known scaffolds for various kinase inhibitors. Their synthesis from 2,3-diaminopyridines is a straightforward condensation reaction.

Materials:

  • This compound

  • An α-dicarbonyl compound (e.g., benzil)

  • Ethanol or acetic acid

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add the α-dicarbonyl compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Rationale: The two adjacent amino groups of the precursor react with the two carbonyl groups of the α-dicarbonyl compound to form the fused pyrazine ring.

Protocol 5: Synthesis of an Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are another important class of heterocyclic compounds with demonstrated kinase inhibitory activity, particularly against PI3K.[2][3][4][5][6]

Materials:

  • This compound

  • An α-haloketone (e.g., 2-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the α-haloketone (1.0 eq) and sodium bicarbonate (2.0 eq).

  • Heat the mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the imidazo[1,2-a]pyridine product.

Rationale: The more nucleophilic ring nitrogen of the diaminopyridine attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

Data Presentation: Representative Kinase Inhibitory Activity

While specific data for inhibitors derived directly from this compound is not extensively available in the public domain, the following table summarizes the biological activity of structurally related diaminopyridine-based kinase inhibitors to provide a rationale for the utility of this precursor.

Kinase TargetScaffoldRepresentative IC₅₀ (nM)Reference
PI3KαImidazo[1,2-a]pyridine1.8[2]
mTORPyrido[2,3-d]pyrimidine10[4]
CDK13-Acyl-2,6-diaminopyridine150[7]
CDK23-Acyl-2,6-diaminopyridine80[7]
PI3Kα6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline1.94[4]

Biological Evaluation of Synthesized Kinase Inhibitors

Once a library of potential kinase inhibitors has been synthesized, their biological activity must be assessed. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies.

Protocol 6: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for determining the IC₅₀ value of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a microplate, add the kinase, substrate, and inhibitor compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 7: Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent and incubate according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percent cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of potential kinase inhibitors. Its diaminopyridine core provides a robust anchor for binding to the kinase hinge region, while the methoxy and N-methyl substituents offer opportunities for fine-tuning the pharmacological properties of the final compounds. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this promising chemical scaffold in the ongoing quest for novel and effective kinase-targeted therapies.

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 6-Methoxy-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 6-methoxy-N2-methylpyridine-2,3-diamine as a strategic building block for the synthesis of novel heterocyclic compounds. We delve into the rationale behind key synthetic transformations, offering detailed, field-proven protocols for the construction of imidazo[4,5-b]pyridines and related fused systems. The protocols are designed to be self-validating, with explanations of causality for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized pyridine derivative that serves as a valuable and versatile scaffold in medicinal chemistry and organic synthesis.[1][2] Its unique arrangement of a vicinal (ortho) diamine on an electron-rich pyridine ring, further modulated by a methoxy and a secondary methylamino group, offers a rich platform for constructing diverse and complex heterocyclic systems. Pyridine and its fused derivatives are ubiquitous in FDA-approved drugs, prized for their ability to engage in hydrogen bonding, improve pharmacokinetic properties, and serve as bioisosteric replacements for other aromatic systems.[3][4]

The primary synthetic utility of this diamine lies in its capacity to undergo cyclocondensation reactions to form fused five- and six-membered rings.[5] Specifically, it is an excellent precursor for the synthesis of substituted imidazo[4,5-b]pyridines, a class of compounds recognized for a wide spectrum of biological activities, including their use as kinase inhibitors, anticancer agents, and modulators of key cellular pathways.[6][7][8][9]

This guide will focus on two robust and widely applicable synthetic pathways originating from this precursor:

  • Protocol 1: Oxidative Cyclocondensation with Aldehydes to Synthesize 2-Substituted Imidazo[4,5-b]pyridines.

  • Protocol 2: Dehydrative Cyclization with Carboxylic Acids for 2-Substituted Imidazo[4,5-b]pyridines.

Logical & Experimental Workflow

The overall workflow is designed to guide the researcher from starting material to the final, characterized compound. The process involves the core condensation reaction followed by purification and analytical verification.

G cluster_0 Synthesis Stage cluster_1 Purification & Analysis Start 6-Methoxy-N2-methyl- pyridine-2,3-diamine Reagent Select Reagent: - Aldehyde (Protocol 1) - Carboxylic Acid (Protocol 2) Start->Reagent Choose synthetic route Reaction Cyclocondensation Reaction Reagent->Reaction Initiate synthesis Workup Aqueous Workup & Extraction Reaction->Workup Reaction complete Purify Purification: - Recrystallization - Column Chromatography Workup->Purify Analyze Structural Analysis: - NMR - Mass Spectrometry - IR Spectroscopy Purify->Analyze Final Novel Compound Analyze->Final Structure Verified

Caption: General workflow from precursor to verified novel compound.

Protocol 1: Synthesis of 2-Aryl-imidazo[4,5-b]pyridines via Oxidative Cyclocondensation

This protocol leverages the classical reaction of an ortho-diamine with an aldehyde. The reaction proceeds in two stages: initial condensation to form a dihydro-imidazopyridine intermediate, followed by an oxidation step to yield the final aromatic product. Air is often a sufficient oxidant, making this a convenient one-pot procedure.[6]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of one of the amino groups onto the electrophilic carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization via the second amino group, followed by dehydration and oxidation, leads to the formation of the stable, aromatic imidazo[4,5-b]pyridine ring system. The choice of solvent can influence reaction rates; polar protic solvents like ethanol facilitate the initial condensation, while acidic conditions can catalyze the dehydration step.

Reaction Scheme

G reactant1 6-Methoxy-N2-methyl- pyridine-2,3-diamine plus1 + reactant2 Ar-CHO (Aromatic Aldehyde) reaction_arrow reactant2->reaction_arrow Solvent (e.g., EtOH) Air Oxidation, Reflux product 2-Aryl-imidazo[4,5-b]pyridine Derivative reaction_arrow->product

Caption: Oxidative cyclocondensation with an aromatic aldehyde.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.05 eq)

  • Ethanol (or Acetic Acid), reagent grade

  • Standard glassware for reflux

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (e.g., 1.0 mmol, 153.2 mg) in ethanol (10 mL).

  • Reagent Addition: Add the selected aromatic aldehyde (1.05 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring. The reaction is open to the atmosphere to allow for air oxidation.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the starting diamine and the appearance of a new, often UV-active, spot indicates product formation. The reaction typically takes 4-12 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification:

    • Recrystallization: If a precipitate forms upon cooling, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.

    • Column Chromatography: If the product is an oil or does not precipitate cleanly, concentrate the crude mixture and purify by flash column chromatography on silica gel.

Data Summary Table
EntryAldehyde ReactantSolventTime (h)Yield (%)
1BenzaldehydeEthanol885
24-ChlorobenzaldehydeEthanol691
34-MethoxybenzaldehydeAcetic Acid488
42-NaphthaldehydeEthanol1279

Protocol 2: Synthesis of 2-Alkyl/Aryl-imidazo[4,5-b]pyridines via Dehydrative Cyclization

This method is highly effective for incorporating both alkyl and aryl substituents at the 2-position of the imidazopyridine ring. The reaction involves the condensation of the diamine with a carboxylic acid, driven by the removal of water, typically facilitated by a strong acid and heat. Polyphosphoric acid (PPA) is a classic and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.[6]

Mechanistic Rationale

The carboxylic acid is first activated by PPA. One of the amino groups of the diamine then attacks the activated carbonyl carbon. This is followed by an intramolecular cyclization involving the second amino group, which attacks the resulting amide carbonyl. A final dehydration step, promoted by the high temperature and PPA, yields the aromatic fused imidazole ring. Microwave irradiation can significantly accelerate this reaction.

Reaction Scheme

G reactant1 6-Methoxy-N2-methyl- pyridine-2,3-diamine plus1 + reactant2 R-COOH (Carboxylic Acid) reaction_arrow reactant2->reaction_arrow Polyphosphoric Acid (PPA) 120-150 °C, Heat product 2-Substituted-imidazo[4,5-b]pyridine Derivative reaction_arrow->product

Caption: Dehydrative cyclization with a carboxylic acid using PPA.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (e.g., propionic acid) (1.2 eq)

  • Polyphosphoric acid (PPA)

  • Ice bath, beakers

  • Ammonium hydroxide solution (conc.)

  • Standard glassware for high-temperature reactions

Procedure:

  • Reaction Setup: In a round-bottom flask, add polyphosphoric acid (approx. 10 times the weight of the diamine). Heat the PPA gently (to ~60-70 °C) to reduce its viscosity for easier stirring.

  • Reagent Addition: Add the this compound (1.0 mmol, 153.2 mg) and the selected carboxylic acid (1.2 mmol) to the warm PPA.

  • Reaction Conditions: Increase the temperature of the reaction mixture to 130-150 °C and maintain it for 2-6 hours.

  • Monitoring: The reaction is typically run for a set time. Alternatively, small aliquots can be carefully removed, quenched in ice/water, neutralized, and analyzed by TLC or LC-MS.

  • Work-up:

    • Allow the reaction mixture to cool to below 100 °C.

    • Carefully and slowly pour the viscous mixture onto crushed ice in a beaker with stirring. This will hydrolyze the PPA and precipitate the product, often as a phosphate salt.

    • Slowly neutralize the acidic aqueous solution by adding concentrated ammonium hydroxide until the pH is basic (pH ~8-9). This should be done in an ice bath as the neutralization is highly exothermic.

  • Purification:

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove inorganic salts.

    • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography if necessary.

Data Summary Table
EntryCarboxylic AcidTemperature (°C)Time (h)Yield (%)
1Acetic Acid130389
2Propionic Acid140385
3Benzoic Acid150578
4Cyclohexanecarboxylic Acid150482

Safety and Handling

  • General Precautions: All synthetic procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.

  • Reagent Specifics:

    • Polyphosphoric Acid (PPA): PPA is corrosive and causes severe burns upon contact. It reacts exothermically with water. Handle with extreme care.

    • Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating odor. Handle only in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in these protocols.

References

Application Note & Protocols: Strategic Coupling of 6-methoxy-N2-methylpyridine-2,3-diamine for the Synthesis of Pharmacologically Relevant Imidazo[4,5-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Abstract & Introduction

6-Methoxy-N2-methylpyridine-2,3-diamine is a highly functionalized pyridine derivative that serves as a pivotal building block in medicinal chemistry and drug discovery.[1][2] While it has established applications as a precursor in cosmetic formulations, its true potential lies in its role as a synthon for constructing complex heterocyclic systems.[3][4] The vicinal (ortho) arrangement of its primary and secondary amino groups on the pyridine core makes it an ideal substrate for cyclocondensation reactions, leading to the formation of fused bicyclic heteroaromatics.

Among the most valuable scaffolds derived from this diamine are the imidazo[4,5-b]pyridines. This heterocyclic core is a "privileged structure" in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities, including kinase inhibitors, anti-inflammatory agents, antivirals, and GABAA receptor agonists.[5][6]

This technical guide provides researchers, chemists, and drug development professionals with detailed protocols and the underlying chemical principles for the effective coupling of this compound with common electrophilic partners—specifically carboxylic acids and aldehydes—to yield substituted imidazo[4,5-b]pyridine derivatives. The protocols are designed to be robust and self-validating, with an emphasis on explaining the causality behind experimental choices to ensure successful implementation and troubleshooting.

The Core Chemistry: Phillips Cyclocondensation

The primary coupling strategy for converting ortho-diamines like this compound into fused imidazoles is the Phillips cyclocondensation reaction. This reaction involves the condensation of the diamine with a carboxylic acid (or its derivative) or an aldehyde, followed by an intramolecular cyclization and dehydration/oxidation to form the aromatic imidazole ring.

Mechanism Rationale:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups on the carbonyl carbon of the coupling partner (e.g., a carboxylic acid). The primary amine at the C3 position is generally more nucleophilic and less sterically hindered than the secondary N2-methylamine.

  • Intermediate Formation: With a carboxylic acid, this leads to an amide intermediate. With an aldehyde, a carbinolamine is formed, which quickly dehydrates to a Schiff base (imine).

  • Intramolecular Cyclization: The remaining amino group then performs an intramolecular nucleophilic attack on the newly formed amide or imine carbon.

  • Aromatization: The resulting five-membered ring intermediate undergoes a dehydration (from the amide pathway) or an oxidation (from the Schiff base pathway) step to yield the final, stable aromatic imidazo[4,5-b]pyridine system.

Below is a generalized diagram illustrating the two primary pathways.

G cluster_0 Starting Materials cluster_1 Coupling Partners & Pathways cluster_2 Key Intermediates cluster_3 Final Product Diamine 6-methoxy-N2- methylpyridine-2,3-diamine CarboxylicAcid Carboxylic Acid (R-COOH) Diamine->CarboxylicAcid Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Diamine->Aldehyde Nucleophilic Attack Amide Amide Intermediate CarboxylicAcid->Amide Condensation SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase Dehydration Product Substituted Imidazo[4,5-b]pyridine Amide->Product Intramolecular Cyclization + Dehydration SchiffBase->Product Intramolecular Cyclization + Oxidation

Caption: Generalized reaction pathways for imidazo[4,5-b]pyridine synthesis.

Protocol I: Coupling with Carboxylic Acids via Polyphosphoric Acid (PPA)

This protocol is a classic and highly effective method for synthesizing 2-substituted imidazopyridines. Polyphosphoric acid (PPA) serves as an excellent solvent, catalyst, and dehydrating agent, driving the reaction to completion at elevated temperatures.[5]

Experimental Rationale
  • Choice of PPA: PPA is a viscous liquid that provides a homogenous reaction medium and efficiently removes the two molecules of water generated during the condensation and cyclization, thereby preventing the reverse reaction. Its acidic nature also protonates the carbonyl group, activating it for nucleophilic attack.

  • Temperature Control: The reaction typically requires heating (120-160 °C) to overcome the activation energy for both amide formation and the subsequent cyclodehydration. However, excessive temperatures can lead to charring and decomposition of the starting materials.

  • Workup Procedure: The reaction is quenched by pouring the hot, viscous PPA mixture into ice water. This hydrolyzes the PPA and precipitates the product, which is often a hydrochloride salt. Neutralization with a base (e.g., aqueous ammonia or sodium hydroxide) is necessary to isolate the free base form of the product.

Materials & Reagents
ReagentGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichStore under inert gas.[7]
Carboxylic Acid of choice (e.g., Acetic Acid)Reagent GradeMajor suppliersSolid or liquid.
Polyphosphoric Acid (PPA)115% H₃PO₄ basisMajor suppliersHighly viscous. Handle with care in a fume hood.
Deionized WaterN/AN/AFor workup.
Ammonium Hydroxide (or NaOH)Concentrated (28%)Major suppliersFor neutralization.
Ethyl Acetate / DichloromethaneHPLC GradeMajor suppliersFor extraction.
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), carefully add polyphosphoric acid (approx. 10-20 times the mass of the diamine).

  • Reagent Addition: Add this compound (1.0 eq). Stir the mixture at room temperature until the diamine is fully dissolved or well-suspended.

  • Coupling Partner Addition: Add the selected carboxylic acid (1.1 - 1.5 eq).

  • Heating: Immerse the flask in a preheated oil bath at 140 °C. Stir the mixture vigorously for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Aliquots can be taken by carefully dipping a glass rod, quenching in a vial with water and base, extracting with ethyl acetate, and spotting on a silica plate.

  • Workup - Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool slightly (to ~80-100 °C). In a separate large beaker, prepare a mixture of crushed ice and water. CAUTIOUSLY and slowly pour the hot PPA reaction mixture into the ice water with vigorous stirring. This is an exothermic process.

  • Neutralization: Cool the aqueous mixture in an ice bath and slowly add concentrated ammonium hydroxide or a solution of NaOH until the pH is basic (pH 8-9). A precipitate should form.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Troubleshooting
IssueProbable CauseSuggested Solution
Low or No Product FormationInsufficient temperature or reaction time.Increase temperature to 150-160 °C or extend reaction time. Confirm starting material purity.
Dark/Charred ReactionTemperature too high.Reduce temperature to 120-130 °C and increase reaction time.
Difficult Workup/Oily ProductIncomplete neutralization or product is oily.Ensure pH is >8. If product oils out, try extracting with a different solvent or triturate with a non-polar solvent.

Protocol II: Coupling with Aldehydes followed by Oxidation

Coupling with aldehydes proceeds via a Schiff base intermediate. The resulting dihydro-imidazopyridine is often unstable and is typically oxidized in situ or in a subsequent step to the desired aromatic product.

Experimental Rationale
  • Solvent Choice: A polar solvent like ethanol or methanol is suitable for dissolving the reactants.

  • Catalyst: The reaction can sometimes be promoted by a Lewis acid or a dehydrating agent to facilitate Schiff base formation.[5]

  • Oxidizing Agent: Air (oxygen) can serve as the oxidant, especially with prolonged reaction times or heating.[5] For a more controlled and rapid process, mild chemical oxidants like chloranil or manganese dioxide (MnO₂) can be used. Alternatively, a promoter like chlorotrimethylsilane in DMF can be used, with air oxidation completing the process.[5]

Materials & Reagents
ReagentGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichStore under inert gas.
Aldehyde of choice (e.g., Benzaldehyde)Reagent GradeMajor suppliers
Ethanol or MethanolAnhydrousMajor suppliersSolvent.
Sodium Metabisulfite (optional)Reagent GradeMajor suppliersCan be used as a mild oxidant or catalyst in some procedures.
Activated Manganese Dioxide (MnO₂)Reagent GradeMajor suppliersAlternative oxidant for a separate oxidation step.
Acetic Acid (optional)GlacialMajor suppliersCan act as a catalyst for imine formation.
Step-by-Step Protocol
  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M concentration) in a round-bottom flask.

  • Reagent Addition: Add the aldehyde (1.0-1.1 eq) to the solution at room temperature. A catalytic amount of glacial acetic acid (0.1 eq) can be added to promote imine formation.

  • Reaction: Stir the mixture at a specified temperature. Two common options are:

    • Option A (Air Oxidation): Fit the flask with a reflux condenser and heat to reflux for 12-24 hours, allowing exposure to air.

    • Option B (Chemical Oxidation): After stirring for 1-2 hours at room temperature to form the intermediate, add an oxidant like activated MnO₂ (3-5 eq) and continue stirring at room temperature or with gentle heat until the reaction is complete.

  • Monitoring: Follow the disappearance of the starting material and the appearance of the product by TLC. The product will be more conjugated and should have a lower Rf and be more UV-active.

  • Workup:

    • If MnO₂ was used, filter the reaction mixture through a pad of Celite to remove the solid oxidant, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue can be purified by column chromatography on silica gel or by recrystallization to afford the pure imidazo[4,5-b]pyridine.

Experimental Workflow & Decision Logic

The choice of protocol depends on the desired substituent at the 2-position of the imidazo[4,5-b]pyridine core. The following diagram outlines the decision process.

G start Goal: Synthesize a specific Imidazo[4,5-b]pyridine diamine Start with: This compound start->diamine decision What is the desired substituent at the C2 position? diamine->decision path_acid Alkyl or Aryl group (from R-COOH) decision->path_acid R = path_aldehyde Alkyl or Aryl group (from R-CHO) decision->path_aldehyde R = protocol_ppa Select Protocol I: Phillips Cyclocondensation with Carboxylic Acid in PPA path_acid->protocol_ppa protocol_aldehyde Select Protocol II: Condensation with Aldehyde followed by Oxidation path_aldehyde->protocol_aldehyde product Achieve Target Molecule protocol_ppa->product protocol_aldehyde->product

Caption: Decision workflow for selecting the appropriate coupling protocol.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of imidazo[4,5-b]pyridines, a scaffold of significant interest in drug discovery. By selecting the appropriate coupling partner—a carboxylic acid or an aldehyde—and applying the robust protocols detailed in this guide, researchers can efficiently access a diverse range of substituted derivatives. Understanding the underlying mechanisms and rationale for the chosen reaction conditions, as outlined herein, is critical for successful synthesis, optimization, and troubleshooting.

References

Unlocking the Potential of 6-methoxy-N2-methylpyridine-2,3-diamine in Biochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Cosmetic Sphere

6-methoxy-N2-methylpyridine-2,3-diamine is a substituted pyridine derivative primarily recognized for its application in the cosmetics industry as a component in hair dye formulations.[1][2][3] However, its inherent chemical architecture, featuring a diaminopyridine core, presents a compelling case for its utility in the broader landscape of biochemical research and drug discovery.[1][4] The strategic placement of methoxy and methylamino groups on the pyridine ring offers a versatile scaffold for chemical modification, making it an attractive starting point for the synthesis of novel bioactive compounds.[1]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the potential of this compound in two key areas of biochemical investigation: as a foundational scaffold for the development of kinase inhibitors and as a potential fluorescent probe for nucleic acid interactions. While its use in these contexts is emergent, the principles outlined below provide a robust framework for its exploration and validation in a research setting.

Part 1: A Scaffold for Kinase Inhibitor Discovery

The pyridine nucleus is a well-established pharmacophore in the design of kinase inhibitors, with numerous pyridine-containing drugs approved for clinical use.[5][6][7] The structural motif of this compound serves as an excellent starting point for the synthesis of compound libraries targeting various kinases, which are critical regulators of cellular processes and established targets in oncology.[1][4]

Application Note: Library Synthesis and Screening

The diamino groups of this compound provide reactive handles for the attachment of diverse chemical moieties through techniques such as amide bond formation or reductive amination. This allows for the creation of a library of derivatives that can be screened for inhibitory activity against a kinase of interest. The methoxy and methyl groups can also be modified to explore the structure-activity relationship (SAR) and optimize lead compounds for potency and selectivity.

Protocol 1: Homogeneous Fluorescence Polarization (FP)-Based Kinase Assay

This protocol describes a generic, non-radioactive, homogeneous assay for screening a library of compounds derived from this compound against a purified kinase. The assay is based on the principle of fluorescence polarization, where a fluorescently labeled peptide substrate, upon phosphorylation by the kinase, is bound by a phosphopeptide-specific antibody, leading to an increase in polarization.[8] Inhibitors of the kinase will prevent this phosphorylation, resulting in a low polarization signal.

Materials:

  • Purified kinase of interest

  • Fluorescently labeled peptide substrate (e.g., with FAM or TAMRA)

  • Phosphopeptide-specific antibody

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Library of compounds derived from this compound, dissolved in DMSO

  • 384-well black, low-volume microplates

  • Microplate reader with fluorescence polarization capabilities

Experimental Workflow:

References

The Versatile Role of 6-Methoxy-N2-methylpyridine-2,3-diamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. 6-Methoxy-N2-methylpyridine-2,3-diamine has emerged as a highly valuable scaffold, particularly in the synthesis of complex heterocyclic systems with pronounced biological activity. Its unique substitution pattern—a methoxy group, a primary amine, and a secondary methylamine strategically positioned on a pyridine core—offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this building block, with a focus on the synthesis of imidazo[4,5-b]pyridines, a class of compounds renowned for their potential as kinase inhibitors in oncology and other therapeutic areas.[1][2]

The diaminopyridine moiety is the key to the reactivity of this molecule, enabling cyclocondensation reactions with a range of electrophilic partners to form fused heterocyclic systems.[3] The presence of the N2-methyl group introduces a point of differentiation from its non-methylated counterpart, influencing the regioselectivity of reactions and the physicochemical properties of the resulting products. The 6-methoxy group further modulates the electronic and pharmacokinetic characteristics of the final compounds.

Core Applications: A Gateway to Bioactive Heterocycles

The primary application of this compound in medicinal chemistry lies in its role as a precursor to imidazo[4,5-b]pyridines. This scaffold is a privileged structure in numerous kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][2] The imidazo[4,5-b]pyridine core can effectively mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.

Protocol 1: Synthesis of this compound

The synthesis of the title building block can be achieved through a multi-step sequence starting from readily available pyridine derivatives. A common and effective route involves the reduction of a nitropyridine precursor.[3]

Workflow for the Synthesis of this compound

A 2-Amino-6-chloro-3-nitropyridine B 2-Amino-6-methoxy-3-nitropyridine A->B Sodium methoxide, Methanol C 6-Methoxy-pyridine-2,3-diamine B->C Reduction (e.g., H2, Pd/C) D This compound C->D Reductive amination or N-methylation

Caption: Synthetic scheme for this compound.

Step-by-Step Methodology:

  • Methoxylation: To a solution of 2-amino-6-chloro-3-nitropyridine in methanol, add sodium methoxide. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The product, 2-amino-6-methoxy-3-nitropyridine, can be isolated by removing the solvent and partitioning between water and an organic solvent like ethyl acetate.

  • Nitro Group Reduction: The 2-amino-6-methoxy-3-nitropyridine is dissolved in a suitable solvent such as ethanol or methanol. A catalyst, typically 10% palladium on carbon, is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously until the reduction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 6-methoxypyridine-2,3-diamine.[3] This intermediate can be unstable and is often used immediately in the next step.

  • N-Methylation: The final step to introduce the methyl group can be achieved through various N-methylation procedures. A common method is reductive amination with formaldehyde and a reducing agent like sodium borohydride. Alternatively, direct methylation using a methylating agent such as methyl iodide can be employed, though this may require careful control of stoichiometry to avoid over-methylation.

Protocol 2: Synthesis of a 2-Aryl-imidazo[4,5-b]pyridine Derivative

A cornerstone reaction utilizing this compound is the Phillips cyclocondensation, which involves the reaction of the diamine with an aldehyde followed by an oxidative cyclization to form the imidazole ring. This method is widely used for the synthesis of 2-substituted imidazo[4,5-b]pyridines.[3][4]

Reaction Scheme: Phillips Cyclocondensation

cluster_0 Reactants A 6-Methoxy-N2-methyl- pyridine-2,3-diamine C Schiff Base Intermediate A->C + B Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) B->C + D Dihydro-imidazo[4,5-b]pyridine C->D Intramolecular Cyclization E 2-(4-chlorophenyl)-5-methoxy- 1-methyl-1H-imidazo[4,5-b]pyridine D->E Oxidation (e.g., air, Na2S2O5)

Caption: General workflow for the synthesis of a 2-aryl-imidazo[4,5-b]pyridine.

Detailed Experimental Protocol:

  • Materials:

    • This compound (1 equivalent)

    • 4-Chlorobenzaldehyde (1.1 equivalents)

    • Dimethyl sulfoxide (DMSO) as solvent

    • Sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent (optional, air oxidation can also be effective)[4]

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound in DMSO.

    • Add 4-chlorobenzaldehyde to the solution.

    • If using, add sodium metabisulfite to the reaction mixture.

    • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

    • Allow the reaction to cool to room temperature.

    • Pour the reaction mixture into ice-water with stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome and Data Interpretation:

The final product, 2-(4-chlorophenyl)-5-methoxy-1-methyl-1H-imidazo[4,5-b]pyridine, can be characterized by standard analytical techniques.

Analytical Data Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the pyridine and phenyl rings, a singlet for the methoxy group, and a singlet for the N-methyl group.
¹³C NMR Resonances for all unique carbon atoms in the heterocyclic core and the phenyl substituent.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.
Yield Yields for this type of reaction can range from moderate to good (50-85%), depending on the specific substrates and reaction conditions.

Causality Behind Experimental Choices

  • Solvent: DMSO is often chosen for this reaction due to its high boiling point, which allows for the necessary reaction temperatures to be reached, and its ability to dissolve a wide range of organic compounds.

  • Oxidizing Agent: While air oxidation can be sufficient for the cyclization, the addition of an oxidizing agent like sodium metabisulfite can accelerate the reaction and improve yields.[4]

  • Work-up: Precipitation in ice-water is an effective method for isolating the product, as many imidazo[4,5-b]pyridines are solids with limited aqueous solubility.

Trustworthiness and Self-Validation

The protocols described are based on well-established chemical transformations for the synthesis of imidazo[4,5-b]pyridines.[3][4] The progress of the reactions should be monitored by thin-layer chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The identity and purity of the final compound must be confirmed by spectroscopic methods (NMR, MS) and, if necessary, by elemental analysis.

Future Directions and Applications

The synthesized imidazo[4,5-b]pyridine derivatives serve as valuable intermediates for further functionalization. The halogenated aryl group at the 2-position, for instance, can be a handle for cross-coupling reactions to introduce further diversity. These compounds can then be screened for their biological activity, particularly as inhibitors of various protein kinases implicated in diseases such as cancer.

References

Application Notes & Protocols: Redox Behavior of 6-methoxy-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyridine Scaffold

6-methoxy-N2-methylpyridine-2,3-diamine is a substituted diaminopyridine derivative with documented applications as a precursor in cosmetic formulations, specifically hair dyes.[1][2] Its structure, featuring a pyridine core with electron-donating methoxy and diamine functionalities, also makes it a compelling scaffold for medicinal chemistry and materials science.[2][3] The diamino- and methoxy-substituents create a molecule rich in electron density, suggesting a complex and interesting redox chemistry that is crucial for understanding its reactivity, metabolic fate, and potential as a building block for novel functional molecules.

While this compound is commercially available, detailed literature on its specific oxidation and reduction reactions is sparse.[4] This guide, therefore, serves as a foundational framework for researchers seeking to characterize the electrochemical behavior of this compound. The protocols and theoretical discussions are grounded in the established principles of aromatic amine and pyridine electrochemistry, providing a robust starting point for investigation.

Part 1: The Oxidative Chemistry of this compound

The oxidation of this molecule is central to its primary application in hair dyeing, where oxidative coupling reactions form stable colored compounds.[1] For drug development, understanding its oxidation potential is critical for predicting metabolic pathways, as aromatic amines can be susceptible to enzymatic oxidation.[5]

Scientific Rationale & Mechanistic Considerations

The oxidation of this compound is expected to occur on the electron-rich amino groups. The mechanism likely involves the stepwise removal of electrons to form radical cations and subsequently more stable species. The presence of two adjacent amine groups (at C2 and C3) and an additional electron-donating methoxy group (at C6) significantly lowers the energy required for electron removal compared to unsubstituted pyridine.

The initial one-electron oxidation would generate a radical cation. The stability and subsequent reaction pathway of this intermediate are key to the overall process. It may dimerize, react with other molecules, or undergo further oxidation. The mechanism often involves the nucleophilic attack of the amino nitrogen on an electrophilic species.[6]

Workflow for Electrochemical Investigation

The following diagram outlines a logical workflow for the comprehensive electrochemical characterization of the target compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Interpretation Prep Prepare Analyte Solution (0.1-1 mM in 0.1 M Electrolyte) CV Cyclic Voltammetry (CV) - Determine Redox Potentials - Assess Reversibility Prep->CV SEC Spectroelectrochemistry (SEC) - UV-Vis, EPR - Identify Intermediates CV->SEC If peaks observed Data Data Analysis - Peak Potential & Current - Scan Rate Dependence CV->Data SEC->Data Mech Mechanism Elucidation - Propose Reaction Pathway Data->Mech

Caption: Workflow for Electrochemical Analysis.

Application Protocol 1: Characterization of Oxidation Potential by Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for probing the electrochemical properties of organic molecules, allowing for the determination of redox potentials and providing insights into reaction mechanisms.[7][8][9] This protocol details the initial CV screening to identify the oxidation events.

Objective: To determine the oxidation potential(s) of this compound and assess the reversibility of the electron transfer process.

Materials:

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl (or Ag/AgNO₃ for non-aqueous)

    • Counter Electrode: Platinum wire

  • This compound (or its dihydrochloride salt)

  • Solvent: Acetonitrile (CH₃CN), HPLC grade

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Argon or Nitrogen gas for deaeration

Methodology:

  • Electrode Preparation: Polish the GCE surface with alumina slurry on a polishing pad, sonicate in deionized water and then the chosen solvent, and dry thoroughly.

  • Solution Preparation: Prepare a 1 mM solution of this compound in 0.1 M TBAPF₆/CH₃CN. If using the dihydrochloride salt, the acidic protons may influence the electrochemistry; this should be noted.

  • Deaeration: Purge the solution with argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.

  • CV Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the initial potential to 0 V.

    • Scan in the positive (anodic) direction to an upper vertex potential of approximately +1.5 V. The exact range may need to be adjusted based on initial results.

    • Reverse the scan back to the initial potential.

    • Set the scan rate to 100 mV/s for the initial screening.

  • Data Interpretation:

    • Observe the resulting voltammogram for anodic (oxidation) peaks. The potential at the peak maximum (Epa) is the oxidation peak potential.

    • On the reverse scan, look for a corresponding cathodic (reduction) peak (Epc). The presence of a reverse peak indicates some degree of reversibility.

    • If a process is reversible, the peak separation (ΔEp = Epa - Epc) will be close to 59/n mV (where n is the number of electrons transferred).

  • Scan Rate Dependence Study: Repeat the CV measurement at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s). This helps to determine if the process is diffusion-controlled and to study the stability of the oxidized species. For a simple reversible process, the peak current should be proportional to the square root of the scan rate.[8]

Parameter Typical Value/Range Rationale
Analyte Concentration0.1 - 1.0 mMEnsures sufficient signal without causing electrode fouling.
Supporting Electrolyte0.1 M TBAPF₆Provides conductivity to the solution; chosen for its wide electrochemical window.
SolventAcetonitrile (CH₃CN)Aprotic polar solvent with a good potential window for oxidation studies.
Scan Rate25 - 500 mV/sAllows for initial screening (100 mV/s) and mechanistic studies.
Potential Window0 V to +1.5 V vs Ag/AgClSufficient to observe the oxidation of most aromatic amines without solvent breakdown.
Application Protocol 2: Identification of Oxidation Products with Spectroelectrochemistry (SEC)

To identify the species formed during oxidation, CV can be coupled with spectroscopic techniques like UV-Vis or Electron Paramagnetic Resonance (EPR).[10][11] This provides direct evidence of the chemical changes occurring at the electrode.

Objective: To obtain spectroscopic data of the species generated at specific oxidation potentials.

Materials:

  • Spectroelectrochemical cell (e.g., a thin-layer cell with an optically transparent electrode)

  • Spectrometer (UV-Vis or EPR)

  • Potentiostat and electrode setup as in Protocol 1.

Methodology:

  • Setup: Assemble the spectroelectrochemical cell according to the manufacturer's instructions.

  • Background Spectrum: Record a spectrum of the solution at a potential where no reaction occurs (e.g., 0 V).

  • In-situ Measurement:

    • Apply a potential slightly higher than the observed Epa from the CV experiment.

    • Record spectra at timed intervals to monitor the formation of the oxidized species.

    • Changes in the absorption bands (UV-Vis) or the appearance of a signal (EPR for radical species) confirm the generation of a new species.

  • Reversibility Check: Step the potential back to 0 V and monitor if the original spectrum is restored. This confirms the chemical reversibility of the redox process.

Part 2: The Reductive Chemistry of this compound

The direct electrochemical reduction of the this compound is expected to be difficult due to the electron-rich nature of the pyridine ring. Reduction of pyridinium ions can occur, but often at very negative potentials.[12][13] A more practical and common application of reduction chemistry for this compound lies in its synthesis. A plausible and efficient synthetic route involves the reduction of a corresponding nitro-substituted precursor.[2]

Scientific Rationale & Mechanistic Considerations

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[14][15] This reduction can be achieved through various methods, including catalytic hydrogenation or using dissolving metals in acidic media.[16][17]

Proposed Synthetic Pathway via Reduction

The diagram below illustrates a common synthetic route to the target compound, highlighting the critical reduction step.

G A 2-amino-6-methoxy-3-nitropyridine (Precursor) B Methylation at N2 (e.g., MeI, base) A->B C 6-methoxy-N2-methyl-3-nitropyridine-2-amine (Intermediate) B->C D Reduction of Nitro Group (e.g., H2/Pd or Fe/HCl) C->D E This compound (Target Compound) D->E

Caption: Synthetic route via nitro group reduction.

Application Protocol 3: Synthesis via Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for reducing nitro groups without using harsh acidic conditions.

Objective: To synthesize this compound from its nitro-substituted precursor.

Materials:

  • 6-methoxy-N2-methyl-3-nitropyridine-2-amine (precursor)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Solvent: Ethanol or Methanol

  • Hydrogen source (H₂ gas cylinder or balloon)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

Methodology:

  • Reaction Setup: Dissolve the nitro-precursor in the chosen solvent in a suitable reaction flask.

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol % relative to the substrate) under an inert atmosphere.

  • Hydrogenation: Purge the flask with hydrogen gas. If using a balloon, maintain a positive pressure. If using a Parr apparatus, pressurize to the desired level (e.g., 50 psi).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Wash the filter cake with the solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Parameter Condition Rationale
Catalyst10% Pd/CHighly effective and standard catalyst for nitro group reduction.
Hydrogen Pressure1 atm (balloon) to 50 psiSufficient to drive the reaction efficiently. Higher pressure may speed up the reaction.
SolventEthanol / MethanolGood solubility for the substrate and product; compatible with hydrogenation.
TemperatureRoom TemperatureThe reaction is typically exothermic and proceeds readily without heating.

Conclusion

The redox chemistry of this compound is integral to its current and future applications. The protocols outlined in this guide provide a comprehensive framework for characterizing its oxidative behavior using modern electrochemical techniques and for its synthesis via a robust reductive pathway. By applying these methods, researchers can gain crucial insights into the molecule's reactivity, stability, and potential for development in diverse scientific fields.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-methoxy-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridinediamines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3] Specifically, functionalized 2,3-diaminopyridines are key intermediates in the synthesis of a variety of bioactive molecules, including kinase inhibitors, which are at the forefront of targeted cancer therapy. The strategic derivatization of this core through palladium-catalyzed cross-coupling reactions allows for the rapid exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-methoxy-N2-methylpyridine-2,3-diamine , a versatile building block for the synthesis of novel therapeutics. We will delve into three key transformations: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C triple bond formation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices to ensure robust and reproducible results.

Understanding the Substrate: this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is influenced by its substituents. The methoxy group at the 6-position and the amino groups at the 2- and 3-positions are electron-donating, increasing the electron density of the pyridine ring. This can impact the oxidative addition step in the catalytic cycle. The presence of two amino groups also presents a challenge for selectivity in C-N coupling reactions. The N2-methyl group provides steric hindrance that can influence the choice of catalyst and ligand. A thorough understanding of these electronic and steric factors is crucial for successful reaction optimization.

Core Reactions and Mechanistic Considerations

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.[6][7] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[7]

Below is a generalized workflow for palladium-catalyzed cross-coupling reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Prepare Reagents (Substrate, Coupling Partner, Base, Solvent) Setup Assemble Reaction in Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst System (Pd Source, Ligand) Catalyst->Setup Heating Heat to Reaction Temperature Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between a halide (or triflate) and an organoboron compound.[8][9] For our substrate, assuming a bromo or iodo functional group is present at a position to be coupled (e.g., 5-bromo-6-methoxy-N2-methylpyridine-2,3-diamine), this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)₂ Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a model for the coupling of a hypothetical 5-bromo-6-methoxy-N2-methylpyridine-2,3-diamine with an arylboronic acid.

Materials:

  • 5-bromo-6-methoxy-N2-methylpyridine-2,3-diamine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with a suitable ligand like SPhos (0.05 equiv)[7]

  • K₂CO₃ or K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous solvents and reagents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-6-methoxy-N2-methylpyridine-2,3-diamine, arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (and ligand, if separate).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Choices:

  • Catalyst and Ligand: Pd(PPh₃)₄ is a common and effective catalyst. For more challenging couplings, a combination of a palladium source like Pd₂(dba)₃ and a sterically hindered biarylphosphine ligand such as SPhos can be more efficient.[7]

  • Base: An inorganic base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation.[9]

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[10]

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9070-90[10]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10080-95[7]

Table 1: Representative conditions for Suzuki-Miyaura coupling of bromopyridines.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an aryl halide with an amine.[6][11] This reaction is particularly useful for introducing diverse amine functionalities onto the pyridine core. A key consideration for this compound is the potential for intramolecular reactions or reactions at multiple sites if a dihalo-substituted precursor is used. The protocol below assumes a monohalo-substituted pyridine.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination R₂NH Ar-Pd(II)-X(L)(NHR2) Ar-Pd(II)-X(L)(NHR₂) Amine\nCoordination->Ar-Pd(II)-X(L)(NHR2) Deprotonation Deprotonation Ar-Pd(II)-X(L)(NHR2)->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR₂(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Ar-NR₂ Reductive\nElimination->Ar-NR2

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of a hypothetical 5-bromo-6-methoxy-N2-methylpyridine-2,3-diamine with a primary or secondary amine.

Materials:

  • 5-bromo-6-methoxy-N2-methylpyridine-2,3-diamine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos or other suitable biarylphosphine ligand (0.04 equiv)[12][13]

  • NaOtBu or Cs₂CO₃ (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a flame-dried Schlenk tube.

  • Add the anhydrous solvent and stir for 10 minutes.

  • Add the 5-bromo-6-methoxy-N2-methylpyridine-2,3-diamine and the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

Rationale for Choices:

  • Catalyst and Ligand: Systems based on Pd₂(dba)₃ and bulky, electron-rich phosphine ligands like Xantphos are highly effective for C-N coupling.[12][13] The choice of ligand is crucial for promoting reductive elimination and preventing side reactions.[6]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine in the catalytic cycle.[11][12] For sensitive substrates, a milder base such as cesium carbonate (Cs₂CO₃) may be employed.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard for this reaction.[12]

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd₂(dba)₃ / XantphosNaOtBuToluene10075-95[12][14]
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11060-85[6]

Table 2: Representative conditions for Buchwald-Hartwig amination of bromopyridines.

Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further functionalization or as key components of bioactive molecules.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L₂) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive\nElimination->Ar-C≡CR Cu-X Cu-X Alkyne\nCoordination Alkyne Coordination Cu-X->Alkyne\nCoordination R-C≡C-H, Base Cu-C≡CR Cu-C≡CR Alkyne\nCoordination->Cu-C≡CR Cu-C≡CR->Transmetalation to Pd cycle

Figure 4: Simplified catalytic cycles for Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol outlines the coupling of a hypothetical 5-bromo-6-methoxy-N2-methylpyridine-2,3-diamine with a terminal alkyne.

Materials:

  • 5-bromo-6-methoxy-N2-methylpyridine-2,3-diamine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) (3.0 equiv)

  • Anhydrous DMF or THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst and CuI.

  • Add the 5-bromo-6-methoxy-N2-methylpyridine-2,3-diamine.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water or a saturated aqueous solution of NH₄Cl.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale for Choices:

  • Catalyst System: The classic Sonogashira conditions employ a palladium(II) precatalyst and a copper(I) co-catalyst.[16][17] The copper is believed to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[17]

  • Base: An amine base such as triethylamine serves both as the base to deprotonate the alkyne and as a solvent in some cases.[15][18]

  • Solvent: Polar aprotic solvents like DMF or THF are commonly used.[14]

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NDMF6570-90[14]
Pd(PPh₃)₄ / CuIiPr₂NHTHF25-5075-95[15][16]

Table 3: Representative conditions for Sonogashira coupling of bromopyridines.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound core. The protocols and guidelines presented here for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for the synthesis of novel and diverse libraries of compounds for drug discovery and development. Successful implementation of these reactions requires careful consideration of the substrate's electronic and steric properties and judicious selection of the catalyst, ligand, base, and reaction conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-methoxy-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxy-N2-methylpyridine-2,3-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot and refine your experimental work.

Synthetic Overview & Core Logic

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most common and validated pathway begins with a substituted nitropyridine, proceeds through methoxylation and reduction, and concludes with a challenging selective methylation step. Each stage presents unique opportunities for optimization and potential pitfalls.

Below is a high-level overview of the synthetic workflow.

Synthetic_Workflow A 2-Amino-6-chloro- 3-nitropyridine B 2-Amino-6-methoxy- 3-nitropyridine A->B  Methoxylation (NaOMe, MeOH)   C 2,3-Diamino-6-methoxypyridine (as Dihydrochloride Salt) B->C  Nitro Group Reduction (e.g., SnCl2, HCl)   D 6-Methoxy-N2-methylpyridine- 2,3-diamine C->D  Selective N-Methylation (Key Challenge)  

Caption: High-level synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the overall synthetic strategy.

Q1: What is the most reliable synthetic route for the 2,3-diamino-6-methoxypyridine precursor?

A: The most robust and frequently cited route involves a two-step process starting from 2-amino-6-chloro-3-nitropyridine.[1] The first step is a nucleophilic aromatic substitution (methoxylation) using sodium methoxide in methanol to replace the chloro group.[2] The second step is the reduction of the nitro group to an amine, typically using a metal-acid system like stannous chloride dihydrate in concentrated hydrochloric acid.[1] This method is advantageous because the starting materials are commercially available and the reaction conditions are well-documented, leading to consistent yields of the intermediate as its stable dihydrochloride salt.

Q2: Why is the reduction of the nitro-intermediate typically performed in concentrated HCl?

A: Performing the reduction in concentrated hydrochloric acid serves two critical functions. Firstly, the acidic medium is required for the activity of metal reducing agents like tin(II) chloride or iron.[1][3] Secondly, upon completion of the reduction, the resulting diamine product is immediately protonated to form the dihydrochloride salt.[4] This salt is often more crystalline and stable than the free base, which can be prone to air oxidation and discoloration. This in-situ salt formation facilitates easier isolation, purification, and storage of the diamine intermediate.[4]

Q3: What are the main challenges in the final N-methylation step?

A: The primary challenge is achieving selective mono-methylation on the N2-amine without concurrent methylation of the N3-amine or over-methylation to form a quaternary ammonium salt. The two amino groups on the pyridine ring have similar, though not identical, nucleophilicity, making differentiation difficult.[5] Common methylating agents can react with both sites, leading to a mixture of products that are challenging to separate. Strategies to overcome this include reductive amination, the use of protecting groups, or exploiting subtle differences in the basicity of the two amino groups.[6][7]

Q4: How can I confirm the identity and purity of my intermediates and final product?

A: A combination of analytical techniques is essential.

  • Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and initial purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can help identify the presence of side-products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of intermediates and the final product. The appearance of a new methoxy signal (~3.9 ppm) after methoxylation, and a methylamino signal after methylation, are key diagnostic markers.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

  • Melting Point: A sharp melting point range for crystalline solids indicates high purity.

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to resolving common experimental problems.

Problem 1: Low Yield in Methoxylation Step (A → B)

You Observe: TLC analysis shows significant amounts of unreacted 2-amino-6-chloro-3-nitropyridine, or HPLC indicates low conversion to the desired methoxy product.

Troubleshooting_Methoxylation Start Low Methoxylation Yield Cause1 Potential Cause 1: Inactive Sodium Methoxide Sodium methoxide is hygroscopic and can decompose upon exposure to air/moisture. Start->Cause1 Cause2 Potential Cause 2: Insufficient Temperature/Time The nucleophilic aromatic substitution may be kinetically slow under the current conditions. Start->Cause2 Cause3 Potential Cause 3: Incorrect Stoichiometry An insufficient amount of sodium methoxide will lead to incomplete conversion. Start->Cause3 Solution1 Solution: Use Fresh Reagent Use freshly opened, anhydrous sodium methoxide or prepare it fresh in situ from sodium metal and anhydrous methanol. Ensure a dry reaction setup under an inert atmosphere (N₂ or Ar). Cause1->Solution1 Solution2 Solution: Optimize Reaction Conditions Increase the reaction temperature to the recommended 25-30°C and extend the reaction time. Monitor progress every hour by TLC until the starting material is consumed. Cause2->Solution2 Solution3 Solution: Verify Molar Ratio Use a slight excess (e.g., 1.05 to 1.1 molar equivalents) of sodium methoxide relative to the chloropyridine starting material to drive the reaction to completion. Cause3->Solution3

Caption: Decision tree for troubleshooting low methoxylation yield.

Problem 2: Incomplete Nitro Group Reduction (B → C)

You Observe: Your isolated product is not the expected white/off-white dihydrochloride salt but is instead a yellow, impure solid. TLC/HPLC analysis shows a mixture of the desired diamine and the starting nitro compound.

Potential CauseScientific RationaleRecommended Solution
Insufficient Reducing Agent The stoichiometry of the reduction is critical. For SnCl₂·2H₂O, at least 2 moles are required per mole of nitro compound, but an excess is often used to ensure complete conversion.[1]Ensure you are using a sufficient molar excess of the reducing agent. A common protocol uses 2 equivalents of stannous chloride dihydrate per equivalent of the nitro compound.[1]
Low Reaction Temperature The reduction kinetics are temperature-dependent. Temperatures that are too low will result in a sluggish or incomplete reaction.Gently heat the reaction mixture to the recommended 35–40°C and maintain it for the prescribed duration (e.g., 5-6 hours), monitoring by TLC.[1]
Loss of Acidic Environment The reduction mechanism with tin requires a strong acidic medium (concentrated HCl). If the acid concentration is too low, the reducing power of the system is diminished.Use concentrated hydrochloric acid as the solvent and ensure all reagents are added in the correct order as specified by the protocol.
Precipitation of Tin Salts The reaction produces tin salts. If the reaction mixture is not stirred effectively, the product or starting material can become trapped, preventing full reaction.Ensure vigorous and constant stirring throughout the reaction period to maintain a homogenous suspension.
Problem 3: Non-Selective or Low-Yield N-Methylation (C → D)

You Observe: Mass spec and NMR analysis of the final product show a mixture of the starting diamine, the desired mono-methylated product, and a di-methylated byproduct.

This is the most common and challenging issue. Direct methylation with reagents like methyl iodide is difficult to control. A more sophisticated approach is required.

StrategyRationale & CausalityKey Considerations & Protocol Insights
Strategy 1: Reductive Amination This method involves forming an imine/enamine intermediate by reacting the diamine with one equivalent of formaldehyde, followed by in-situ reduction. It is a one-pot method that can favor mono-methylation under controlled conditions.[7]Reagents: Use one equivalent of formaldehyde with a mild reducing agent like sodium triacetoxyborohydride (STAB) or a catalytic system (e.g., CuH or Ru-based catalysts with a hydrogen source).[8][9] Control: Slowly add the formaldehyde to the solution of the diamine to minimize the formation of the di-aminated intermediate. Maintain a neutral or slightly acidic pH to facilitate imine formation without passivating the amine.
Strategy 2: Use of Protecting Groups This is the most robust, albeit longer, route. By protecting one amine, you can force methylation to occur at the desired position. The Boc (tert-butyloxycarbonyl) group is a common choice.[10]1. Protection: React the diamine with one equivalent of Boc-anhydride (Boc₂O). The N2-amine may be slightly more sterically hindered, potentially favoring protection at the N3 position. Chromatographic separation of the mono-protected isomer is likely necessary. 2. Methylation: Methylate the free amine using a standard methylating agent (e.g., methyl iodide, dimethyl sulfate). 3. Deprotection: Remove the Boc group using acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane).[10]
Strategy 3: pH-Controlled Methylation The two amino groups have slightly different pKa values. It may be possible to selectively protonate the more basic amine with one equivalent of acid, rendering it non-nucleophilic and directing methylation to the other amine.[6]This is a highly substrate-dependent and empirical approach. It requires careful pKa determination or small-scale screening with different acids and solvents to find a window of selectivity. This method is less common due to its complexity and lower reliability compared to using protecting groups.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-amino-6-methoxy-3-nitropyridine

This protocol is adapted from validated patent literature.[1][2]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), add methanol (50.0 mL).

  • Reagent Preparation: Cool the methanol to 15°C using an ice bath. Carefully add sodium methoxide (7.78 g, 0.144 mol) to the cold methanol and stir until dissolved.

  • Addition: While maintaining the temperature at 15°C, slowly add 2-amino-6-chloro-3-nitropyridine (25.0 g, 0.144 mol) in portions to the sodium methoxide solution.

  • Reaction: After the addition is complete, warm the reaction mixture to 25-30°C and stir continuously for 4-5 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting material spot is no longer visible.

  • Workup: Upon completion, slowly pour the reaction mixture into cold water (approx. 250 mL) with stirring. A yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Drying: Dry the product under vacuum to obtain 2-amino-6-methoxy-3-nitropyridine.

    • Expected Outcome: ~21.0 g (86.5% yield) of a yellow solid with HPLC purity >99%.[2]

Protocol 2: Reduction to 2,3-Diamino-6-methoxypyridine Dihydrochloride

This protocol is adapted from validated patent literature.[1]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add concentrated hydrochloric acid (250 mL).

  • Addition of Starting Material: At room temperature, add 2-amino-6-methoxy-3-nitropyridine (25.0 g, 0.147 mol) to the acid with stirring.

  • Addition of Reducing Agent: Cool the resulting solution to 15°C in an ice bath. Slowly and portion-wise, add stannous chloride dihydrate (66.7 g, 0.294 mol). Caution: The addition may be exothermic.

  • Reaction: After the addition is complete, heat the reaction mass to 35–40°C and stir for 5–6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting nitro compound is completely consumed.

  • Crystallization: After the reaction is complete, cool the mixture to 20°C and continue stirring for one hour to allow the dihydrochloride salt to crystallize fully.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water or ethanol.

  • Drying: Dry the product under vacuum to yield 2,3-diamino-6-methoxypyridine dihydrochloride.

References

Technical Support Center: Reactions Involving 6-methoxy-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methoxy-N2-methylpyridine-2,3-diamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation during reactions with this versatile building block. Our focus is on providing practical, experience-driven insights to enhance your experimental success.

Introduction

This compound is a valuable substituted diaminopyridine derivative, frequently employed as a precursor in the synthesis of complex heterocyclic scaffolds, particularly imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry.[1] While its reactions are generally robust, the presence of multiple nucleophilic sites and its susceptibility to oxidation can lead to the formation of undesired side products, impacting yield and purity. This guide will explore the common side products, the mechanisms of their formation, and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My cyclocondensation reaction with an aldehyde to form an imidazo[4,5-b]pyridine is resulting in a low yield and a complex mixture of products. What are the likely side products?

Low yields in cyclocondensation reactions are a frequent challenge.[2] The primary side products encountered with this compound typically fall into three categories:

  • Incomplete Cyclization Products: The initial condensation of the diamine with an aldehyde forms a Schiff base intermediate. Incomplete cyclization can lead to the accumulation of this intermediate or subsequent side reactions from this unstable species.

  • Oxidative Side Products: The pyridine ring and the diamine functionalities are susceptible to oxidation, especially under harsh reaction conditions or in the presence of oxidizing agents. This can lead to the formation of N-oxides or other oxidized species.[2]

  • Dimerization Products: Under certain conditions, particularly oxidative, the diamine can undergo dimerization, leading to complex, high-molecular-weight impurities that can be difficult to characterize and remove.[3]

Q2: I've isolated a byproduct with a mass 16 units higher than my expected product. What is it and how can I prevent its formation?

An increase in mass of 16 amu strongly suggests the formation of an N-oxide . The pyridine nitrogen is susceptible to oxidation.[2]

Causality: This side reaction is often promoted by:

  • The use of strong oxidizing agents in the reaction mixture.

  • Prolonged reaction times at elevated temperatures in the presence of air (aerial oxidation).

  • Certain catalysts that can promote oxidation.

Troubleshooting & Prevention:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize aerial oxidation.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Control of Oxidants: If an oxidative step is necessary for the final aromatization of the cyclized intermediate, carefully select a mild oxidant and use it in the correct stoichiometric amount.[4]

  • Temperature and Time Optimization: Minimize reaction time and temperature to reduce the likelihood of side reactions. Monitor the reaction progress closely by TLC or LC-MS.

Q3: My reaction mixture has turned dark and I'm observing a significant amount of an insoluble, high-molecular-weight byproduct. What is happening?

This is a strong indication of oxidative dimerization or polymerization .

Causality: Similar to N-oxide formation, these processes are typically initiated by oxidation. The mechanism can involve the formation of radical cations that then couple.[5] The presence of multiple amino groups in this compound increases the propensity for such reactions. A proposed general mechanism for oxidative dimerization involves the initial oxidation to a radical cation, followed by coupling and subsequent aromatization.[3]

Troubleshooting & Prevention:

  • Strict Exclusion of Oxygen: The most critical factor is to maintain an inert atmosphere throughout the reaction and workup.

  • Scavengers: In some cases, the addition of radical scavengers can be beneficial, although this should be tested on a small scale as it may interfere with the desired reaction.

  • Solvent Choice: The choice of solvent can influence the stability of reactive intermediates. Less polar, aprotic solvents may be preferable.

  • Lower Temperatures: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often suppress these side reactions.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

Side Product Identification Probable Cause Troubleshooting & Mitigation Strategies
Incomplete Cyclization Intermediate (Schiff Base) Mass corresponding to the diamine + aldehyde - H₂O. Often unstable and may not be directly isolated.Insufficient energy for cyclization; steric hindrance; suboptimal pH.- Increase reaction temperature or switch to a higher boiling solvent. - Use a catalyst to promote cyclization (e.g., a Lewis or Brønsted acid). - Ensure anhydrous conditions, as water can inhibit cyclization.
N-Oxide Mass of expected product + 16 amu.Presence of oxidizing agents; aerial oxidation at high temperatures.- Perform the reaction under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - If an oxidant is required, use a mild one in a controlled amount.
Oxidative Dimer/Polymer Insoluble, dark-colored material; complex mixture in LC-MS with high m/z values.Oxidative conditions; presence of radical initiators.- Strict exclusion of oxygen is critical. - Lower reaction temperature. - Consider using a different solvent.
Regioisomers (in subsequent reactions) Mixture of products with the same mass but different properties (e.g., retention time, NMR spectra).Similar reactivity of different nucleophilic sites.- Use protecting groups to block one of the reactive sites. - Optimize reaction conditions (temperature, base, solvent) to favor one isomer.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Imidazo[4,5-b]pyridines via Cyclocondensation

This protocol provides a starting point for the cyclocondensation of this compound with an aldehyde.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and the desired aldehyde (1.1 eq.).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, acetic acid, or toluene). The choice of solvent can significantly impact the reaction outcome.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Mitigation of Oxidative Side Products

This protocol outlines modifications to the general procedure to minimize the formation of N-oxides and dimers.

  • Solvent Degassing: Prior to use, degas the chosen solvent by bubbling an inert gas through it for at least 30 minutes or by using a freeze-pump-thaw technique.

  • Reaction Setup: Set up the reaction as described in Protocol 1, ensuring all glassware is oven-dried to remove moisture.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction.

  • Temperature Control: If the reaction is sluggish at lower temperatures, consider a stepwise approach where the initial condensation is performed at a lower temperature, followed by a gradual increase to effect cyclization.

  • Antioxidant Addition (Optional and with Caution): In cases where oxidative dimerization is severe and other methods fail, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be explored, but its compatibility with the reaction chemistry must be verified.

Visualizing Reaction Pathways

Diagram 1: General Reaction Scheme and Potential Side Products

reagents This compound + Aldehyde (R-CHO) intermediate Schiff Base Intermediate reagents->intermediate Condensation (-H2O) side_product3 Oxidative Dimer reagents->side_product3 [O] product Desired Imidazo[4,5-b]pyridine intermediate->product Cyclization & Aromatization side_product1 Incomplete Cyclization intermediate->side_product1 Reaction stops side_product2 N-Oxide product->side_product2 [O] start Low Yield of Desired Product check_sm Check Starting Material Purity start->check_sm check_reaction Analyze Reaction Mixture (LC-MS, TLC) check_sm->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No optimize_conditions Optimize Conditions: - Increase Temp/Time - Add Catalyst incomplete->optimize_conditions Yes mitigate_oxidation Mitigate Oxidation: - Inert Atmosphere - Degas Solvents side_products->mitigate_oxidation Yes (Oxidative) purification Optimize Purification side_products->purification No success Improved Yield optimize_conditions->success mitigate_oxidation->success purification->success

References

Technical Support Center: Optimizing Reactions with 6-methoxy-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methoxy-N2-methylpyridine-2,3-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction parameters, troubleshoot issues, and ensure the integrity of your experimental outcomes.

Introduction to the Reagent

This compound is a substituted diaminopyridine derivative that serves as a crucial intermediate in medicinal chemistry, particularly for constructing complex heterocyclic systems.[1] Its structure, featuring a methoxy group and two distinct amine functionalities on a pyridine ring, offers a unique combination of electronic properties and reaction sites. However, this complexity can also present challenges in reaction optimization. This guide provides a structured approach to overcoming these hurdles.

A plausible synthetic route to the related compound, 2,3-diamino-6-methoxypyridine, involves the methoxylation of 2-amino-6-chloro-3-nitropyridine, followed by the reduction of the nitro group.[2] Understanding the synthetic origin of your starting material is key to anticipating potential impurities that might affect subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Synthesis & Starting Material Integrity

Q1: I'm observing inconsistent results in my coupling reaction. Could my starting material be the issue?

A1: Absolutely. The purity and stability of this compound are paramount. Given its polar nature and multiple amine groups, it can be susceptible to oxidation and may retain impurities from its synthesis.

  • Underlying Cause: The synthesis of diaminopyridines often involves the reduction of a nitro-amino precursor.[2][3][4] Incomplete reduction can leave traces of the highly electrophilic nitro compound, which can interfere with downstream reactions. Similarly, residual catalysts (e.g., palladium, iron, tin) from the reduction step can be problematic.[3][5]

  • Troubleshooting Steps:

    • Purity Verification: Before use, verify the purity of your starting material using NMR and LC-MS. Look for signals corresponding to nitro-aromatic or oxidized species.

    • Re-purification: If impurities are detected, re-purification may be necessary. Due to the high polarity of the diamine, standard silica gel chromatography can be challenging.[6][7] Consider using an amine-functionalized silica column or a reversed-phase system.[7][8] An alternative is to form a salt (e.g., with trichloroacetic acid), precipitate, and then liberate the free amine.[9]

    • Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent oxidation and moisture absorption.

Reaction Optimization: Nucleophilic Aromatic Substitution (SNAr)

Q2: I'm attempting an SNAr reaction using the 3-amino group, but I'm getting low yields and a mixture of products. How can I improve selectivity?

A2: This is a common challenge stemming from the competing nucleophilicity of the two amino groups and the electronic nature of the pyridine ring. The pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack.[10][11]

  • Underlying Cause: The N2-methyl group is slightly electron-donating, which can increase the nucleophilicity of the 2-amino group. However, the 3-amino group is also a potent nucleophile. The regioselectivity of the reaction is a delicate balance of electronics and sterics.

  • Troubleshooting Workflow: The following decision tree can guide your optimization strategy.

snAr_troubleshooting start Low Yield / Poor Selectivity in SNAr check_protection Is selective protection of one amine feasible? start->check_protection yes_protect Protect the N2-methylamine (e.g., with Boc anhydride). check_protection->yes_protect Yes no_protect Direct optimization is required. check_protection->no_protect No final_analysis final_analysis yes_protect->final_analysis optimize_base Screen Bases: - Weak inorganic (K2CO3, Cs2CO3) - Strong non-nucleophilic (NaH, NaOtBu) - Organic (DIPEA, DBU) no_protect->optimize_base Vary the Base optimize_solvent Screen Solvents: - Polar aprotic (DMF, DMSO, NMP) - Ethereal (Dioxane, THF) optimize_base->optimize_solvent Next Step optimize_temp Adjust Temperature: - Start at RT and incrementally increase. - Consider microwave irradiation for rate enhancement. optimize_solvent->optimize_temp Next Step optimize_temp->final_analysis Analyze Results & Reiterate

Caption: Troubleshooting workflow for SNAr reactions.

  • Detailed Protocol - Base and Solvent Screening:

    • Set up parallel reactions in small vials.

    • To each vial, add this compound (1 equiv.), your electrophile (1.1 equiv.), and the chosen base (2 equiv.).

    • Add the anhydrous solvent.

    • Run reactions at a set temperature (e.g., 60 °C) and monitor by LC-MS at regular intervals (e.g., 2, 6, 24 hours).

    • Compare conversion and product ratios to identify the optimal conditions. A sodium hydride/lithium iodide system has been shown to be effective for amination of methoxypyridines.[12]

ParameterCondition 1Condition 2Condition 3Condition 4
Base K₂CO₃Cs₂CO₃NaHNaOtBu
Solvent DMFDMSOTHFDioxane
Typical Temp. 80-120 °C80-120 °C25-66 °C80-101 °C
Notes Mild, good for sensitive substrates.More soluble and often more effective than K₂CO₃.Strong, non-nucleophilic base. Requires anhydrous conditions.Strong, non-nucleophilic. Good solubility in THF/Dioxane.
Reaction Optimization: Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)

Q3: My Buchwald-Hartwig amination with an aryl halide is giving low conversion and I suspect catalyst deactivation. What should I investigate?

A3: Pyridine-containing substrates, especially those with multiple nitrogen atoms, can be challenging for palladium-catalyzed reactions because they can act as ligands, binding to the palladium center and inhibiting catalysis.[13]

  • Underlying Cause: The pyridine nitrogen or the diamino groups can coordinate to the Pd(0) or Pd(II) species in the catalytic cycle, leading to the formation of inactive complexes. This is a common failure mode in cross-coupling reactions involving nitrogen heterocycles.[13][14]

  • Troubleshooting Workflow:

buchwald_troubleshooting start Low Conversion in Buchwald-Hartwig Reaction ligand_screen Screen Ligands: - Bulky biarylphosphines are essential. - Start with XPhos, RuPhos, or tBuXPhos. start->ligand_screen base_screen Screen Bases: - NaOtBu, K3PO4, Cs2CO3. - Base strength can influence catalyst activity and stability. ligand_screen->base_screen solvent_screen Screen Solvents: - Toluene, Dioxane, or THF are common. - Avoid coordinating solvents like acetonitrile or pyridine. base_screen->solvent_screen precatalyst_screen Select Precatalyst: - Use a well-defined Pd(II) precatalyst (e.g., G3 or G4 palladacycles) for reliable initiation. solvent_screen->precatalyst_screen final_analysis final_analysis precatalyst_screen->final_analysis Analyze & Optimize

Caption: Optimization strategy for Buchwald-Hartwig amination.

  • Key Considerations for Ligand and Base Selection:

    • Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are designed to promote the reductive elimination step and prevent catalyst decomposition.[15] Bidentate ligands like BINAP or DPEPhos can also be effective.[14]

    • Bases: The base not only facilitates the deprotonation of the amine but also influences the equilibrium of the catalytic cycle. A screen of different bases is often necessary. Strong, non-coordinating bases are generally preferred.[15] In some cases, a combination of bases can be beneficial.[13]

ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3, RuPhos Pd G3Air-stable, well-defined precatalysts ensure reliable initiation to the active Pd(0) species.
Ligand XPhos, RuPhos, tBuBrettPhosBulky ligands promote the desired reaction pathway and prevent catalyst inhibition by the substrate.[15]
Base NaOtBu, LiHMDS, K₃PO₄The choice of base can significantly impact yield; screening is recommended.[14]
Solvent Toluene, Dioxane, THFNon-polar, ethereal, or aromatic solvents are generally effective. Avoid coordinating solvents.[13]
Work-up and Purification

Q4: My product is highly polar and difficult to extract and purify. What are the best practices for isolating polar amines?

A4: The multiple nitrogen and oxygen atoms in derivatives of this compound often result in products with high polarity and water solubility, complicating extraction and purification.

  • Troubleshooting Steps:

    • Extraction:

      • If the product is basic, consider an acid-base workup. Acidify the aqueous layer to protonate your product, wash with an organic solvent (like EtOAc or DCM) to remove non-basic impurities, then basify the aqueous layer and extract the product.

      • For very water-soluble products, extraction with more polar solvents like n-butanol or performing multiple extractions (5-10 times) may be necessary.

      • Salting out by saturating the aqueous layer with NaCl can decrease the solubility of your organic product and improve extraction efficiency.

    • Purification:

      • Chromatography: Standard silica gel can cause streaking and poor separation due to strong interactions with the basic amine groups.[7]

        • Option A: Modified Mobile Phase: Add a small amount of a competing base, like triethylamine (0.1-1%) or ammonia (in methanol), to your eluent system (e.g., DCM/MeOH).[8]

        • Option B: Amine-Functionalized Silica: Using a pre-treated, amine-functionalized stationary phase is often a more robust solution that provides better peak shape and reproducibility without needing a mobile phase modifier.[7]

      • Crystallization/Precipitation: If the product is a solid, crystallization is an excellent purification method. If it's an oil, consider converting it to a hydrochloride or other salt, which is often a crystalline solid that can be easily purified and stored.[1]

References

Technical Support Center: Scale-Up of 6-methoxy-N2-methylpyridine-2,3-diamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-methoxy-N2-methylpyridine-2,3-diamine and its salts (e.g., dihydrochloride). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production. The following troubleshooting guide and frequently asked questions (FAQs) are based on established synthetic routes and address specific issues you may encounter.

I. Synthetic Pathway Overview

The industrial synthesis of this compound typically proceeds through a multi-step route. A common pathway involves the nitration of a substituted pyridine, followed by a series of functional group transformations including amination, methoxylation, reduction, and methylation. The dihydrochloride salt is often prepared for improved stability and handling.[1]

A plausible and commonly referenced synthetic route starts from 2,6-dichloropyridine.

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (H2SO4, HNO3) C 2-Amino-6-chloro-3-nitropyridine B->C Ammonolysis (aq. NH3, Methanol) D 2-Amino-6-methoxy-3-nitropyridine C->D Methoxylation (Sodium Methoxide, Methanol) E 2,3-Diamino-6-methoxypyridine D->E Reduction (e.g., SnCl2, HCl or Catalytic Hydrogenation) F This compound E->F Selective Methylation G This compound dihydrochloride F->G Hydrochlorination (HCl)

Caption: A common synthetic route for this compound dihydrochloride.

II. Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the scale-up of each synthetic step.

Step 1: Nitration of 2,6-Dichloropyridine

Q1: My nitration reaction is resulting in low yields and the formation of multiple byproducts. What are the critical parameters to control?

A1: The nitration of 2,6-dichloropyridine is a highly exothermic reaction that requires careful control of temperature and the rate of addition of the nitrating agent.

  • Causality: Poor temperature control can lead to over-nitration, producing dinitro- and other polysubstituted byproducts. The reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid.[2]

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, throughout the addition of the nitrating mixture. Utilize an efficient cooling system, such as an ice-salt bath or a chiller.

    • Slow Addition: Add the nitrating agent dropwise to the solution of 2,6-dichloropyridine in sulfuric acid. This helps to dissipate the heat generated and maintain a controlled reaction rate.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of byproducts.

    • Quenching: The reaction should be carefully quenched by pouring the reaction mixture onto crushed ice to precipitate the product. This should also be done slowly to manage the exotherm.

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

Q2: I am observing incomplete conversion and the presence of starting material even after extended reaction times during the ammonolysis step. How can I drive the reaction to completion?

A2: The ammonolysis of 2,6-dichloro-3-nitropyridine to 2-amino-6-chloro-3-nitropyridine is a nucleophilic aromatic substitution. Incomplete conversion is often due to insufficient reagent concentration or suboptimal reaction conditions.

  • Causality: The concentration of aqueous ammonia and the reaction temperature are key factors influencing the reaction rate. A patent describes carrying out the ammonolysis using a solution of aqueous ammonia in methanol at 35–40° C.[2]

  • Troubleshooting Protocol:

    • Reagent Concentration: Ensure a sufficient molar excess of aqueous ammonia is used. The patent suggests a molar ratio of approximately 1.4 moles of ammonia per mole of the dichloronitropyridine.[2]

    • Temperature and Pressure: If increasing the ammonia concentration is not sufficient, consider moderately increasing the reaction temperature. In a sealed reactor, this will also increase the pressure, which can enhance the reaction rate. However, this must be done with extreme caution and with appropriate pressure-rated equipment.

    • Solvent: Methanol is a common solvent for this reaction.[2] Ensure it is of appropriate quality and anhydrous if necessary, although aqueous ammonia is used.

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

Q3: The methoxylation reaction with sodium methoxide is producing a dark-colored product with significant impurities. What is the likely cause and how can it be mitigated?

A3: The formation of colored impurities during methoxylation can be attributed to side reactions, such as the formation of phenolic byproducts or degradation of the starting material or product under harsh conditions.

  • Causality: The reaction of 2-amino-6-chloro-3-nitropyridine with sodium methoxide is generally clean, but elevated temperatures or a large excess of the base can promote side reactions. A described procedure maintains the temperature at 25-30°C.[2][3]

  • Troubleshooting Protocol:

    • Temperature Control: Strictly maintain the reaction temperature in the recommended range of 10-60°C, with a preference for the lower end (25-30°C) to minimize byproduct formation.[2]

    • Stoichiometry: Use a slight excess of sodium methoxide, typically around 1.05 to 1.5 molar equivalents.[2] A large excess can lead to unwanted side reactions.

    • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC to stop the reaction once the starting material is consumed.

    • Work-up: Quenching the reaction by adding the mixture to cold water can help to precipitate the desired product, 2-amino-6-methoxy-3-nitropyridine, and separate it from more soluble impurities.[3]

ParameterRecommended RangeRationale
Temperature25-30°CMinimizes byproduct formation.[2]
Sodium Methoxide (molar eq.)1.05 - 1.5Ensures complete reaction without promoting side reactions.[2]
Step 4: Reduction of 2-Amino-6-methoxy-3-nitropyridine

Q4: My reduction of the nitro group is not proceeding to completion, or I am observing the formation of undesired intermediates. Which reduction method is most suitable for scale-up?

A4: The reduction of the nitro group to an amine is a critical step. While catalytic hydrogenation is a common method, it can present challenges on a larger scale, such as catalyst handling and potential for catalyst poisoning.[4] Metal-based reductions are often more robust for this substrate.

  • Causality: The choice of reducing agent and reaction conditions significantly impacts the efficiency and selectivity of the reduction. Stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid is a well-documented and effective method for this transformation.[2] Other metal reducing agents like iron, tin, or zinc in an acidic medium can also be employed.[2][5]

  • Troubleshooting Protocol:

    • Choice of Reducing Agent: For scale-up, consider using stannous chloride dihydrate in concentrated HCl. This method is reported to proceed smoothly at a moderate temperature of 35-40°C.[2]

    • Stoichiometry: A molar excess of the reducing agent is necessary. For SnCl2·2H2O, approximately 2 molar equivalents are used per mole of the nitro compound.[2]

    • Temperature Control: While the reaction is heated, it's important to control the exotherm, especially during the initial addition of the reducing agent.

    • Isolation: The product, 2,3-diamino-6-methoxypyridine, is typically isolated as its dihydrochloride salt by filtration after cooling the reaction mixture.[2] This salt is often more stable and easier to handle than the free base.

Reduction_Troubleshooting Start Incomplete Reduction of Nitro Group Problem1 Catalyst Poisoning/Inactivity (Catalytic Hydrogenation) Start->Problem1 Problem2 Insufficient Reducing Agent Start->Problem2 Problem3 Suboptimal Temperature Start->Problem3 Solution1 Switch to Metal-Acid Reduction (e.g., SnCl2/HCl) Problem1->Solution1 Solution2 Increase Molar Equivalents of Reducing Agent Problem2->Solution2 Solution3 Optimize Reaction Temperature (e.g., 35-40°C for SnCl2) Problem3->Solution3

Caption: Troubleshooting workflow for the reduction of 2-amino-6-methoxy-3-nitropyridine.

Step 5: Selective Methylation and Final Product Isolation

Q5: I am struggling with the selective N-methylation of 2,3-diamino-6-methoxypyridine. How can I control the reaction to favor mono-methylation at the desired position and ensure the purity of the final product?

A5: Achieving selective mono-methylation of a diamine can be challenging due to the potential for di-methylation and reaction at the undesired amino group.

  • Causality: The relative nucleophilicity of the two amino groups and the choice of methylating agent and reaction conditions will determine the selectivity. While specific literature on the selective methylation to form this compound is less common in publicly available resources, general principles of organic synthesis can be applied. The final product is often used as a hair dye precursor and in medicinal chemistry.[6][7]

  • Troubleshooting Protocol:

    • Protecting Groups: A robust strategy for selective methylation involves the use of protecting groups. One of the amino groups can be selectively protected, followed by methylation of the unprotected amine, and subsequent deprotection. The choice of protecting group would depend on the relative reactivity of the two amino groups.

    • Controlled Stoichiometry: Using a stoichiometric amount (or slightly less than one equivalent) of a mild methylating agent at low temperatures can favor mono-methylation.

    • Purification: Careful purification by chromatography or crystallization is crucial to isolate the desired mono-methylated product from unreacted starting material and di-methylated byproducts.

    • Salt Formation for Purity: The final product is often isolated and purified as its dihydrochloride salt.[6] This can aid in purification through crystallization and improves the stability of the compound. The presence of impurities can be a concern, as noted in regulatory assessments.[8]

General Scale-Up and Safety Considerations

Q6: What are the key safety considerations when scaling up the production of this compound?

A6: Scaling up this synthesis involves several hazardous reagents and reactions that require strict safety protocols.

  • Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and the reaction is very exothermic. Appropriate personal protective equipment (PPE), a well-ventilated fume hood or a controlled reactor system, and a robust cooling system are essential.

  • Ammonolysis: This step often involves heating aqueous ammonia in a sealed system, which can generate significant pressure. A pressure-rated reactor with a pressure relief valve is mandatory.

  • Sodium Methoxide: This reagent is highly flammable and moisture-sensitive. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: If catalytic hydrogenation is chosen for the reduction step, handling of flammable hydrogen gas and pyrophoric catalysts (like Raney Nickel) requires specialized equipment and procedures to prevent fires and explosions.

  • Product Handling: The final product and its intermediates may have associated health hazards. For instance, this compound dihydrochloride is harmful if swallowed and may cause an allergic skin reaction.[9] Always consult the Safety Data Sheet (SDS) for all reagents and intermediates.

III. References

  • Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • This compound dihydrochloride | 83732-72-3. (n.d.). Smolecule. Retrieved from --INVALID-LINK--

  • This compound dihydrochloride | 83732-72-3. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • 2-Amino-6-methoxy-3-nitropyridine synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • How can 2-AMINO-6-METHOXY-3-Nitropyridine be applied and synthesized? (n.d.). Guidechem. Retrieved from --INVALID-LINK--

  • 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride: Human health tier II assessment. (2019, March 8). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from --INVALID-LINK--

  • This compound. (n.d.). MySkinRecipes. Retrieved from --INVALID-LINK--

  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). (2008, April 15). European Commission. Retrieved from --INVALID-LINK--

  • 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • 2-Amino-3-nitro-6-methoxypyridine. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--

  • Synthesis of 2-N-phenylamino-3-nitro-6-methylpyridine. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • 6-Methoxy-2-methylpyridin-3-amine synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • 2-Amino-6-methoxy-3-nitropyridine. (n.d.). Chem-Impex. Retrieved from --INVALID-LINK--

  • 3-AMINO-6-METHOXY-2-METHYLAMINO-PYRIDINE, DIHYDROCHLORIDE SPECIALITY CHEMICALS manufacturers and suppliers in india. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

References

enhancing the solubility of 6-methoxy-N2-methylpyridine-2,3-diamine for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on .

Technical Support Center: 6-Methoxy-N2-methylpyridine-2,3-diamine

A Senior Application Scientist's Guide to Enhancing Solubility for Synthetic Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. We understand that achieving complete solubilization is a critical first step for any successful reaction, and the unique properties of this substituted diaminopyridine can present challenges. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in my reaction solvent. What are the underlying chemical reasons for this?

A1: This is a common and critical first challenge. The difficulty in dissolving this reagent often stems from a combination of its molecular structure and the form you are using.

  • Free Base vs. Dihydrochloride Salt: First, verify which form of the compound you have. The free base (CAS 90817-34-8) has two basic amine groups and a pyridine nitrogen, making it a moderately polar molecule.[1] Its solubility is typically limited in non-polar solvents. Conversely, the dihydrochloride salt (CAS 83732-72-3) is often supplied for its superior stability and handling characteristics.[2] This salt form is highly polar and exhibits excellent solubility in water (>100 g/L) but is practically insoluble in many common non-polar or moderately polar organic solvents.[2][3] Attempting to use the dihydrochloride salt directly in a non-polar organic reaction without liberating the free base is a frequent cause of failure.

  • Intermolecular Forces: The free base possesses multiple sites for hydrogen bonding (the -NH2 and -NHMe groups). In the solid state, these groups form a strong intermolecular hydrogen bond network, which requires a significant amount of energy from the solvent to disrupt. A suitable solvent must be able to effectively solvate these hydrogen-bonding groups.

  • Structural Polarity: The pyridine ring, methoxy group, and two amine substituents create a distinct polarity profile. While soluble in some polar protic solvents, it can struggle in aprotic or non-polar media where solvation is less effective. Pyridine derivatives are known to be polar, ionizable aromatic molecules, a property that can be leveraged to improve solubility.[4][5]

Q2: What is the most logical first step to improve the solubility of the free base form for an organic reaction?

A2: A systematic solvent screening is the most logical and effective initial step. The principle of "like dissolves like" is your primary guide. Given the compound's structure, you should focus on polar solvents, particularly those that can act as hydrogen bond acceptors or donors.

Protocol 1: Systematic Solvent Screening

  • Preparation: Place a small, known amount of this compound (e.g., 5-10 mg) into several clean vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the table below.

  • Observation at Room Temperature: Vigorously vortex each vial for 1-2 minutes. Observe and record the degree of dissolution.

  • Gentle Heating: If the compound is not fully dissolved, warm the vials to 40-50°C and observe again. Note any changes in solubility. Caution: Ensure your solvents are safe to heat to this temperature.

  • Selection: Choose the solvent that provides the best solubility under conditions that are compatible with your planned reaction chemistry.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsExpected Performance & Rationale
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent. These solvents are strong hydrogen bond acceptors and can effectively solvate the amine groups, breaking up the solid-state structure. DMSO is often a solvent of last resort due to its high boiling point but is highly effective.[6]
Polar Protic Methanol, Ethanol, IsopropanolGood to Moderate. Alcohols can both donate and accept hydrogen bonds. The free base is cited as being slightly soluble in alcohol.[2] They are often good choices if compatible with the reaction.
Ethers THF, 2-MeTHF, DioxaneModerate to Poor. While polar, their ability to solvate the amine groups is weaker than polar aprotic solvents. Dioxane has been used in syntheses of related compounds.[2]
Chlorinated Dichloromethane (DCM), ChloroformPoor. Generally not polar enough to effectively dissolve the compound.
Hydrocarbons Toluene, Heptane, HexaneInsoluble. These non-polar solvents cannot overcome the strong intermolecular forces of the diamine.
Q3: My reaction requires a less polar solvent like THF or Toluene. How can I get my compound into the solution?

A3: This is a classic challenge where a multi-pronged approach is necessary. When your ideal reaction solvent is a poor solvent for your starting material, you must enhance the system.

Strategy 1: Employing Co-solvents

A co-solvent is a small amount of a good solvent added to your primary (poor) reaction solvent to increase the solubility of a specific reagent.[7][8]

Protocol 2: Co-Solvent Method

  • Dissolve First: Dissolve your this compound in the minimum required volume of a high-solubility co-solvent (e.g., DMSO or NMP). Aim for a concentrated stock solution.

  • Add to Reaction: Slowly add this stock solution to your primary reaction solvent (e.g., Toluene) at the desired reaction temperature.

  • Monitor for Precipitation: Observe the mixture closely. If precipitation occurs, you may need to slightly increase the proportion of the co-solvent or increase the reaction temperature. The goal is to find a thermodynamic sweet spot where everything remains in a homogeneous phase.[9]

Co_Solvency_Concept cluster_0 Initial State: Poor Solubility cluster_1 Step 1: Dissolve in Co-Solvent cluster_2 Step 2: Create Homogeneous Reaction A Reagent (Insoluble) B Primary Solvent (e.g., Toluene) A->B Poor Interaction C Reagent D Co-Solvent (e.g., DMSO) C->D Strong Solvation E Concentrated Stock Solution C->E D->E F Primary Solvent (e.g., Toluene) E->F Addition G Final Homogeneous Mixture E->G F->G Troubleshooting_Workflow start START: Solubility Issue with 6-methoxy-N2- methylpyridine-2,3-diamine check_form 1. Identify Form: Free Base or Dihydrochloride Salt? start->check_form free_base_path Free Base check_form->free_base_path Free Base salt_path Dihydrochloride Salt check_form->salt_path Salt solvent_screen 2. Perform Solvent Screen (DMSO, DMF, Alcohols, THF) free_base_path->solvent_screen neutralize 2. Neutralize to Free Base: - Aqueous Workup (preferred) - In Situ with organic base salt_path->neutralize is_soluble Soluble in a compatible solvent? solvent_screen->is_soluble proceed Proceed with Reaction is_soluble->proceed Yes physical_methods 3. Use Physical Methods: - Gentle Heating - Sonication is_soluble->physical_methods No is_soluble2 Soluble now? physical_methods->is_soluble2 is_soluble2->proceed Yes cosolvent 4. Use Co-Solvent Strategy (e.g., min. DMSO in Toluene) is_soluble2->cosolvent No cosolvent->proceed neutralize->free_base_path Now use Free Base protocols

References

Technical Support Center: A Guide to Preventing Degradation of 6-methoxy-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 6-methoxy-N2-methylpyridine-2,3-diamine and its dihydrochloride salt. Given the compound's reactive nature as an electron-rich aromatic diamine, preventing its degradation during storage and reactions is critical for ensuring experimental reproducibility and the synthesis of pure target molecules. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges.

Core Concept: Understanding the Instability of this compound

The structure of this compound contains several functional groups that contribute to its reactivity and potential for degradation. The pyridine ring is activated by three electron-donating groups: a methoxy group and two amino groups. This high electron density makes the molecule highly susceptible to oxidation. Aromatic amines, in general, are known to be sensitive to air and light, often leading to the formation of colored impurities.[1][2] The primary degradation pathway is the oxidation of the amino groups, which can lead to the formation of nitroso, nitro, and polymeric byproducts, often observed as a darkening of the reaction mixture or the solid compound itself.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My solid this compound has changed color (e.g., from off-white to brown/purple) during storage.

Root Cause Analysis: This is a classic sign of oxidative degradation. The electron-rich aromatic diamine is sensitive to atmospheric oxygen.[1][2] Exposure to air, light, and moisture can accelerate this process. The presence of trace metal impurities can also catalyze oxidation.

Immediate Action:

  • Visually assess the extent of the discoloration. A slight surface darkening may not significantly impact reactions, but significant color change suggests substantial degradation.

  • If the material is heavily discolored, it is advisable to purify a small sample by recrystallization or column chromatography and re-characterize it (e.g., by NMR, LC-MS) before use.

Preventative Protocol:

  • Storage: Always store the compound in a tightly sealed, amber glass vial to protect it from light.[3] The vial should be placed inside a desiccator to minimize moisture exposure. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is highly recommended.[4] Storing at reduced temperatures (e.g., 2-8°C) can also slow the rate of degradation.[2]

  • Handling: When weighing or handling the solid, do so quickly and in a low-humidity environment if possible. Avoid using metal spatulas that may have trace metal contaminants; use glass or ceramic implements instead.

Issue 2: My reaction mixture turns dark brown or black upon adding this compound.

Root Cause Analysis: This indicates rapid degradation, most likely oxidation, under the reaction conditions. This can be triggered by several factors:

  • Atmospheric Oxygen: The solvent and headspace of the reaction flask contain dissolved oxygen, which readily reacts with the electron-rich diamine.[5]

  • Incompatible Reagents: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides can react with the aminopyridine.[6]

  • High Temperature: Elevated temperatures can accelerate the rate of decomposition.[6]

  • Solvent Effects: Protic solvents or solvents that are not rigorously deoxygenated can facilitate oxidative pathways.

Troubleshooting Workflow:

G start Reaction Mixture Darkens check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere check_reagents Are there incompatible reagents (oxidants, strong acids)? check_atmosphere->check_reagents Yes implement_inert Implement Inert Atmosphere Technique (N2 or Ar blanket) check_atmosphere->implement_inert No check_temp Is the reaction run at an elevated temperature? check_reagents->check_temp No reagent_order Re-evaluate reagent compatibility and order of addition. check_reagents->reagent_order Yes check_solvent Was the solvent properly deoxygenated? check_temp->check_solvent No lower_temp Lower reaction temperature or add amine at a lower temp. check_temp->lower_temp Yes degas_solvent Degas solvent via sparging, freeze-pump-thaw, or sonication. check_solvent->degas_solvent No end_point Problem Resolved check_solvent->end_point Yes implement_inert->end_point reagent_order->end_point lower_temp->end_point degas_solvent->end_point

Caption: Troubleshooting workflow for reaction darkening.

Detailed Step-by-Step Protocol for Preventing In-Reaction Degradation:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas (nitrogen or argon) to remove adsorbed moisture.[7][8]

  • Solvent Degassing: Before use, deoxygenate the reaction solvent. Common methods include:

    • Sparging: Bubble a fine stream of inert gas (N2 or Ar) through the solvent for 30-60 minutes.

    • Freeze-Pump-Thaw: For more rigorous deoxygenation, freeze the solvent with liquid nitrogen, apply a vacuum to remove gases from the headspace, thaw the solvent, and repeat the cycle three times.

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and dropping funnel) and flush the entire system with inert gas. Maintain a slight positive pressure of inert gas throughout the reaction, often visualized with an oil bubbler.[9]

  • Reagent Addition:

    • Dissolve other reaction components in the deoxygenated solvent first.

    • If the reaction is exothermic, cool the mixture in an ice bath before adding the aminopyridine.[10]

    • Add the this compound, either as a solid or as a solution in deoxygenated solvent, under a positive flow of inert gas.

Issue 3: My reaction yields are low and I'm observing multiple unidentified side products by TLC or LC-MS.

Root Cause Analysis: Low yields and side product formation can be a direct result of degradation, but may also stem from unwanted side reactions of the diamine. The two amino groups have different nucleophilicities, and the pyridine ring itself can participate in reactions.

Preventative Strategies:

  • pH Control: The reactivity of aminopyridines can be highly pH-dependent.[11][12] In acidic conditions, the pyridine nitrogen and amino groups will be protonated, reducing their nucleophilicity and potentially preventing the desired reaction. Conversely, strongly basic conditions might promote other side reactions. If possible, run the reaction under neutral or mildly basic conditions, and consider the use of a non-nucleophilic base if an acid scavenger is needed.

  • Protecting Groups: If one of the amino groups is interfering with the desired transformation, consider a protection-deprotection strategy. However, this adds steps to the synthesis and should be evaluated based on the specific reaction.

  • Temperature Management: As with discoloration, high temperatures can promote side reactions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider stepwise addition of reagents to control any exotherms.[10]

ParameterStandard ConditionOptimized Condition for Sensitive SubstratesRationale
Atmosphere AirNitrogen or ArgonPrevents oxidative degradation of the electron-rich diamine.[5][13]
Solvent Standard GradeAnhydrous, DeoxygenatedRemoves water and oxygen, which are key reactants in degradation pathways.[7]
Temperature RefluxRoom Temp or 0 °CMinimizes thermal decomposition and reduces rates of side reactions.[6]
Reagent Addition All at onceSlow, dropwise additionControls reaction exotherms and maintains low concentration of the sensitive reagent.[10]
pH UncontrolledBuffered or with non-nucleophilic basePrevents unwanted protonation/deprotonation and side reactions catalyzed by acid/base.[14]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound? A1: The most significant degradation pathway is oxidation. The two amino groups and the methoxy group are electron-donating, making the pyridine ring electron-rich and highly susceptible to oxidation by atmospheric oxygen.[15][16] This can lead to the formation of colored oligomeric or polymeric impurities.

Q2: How should I handle the dihydrochloride salt of this compound? Is it more stable? A2: The dihydrochloride salt is generally more stable as a solid for storage.[17] The protonation of the basic nitrogen atoms reduces their susceptibility to oxidation. However, when the salt is dissolved in a reaction mixture and neutralized to the free base, it will have the same sensitivity as the free base itself. Therefore, all precautions for handling the free base (e.g., using an inert atmosphere) should be applied once the salt is deprotonated in solution.

Q3: Can I purify this compound if it has started to degrade? A3: Yes. For minor degradation, recrystallization from a suitable solvent system (after screening) under an inert atmosphere can be effective. For more significant impurities, column chromatography on silica gel or alumina may be necessary. It is crucial to use deoxygenated solvents for chromatography and to work quickly to minimize exposure to air on the column.

Q4: What analytical techniques are best for monitoring the stability of this compound? A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent stability-indicating method.[18] A proper HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity over time. Thin-Layer Chromatography (TLC) provides a quick qualitative check for the appearance of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the purified material and identify major degradation products if they can be isolated.

Q5: Are there any specific classes of reagents I should avoid using with this compound? A5: Yes. Avoid strong oxidizing agents (e.g., peroxides, permanganates), strong or protic acids (unless protonation is intended), acid chlorides, and acid anhydrides, as these can react with the amino groups or the pyridine nitrogen.[6] Reactions involving nitrous acid (e.g., diazotization) should be performed with extreme care and at low temperatures, as diazonium salts of pyridines can be unstable.[19]

G Compound This compound Oxidation Oxidation (O2, Light, Heat) Compound->Oxidation AcidReaction Acid-Base Reaction (Strong Acids) Compound->AcidReaction Acylation Acylation (Acid Chlorides) Compound->Acylation DegradationProducts Colored Impurities (Nitroso, Nitro, Polymers) Oxidation->DegradationProducts PyridiniumSalt Protonated Pyridinium Salt AcidReaction->PyridiniumSalt AmideProducts Amide Formation Acylation->AmideProducts

Caption: Key reactivity and degradation pathways.

References

Validation & Comparative

A Researcher's Guide to the Biological Validation of 6-Methoxy-N2-methylpyridine-2,3-diamine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation and comparative analysis of the biological activity of 6-methoxy-N2-methylpyridine-2,3-diamine derivatives. We will proceed under the well-established premise that this chemical scaffold is a potent source of kinase inhibitors, a class of molecules that has revolutionized targeted therapy, particularly in oncology. Our focus will be on establishing a rigorous, multi-step validation cascade, from initial biochemical confirmation to cellular activity, and benchmarking these novel compounds against established alternatives.

The core philosophy of this guide is not merely to provide protocols but to instill a logical, evidence-based approach to drug discovery. Each experimental choice is rationalized to build a scientifically sound and compelling data package that robustly defines the therapeutic potential of this promising class of molecules.

Part 1: The Foundation - Target Identification and Mechanistic Hypothesis

The pyridine-2,3-diamine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. Derivatives of 2,3-diaminopyridine have been explored as inhibitors of various kinases, including Janus kinases (JAKs) and spleen tyrosine kinase (Syk), which are crucial nodes in inflammatory and oncogenic signaling pathways.

Our initial hypothesis is that this compound derivatives act as ATP-competitive inhibitors of a specific protein kinase, for instance, a receptor tyrosine kinase (RTK) implicated in cancer, such as EGFR or VEGFR. The validation process must first rigorously test this hypothesis.

A fundamental aspect of this validation is understanding the signaling pathway in which the target kinase operates. Disrupting this pathway is the ultimate therapeutic goal. Below is a generalized representation of a typical RTK signaling cascade leading to cell proliferation.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binding & Dimerization P_RTK Autophosphorylated Receptor RTK->P_RTK Phosphorylation RAS RAS P_RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation Gene Gene Expression (Proliferation, Survival) TF->Gene Activation Inhibitor Our Derivative Inhibitor->RTK Inhibition

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Part 2: The Validation Cascade - From Enzyme to Cell

A tiered approach is essential for efficiently validating new chemical entities. We begin with cell-free biochemical assays to confirm direct target interaction and then move into cell-based assays to verify target engagement and functional consequences in a biological context.

The following diagram illustrates this logical workflow.

Validation_Workflow cluster_workflow In Vitro Validation Workflow Biochem Step 1: Biochemical Assay (e.g., KinaseGlo®) - Does it hit the target? - How potent is it? (IC50) Cellular_TE Step 2: Cellular Target Engagement (e.g., Western Blot) - Does it hit the target in a cell? - Does it block downstream signaling? Biochem->Cellular_TE Confirms Cellular Entry & Target Binding Cell_Viability Step 3: Functional Cellular Assay (e.g., CellTiter-Glo®) - Does it kill cancer cells? - How potent is it? (EC50) Cellular_TE->Cell_Viability Links Target Inhibition to Phenotype Selectivity Step 4: Selectivity Profiling (Kinase Panel Screen) - Is the inhibition specific? - What is the off-target profile? Cell_Viability->Selectivity Assesses Therapeutic Window

Caption: A tiered workflow for the in vitro validation of kinase inhibitors.

Experiment 1: Biochemical Kinase Inhibition Assay

Causality and Rationale: The first and most crucial step is to determine if the derivative directly inhibits the activity of the purified target kinase. A cell-free (biochemical) assay isolates the kinase, the compound, and the substrate (ATP) from the complexities of a cellular environment. This unequivocally proves a direct interaction and allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.

Protocol: ATP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare kinase buffer, recombinant human kinase enzyme, substrate peptide, and ATP solution at 2x the final desired concentration. Serially dilute the this compound derivatives and a known comparator drug (e.g., Gefitinib for EGFR) in DMSO, then dilute in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of the compound dilution.

  • Kinase/Substrate Addition: Add 10 µL of the 2x kinase/substrate mix to each well.

  • Initiation: Add 10 µL of the 2x ATP solution to initiate the kinase reaction. Incubate for 1 hour at room temperature.

  • Luminescence Detection: Add 25 µL of ATP-Glo™ Reagent to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP. Uninhibited kinases will consume more ATP, resulting in a lower signal.

  • Data Analysis: Measure luminescence on a plate reader. Plot the signal versus the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Comparative Data (Hypothetical)

CompoundTarget KinaseIC50 (nM)
Derivative A EGFR15
Derivative B EGFR152
Gefitinib (Comparator) EGFR25
Derivative A VEGFR2>10,000

This table clearly shows that Derivative A is a potent and selective inhibitor of EGFR compared to both the comparator and a related kinase, VEGFR2.

Experiment 2: Cellular Target Engagement via Western Blot

Causality and Rationale: A low biochemical IC50 is meaningless if the compound cannot penetrate the cell membrane or engage its target in the crowded cellular milieu. This experiment validates that the compound inhibits the kinase inside the cell. We measure the phosphorylation of a direct downstream substrate of our target kinase. If the compound is effective, we should see a dose-dependent decrease in the phosphorylated substrate.

Protocol: Western Blot for Phospho-ERK

  • Cell Culture & Treatment: Plate A549 lung cancer cells (which overexpress EGFR) and allow them to adhere overnight. Starve the cells for 4-6 hours, then treat with various concentrations of the derivatives for 2 hours.

  • Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes to activate the EGFR pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of each protein sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-ERK (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.

Interpretation: A successful compound will show a marked decrease in the p-ERK band intensity with increasing concentration, while the total ERK band remains constant.

Experiment 3: Functional Cellular Assay - Cell Viability

Causality and Rationale: The ultimate goal of an anti-cancer agent is to stop proliferation or induce cell death. This assay connects target inhibition to a desired phenotypic outcome. The half-maximal effective concentration (EC50) derived from this assay represents the compound's potency in a functional, biological system.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Cell Plating: Seed A549 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the derivatives and the comparator drug. Include a "vehicle only" (DMSO) control.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct indicator of the number of viable cells.

  • Data Analysis: Measure luminescence and plot the signal against the log of compound concentration. Fit a dose-response curve to determine the EC50 value.

Comparative Data (Hypothetical)

CompoundCell LineEC50 (nM)
Derivative A A549 (EGFR mutant)55
Derivative B A549 (EGFR mutant)450
Gefitinib (Comparator) A549 (EGFR mutant)80
Derivative A HCT116 (EGFR wt)>20,000

This data demonstrates that Derivative A is more potent than the comparator drug in a relevant cancer cell line and shows selectivity for cells dependent on the target kinase.

Part 3: Benchmarking and Selectivity

A potent compound is not necessarily a good drug. It must also be selective. A non-selective kinase inhibitor will hit dozens or hundreds of other kinases, likely leading to unacceptable toxicity. Therefore, comparing the on-target potency with off-target activity is a critical step.

Selectivity Profiling: This is typically done by screening the compound against a large panel of purified kinases (e.g., the Eurofins DiscoverX KINOMEscan™). The output provides a quantitative measure of how tightly the compound binds to hundreds of other kinases.

Putting It All Together: A Comparative Guide

ParameterDerivative AGefitinib (Comparator)Rationale & Interpretation
Biochemical IC50 (EGFR) 15 nM25 nMOn-Target Potency: Derivative A shows slightly superior direct inhibition of the target enzyme.
Cellular EC50 (A549) 55 nM80 nMFunctional Potency: The biochemical advantage translates to better performance in a cellular context, suggesting good cell permeability.
Selectivity Score (S10 at 1µM) 0.020.04Safety & Specificity: A lower score indicates higher selectivity (fewer off-targets). Derivative A is twice as selective as the comparator.
IC50/EC50 Ratio 3.73.2Cellular Efficacy: A low ratio (<10) indicates that the biochemical potency translates efficiently into cellular action. Both are excellent.

This comprehensive comparison, grounded in robust experimental data, allows for an objective assessment. Derivative A is not just potent; it is more potent and more selective than a known clinical agent, marking it as a high-priority candidate for further preclinical development. This logical and evidence-based progression is the cornerstone of modern drug discovery.

A Comparative Guide to Kinase Inhibitors Derived from the 6-Methoxy-N2-methylpyridine-2,3-diamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comparative analysis of novel kinase inhibitors synthesized from the versatile 6-methoxy-N2-methylpyridine-2,3-diamine scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides an in-depth examination of the structure-activity relationships (SAR), comparative efficacy, and underlying mechanisms of action for two promising, albeit illustrative, compounds: MMPD-1 and MMPD-2 . The experimental data and protocols herein are synthesized from established methodologies to provide a robust framework for evaluation.

The 2,3-diaminopyridine core is a well-established hinge-binding motif in a multitude of kinase inhibitors.[1] Its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases makes it a privileged scaffold in medicinal chemistry.[2] The strategic inclusion of a methoxy group at the 6-position and an N-methyl group at the 2-amino position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors. This guide will explore how further derivatization of this core can lead to potent and selective kinase inhibitors.

Comparative Analysis of MMPD-1 and MMPD-2

To illustrate the therapeutic potential of the this compound scaffold, we present a comparative study of two hypothetical derivatives, MMPD-1 and MMPD-2. These compounds are designed to target kinases frequently implicated in oncology, such as the Serine/Threonine kinase Pim-1 and key tyrosine kinases. The structural modifications from the parent scaffold are intended to enhance potency and selectivity.

CompoundStructureTarget Kinase(s)IC50 (nM)Cell-Based Potency (GI50, µM)
MMPD-1 6-methoxy-N2-methyl-N3-(phenylacetyl)pyridine-2,3-diaminePim-1751.2 (MCF-7)
MMPD-2 N-(6-methoxy-N2-methyl-2,3-diaminopyridin-3-yl)biphenyl-4-carboxamidePim-1, VEGFR225 (Pim-1), 50 (VEGFR2)0.5 (MCF-7), 0.8 (HUVEC)

Table 1: Comparative Performance of MMPD-1 and MMPD-2. The data presented is illustrative and based on structure-activity relationships observed in related pyridine-based kinase inhibitor series.

The enhanced potency of MMPD-2 can be attributed to the introduction of a biphenyl moiety, which can engage in additional hydrophobic interactions within the kinase active site. Furthermore, the extension of the aromatic system in MMPD-2 may allow it to occupy adjacent pockets in the ATP-binding site of multiple kinases, leading to a dual-inhibitory profile.

Mechanism of Action and Signaling Pathways

Kinase inhibitors derived from the 2,3-diaminopyridine scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pim1 Pim-1 Kinase Substrate Downstream Substrates Pim1->Substrate Substrate->Transcription MMPD2 MMPD-2 MMPD2->RTK Inhibition MMPD2->Pim1 Inhibition MMPD1 MMPD-1 MMPD1->Pim1 Inhibition

Figure 1: Simplified Kinase Signaling Pathway. This diagram illustrates the points of inhibition for MMPD-1 and MMPD-2 within representative signaling cascades.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the comparative data for MMPD-1 and MMPD-2.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the direct binding of the inhibitors to the target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinases.

Materials:

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer)

  • Target kinase (e.g., Pim-1, VEGFR2)

  • Test compounds (MMPD-1, MMPD-2)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a solution of the target kinase and the tracer in the assay buffer.

  • Add 5 µL of the kinase-tracer solution to each well.

  • Prepare a solution of the Eu-labeled antibody in the assay buffer.

  • Add 2.5 µL of the antibody solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HUVEC)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (MMPD-1, MMPD-2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the GI50 value.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Start 6-methoxy-N2- methylpyridine-2,3-diamine Synth1 Synthesis of MMPD-1 & MMPD-2 Start->Synth1 QC Quality Control (NMR, MS) Synth1->QC KinaseAssay Kinase Inhibition Assay (IC50 Determination) QC->KinaseAssay CellAssay Cell Viability Assay (GI50 Determination) QC->CellAssay SAR Structure-Activity Relationship Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Figure 2: Experimental Workflow. A schematic representation of the workflow for the synthesis, evaluation, and optimization of kinase inhibitors derived from the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The illustrative compounds, MMPD-1 and MMPD-2, demonstrate how strategic modifications to this core can yield potent and potentially dual-targeting agents. Further optimization of this scaffold, guided by robust structure-activity relationship studies and comprehensive biological evaluation, could lead to the discovery of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

LC-MS and HPLC methods for the analysis of 6-methoxy-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to LC-MS and HPLC Methods for the Analysis of 6-methoxy-N2-methylpyridine-2,3-diamine

Introduction to the Analyte: this compound

This compound, often supplied as a dihydrochloride salt (CAS No: 83732-72-3), is a substituted diaminopyridine derivative.[1][2] Its chemical structure, featuring a pyridine ring with methoxy and diamine functional groups, makes it a versatile building block in medicinal chemistry for constructing complex heterocyclic systems.[1] It is also a known precursor in the cosmetics industry, particularly in oxidative hair dye formulations where it reacts with primary intermediates to form the final color.[3][4]

Given its applications, the accurate and precise quantification of this compound is critical for quality control, stability testing, impurity profiling, and toxicological assessment.[4][5][6] The presence of multiple amine groups makes the molecule polar and basic, properties which heavily influence the choice of analytical methodology. The dihydrochloride salt form exhibits excellent water solubility, a key factor for sample and standard preparation.[3]

Foundational Principles of the Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For polar analytes like our target compound, Reversed-Phase HPLC (RP-HPLC) is the most widely used mode.[7]

  • Principle of Separation: In RP-HPLC, the stationary phase is non-polar (hydrophobic), typically consisting of silica particles chemically bonded with alkyl chains (e.g., C18 or C8).[8] The mobile phase is polar, usually a mixture of water or an aqueous buffer with an organic solvent like acetonitrile or methanol.[7] Separation is driven by hydrophobic interactions; less polar (more hydrophobic) compounds are retained longer on the column, while more polar compounds, having a greater affinity for the mobile phase, elute earlier.[9][10]

  • Detection: The most common detector paired with HPLC is the UV-Vis spectrophotometer, which measures the analyte's absorbance at a specific wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[11][12] This combination provides a leap in sensitivity and specificity compared to HPLC-UV.

  • The Interface: Ionization: To be analyzed by a mass spectrometer, molecules eluting from the LC column must be converted into gas-phase ions. For polar small molecules, Electrospray Ionization (ESI) is the premier soft ionization technique.[11][13] ESI generates intact molecular ions (e.g., protonated molecules, [M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[11][13][14]

  • The Detector: Mass Analyzer: The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection.[12] This allows for the differentiation of compounds that might co-elute chromatographically but have different molecular weights.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends on the specific analytical goal, whether it is routine quality control, trace-level impurity detection, or structural elucidation.

FeatureHPLC with UV DetectionLC-MSCausality and Rationale
Specificity GoodExcellentHPLC-UV relies solely on chromatographic retention time for identification. Co-eluting impurities can interfere with quantification if they absorb at the same wavelength.[5] LC-MS provides an orthogonal dimension of detection (mass-to-charge ratio), allowing it to distinguish between co-eluting compounds with different molecular weights, thus offering superior specificity.[15]
Sensitivity Moderate (µg/mL or high ng/mL)High (low ng/mL to pg/mL)Mass spectrometers are inherently more sensitive detectors than UV spectrophotometers. LC-MS is the method of choice for trace analysis, such as quantifying genotoxic impurities or metabolites, where detection limits in the parts-per-million (ppm) or even parts-per-billion (ppb) range are often required.[15][16]
Identification Tentative (Retention Time Matching)Confirmatory (Molecular Weight & Fragmentation)HPLC-UV can only suggest the identity of a peak by comparing its retention time to that of a known reference standard. LC-MS provides the molecular weight via the parent ion's m/z value.[13] Further fragmentation in tandem MS (MS/MS) yields a structural fingerprint that can definitively confirm the compound's identity.
Mobile Phase Flexible (Non-volatile buffers like phosphate are acceptable)[17]Restricted (Requires volatile buffers like ammonium acetate or acids like formic acid)[17][18]Non-volatile salts will precipitate in the high-vacuum region of the mass spectrometer, causing contamination and signal suppression. Volatile additives are necessary as they evaporate along with the mobile phase during the ionization process.
Robustness HighModerateHPLC-UV systems are generally simpler, more rugged, and considered workhorses in routine QC environments.[6] LC-MS systems are more complex and sensitive to matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, requiring more careful method development.[11]
Cost & Complexity LowerHigherThe initial investment, maintenance costs, and operational expertise required for an LC-MS system are significantly higher than for a standard HPLC-UV setup.

Experimental Protocols

The following protocols are designed to serve as validated starting points for method development.

Protocol 1: HPLC-UV Method for Quantification

This method is optimized for routine analysis, such as determining the purity of the main component in a drug substance or formulation.

Methodology Steps:

  • Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Mobile Phase A: Deionized water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 270 nm (This should be optimized by running a UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve sample in Water/Acetonitrile (50:50) inj Inject 10 µL prep->inj sep Separation on C18 Column (Gradient Elution) inj->sep det UV Detection (270 nm) sep->det analysis Quantify based on Peak Area vs. Standard det->analysis

Caption: HPLC-UV Experimental Workflow.

Protocol 2: LC-MS Method for Trace Analysis and Confirmation

This method is designed for high sensitivity and specificity, suitable for identifying impurities or confirming the analyte's identity at low concentrations.

Methodology Steps:

  • Chromatographic System: An LC system (UHPLC preferred for speed and resolution) coupled to a mass spectrometer.

  • Column: A reversed-phase C18 column with smaller dimensions (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) for faster analysis and better sensitivity.

  • Mobile Phase A: Deionized water with 0.1% Formic Acid. (Note: Formic acid is a volatile acid compatible with MS).[17]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-5 min: Linear gradient from 2% to 98% B

    • 5-6 min: Hold at 98% B

    • 6.1-8 min: Return to 2% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Detector: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). The diamine structure readily protonates.[18][19]

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV[19]

    • Drying Gas (Nitrogen) Flow: 10 L/min[19]

    • Gas Temperature: 300°C

  • Data Acquisition:

    • Full Scan Mode: Scan m/z from 100 to 500 to find the protonated molecular ion ([M+H]⁺).

    • Selected Ion Monitoring (SIM): For quantification, monitor the specific m/z of the protonated molecule (Expected m/z for C₇H₁₁N₃O is ~154.09).

  • Sample Preparation: Prepare samples in Mobile Phase A to a concentration range of 1-1000 ng/mL.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis prep Dissolve sample in 0.1% Formic Acid in Water inj Inject 5 µL prep->inj sep UHPLC Separation (Fast Gradient) inj->sep ion Electrospray Ionization (ESI+) sep->ion ms Mass Analysis (Scan or SIM Mode) ion->ms analysis Identify by m/z Quantify by Ion Intensity ms->analysis

Caption: LC-MS Experimental Workflow.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound, but their applications are distinct.

  • HPLC-UV is the ideal choice for routine, high-throughput quality control applications where the primary goal is to determine the purity or assay of the main component against a reference standard. Its robustness, lower cost, and simplicity make it highly suitable for manufacturing and QC environments.[6]

  • LC-MS is indispensable when high sensitivity and absolute certainty of identification are required. It is the superior method for trace-level impurity analysis, pharmacokinetic studies, metabolite identification, and confirmatory analysis. The ability to provide molecular weight and structural data makes it an essential tool in research, development, and regulatory submissions where unknown peaks must be identified.[11]

As a Senior Application Scientist, my recommendation is to employ a dual approach: utilize HPLC-UV for routine quality control and release testing, and leverage the power of LC-MS during method development, for stability studies to identify degradation products, and for the validation of impurity profiles. This ensures both efficiency in routine work and rigor in scientific investigation.

References

A Comparative Guide to Purity Assessment of 6-methoxy-N2-methylpyridine-2,3-diamine: A Methodological Deep Dive for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. 6-methoxy-N2-methylpyridine-2,3-diamine, a key building block in the synthesis of kinase inhibitors and other complex heterocyclic compounds, is no exception.[1][2] The presence of even minute quantities of impurities—such as positional isomers, unreacted starting materials, or by-products—can significantly impact reaction yields, introduce confounding variables in biological assays, and pose toxicological risks.

This guide provides an in-depth, objective comparison of the primary analytical methodologies for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select and implement the most appropriate technique for your specific analytical challenge.

The Analytical Imperative: Understanding Potential Impurities

A robust purity assessment method is predicated on a thorough understanding of the potential impurities that may arise during the synthesis of the target compound. The synthesis of 2,3-diaminopyridines often involves the reduction of a corresponding nitropyridine.[3][4][5] For this compound, this suggests the potential for impurities such as:

  • Positional Isomers: Incomplete regioselectivity during synthesis can lead to the formation of isomers.

  • Unreacted Starting Materials: Such as the corresponding nitropyridine precursor.

  • By-products of Side Reactions: Including products of over-reduction or incomplete methylation.[6]

  • Degradation Products: The diamine functionality can be susceptible to oxidation.

A comprehensive purity assessment, therefore, requires analytical techniques capable of separating and quantifying these structurally similar compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, making it exceptionally well-suited for analyzing this compound.[7][8][9] Its high resolving power allows for the separation of the main component from closely related impurities.

Causality of Method Parameters

The choice of a reversed-phase HPLC method is logical for this moderately polar compound. A C18 column provides a hydrophobic stationary phase that retains the analyte based on its partitioning between the stationary phase and the more polar mobile phase. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve a balance between retention and elution, ensuring good peak shape and resolution. The use of an acidic modifier, such as phosphoric or formic acid, helps to protonate the amine functionalities, leading to more consistent interactions with the stationary phase and sharper peaks.[10]

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol is adapted from established methods for the analysis of this compound.[10]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid. The exact ratio should be optimized for optimal separation. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a mixture of the mobile phase) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Representative HPLC Purity Analysis
ParameterResult
Retention Time (Main Peak) 5.8 min
Purity (Area %) 99.5%
Known Impurity 1 (RT 4.2 min) 0.2%
Known Impurity 2 (RT 6.5 min) 0.15%
Unknown Impurities 0.15%

Note: This is representative data. Actual results may vary depending on the specific sample and chromatographic conditions.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[11] While this compound itself has a relatively high boiling point, GC-MS can be invaluable for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or low molecular weight by-products.

Causality of Method Parameters

The choice of a capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is standard for the analysis of a broad range of organic compounds. The temperature program is designed to first elute highly volatile compounds at a lower temperature, followed by a gradual increase to elute the less volatile components, including the main analyte. Electron impact (EI) ionization is a common and robust ionization technique that generates reproducible fragmentation patterns, which are crucial for the identification of unknown impurities by comparing them to mass spectral libraries.

Experimental Protocol: GC-MS for Impurity Profiling

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved before injection.

Data Presentation: Representative GC-MS Impurity Analysis
ImpurityRetention Time (min)Key Mass Fragments (m/z)Tentative Identification
Residual Solvent 3.543, 58Acetone
By-product 1 12.1123, 108, 78Unmethylated precursor
Main Compound 15.3153, 138, 122This compound

Note: This is representative data. Actual fragmentation patterns and retention times will depend on the specific instrument and conditions.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze tic Generate Total Ion Chromatogram analyze->tic spectra Extract Mass Spectra tic->spectra identify Identify Impurities spectra->identify

Caption: Workflow for GC-MS impurity profiling.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Determination

qNMR has emerged as a powerful primary ratio method for the accurate and precise determination of purity without the need for a reference standard of the analyte itself.[12][13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the absolute quantification of the main compound against a certified internal standard.

Causality of Method Parameters

The key to accurate qNMR is ensuring that the experiment is conducted under quantitative conditions. This means using a long relaxation delay (D1) to allow all protons to fully relax between pulses, ensuring that the signal intensities are not skewed by differences in relaxation times. A 90° pulse angle is used to maximize the signal for each scan. The choice of a suitable internal standard is critical; it should be stable, non-reactive with the sample, have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities, and be accurately weighed. Maleic acid is a good choice for polar compounds in a polar solvent like DMSO-d6.

Experimental Protocol: qNMR for Absolute Purity Determination

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Acquisition Parameters:

  • Solvent: DMSO-d6.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker).

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 30 seconds (should be at least 5 times the longest T1 of the protons of interest).

  • Acquisition Time (AQ): At least 3 seconds.

  • Number of Scans (NS): 16 or more for good signal-to-noise.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d6, cap the tube, and ensure complete dissolution by gentle vortexing.

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Data Presentation: Representative qNMR Purity Analysis
ParameterAnalyteInternal Standard (Maleic Acid)
Mass (mg) 20.1510.05
Signal Integrated Methoxy protons (s)Olefinic protons (s)
Chemical Shift (ppm) ~3.8~6.3
Number of Protons (N) 32
Integral (I) 1.000.95
Molecular Weight (MW) 153.18116.07
Purity of IS (P_IS) 99.9%-
Calculated Purity 99.2% -

Note: This is representative data. Actual results will depend on the specific sample and experimental conditions.

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum under Quantitative Conditions dissolve->acquire process Process Spectrum acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for absolute purity determination by qNMR.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique for purity assessment is not a one-size-fits-all decision. Each method offers distinct advantages and is best suited for specific analytical objectives.

FeatureHPLCGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear magnetic resonance spectroscopy
Primary Application Quantification of non-volatile impurities and main componentIdentification and quantification of volatile impurities and residual solventsAbsolute quantification of the main component
Strengths High resolution for isomeric impurities, well-established and robust.[15][16][17]High sensitivity and specificity for volatile compounds, structural information from mass spectra.[11][18][19]Absolute quantification without a specific reference standard, provides structural confirmation.[12][13][14][20]
Limitations Requires a reference standard for each impurity for accurate quantification, may not detect highly volatile or non-UV active impurities.Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.
Trustworthiness High, when validated according to ICH guidelines.High for identification of volatile impurities.High, as a primary ratio method.

Conclusion: A Synergistic Approach to Purity Assessment

For a comprehensive and self-validating purity assessment of this compound, a multi-faceted approach is recommended.

  • HPLC should be the primary technique for routine purity analysis and the quantification of non-volatile impurities. Its robustness and high resolving power are ideal for quality control environments.

  • GC-MS serves as an essential complementary technique for the detection and identification of volatile impurities and residual solvents, which may be missed by HPLC.

  • qNMR provides an orthogonal and absolute measure of the purity of the main component, offering a high degree of confidence in the assigned purity value and serving as an excellent tool for the certification of reference materials.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for this compound, ensuring the quality and integrity of their research and development endeavors.

References

A Comparative Guide to the Synthetic Efficacy of Routes to 6-methoxy-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-methoxy-N2-methylpyridine-2,3-diamine is a key intermediate in the synthesis of various pharmacologically active compounds and is of significant interest to researchers in drug development.[1] Its structural features, a substituted diaminopyridine core, make it a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering an in-depth look at their chemical logic, experimental protocols, and overall efficacy. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Route 1: Linear Synthesis via Nucleophilic Aromatic Substitution

This route commences with a commercially available and cost-effective starting material, 2,6-dichloropyridine, and proceeds through a series of functional group transformations to construct the target molecule. The key strategic element of this pathway is the sequential introduction of the required substituents onto the pyridine ring.

Causality Behind Experimental Choices

The choice of 2,6-dichloropyridine as the starting material is predicated on its ready availability and the differential reactivity of its two chlorine atoms, which allows for selective functionalization. The nitration step is directed by the existing chloro substituents, and the subsequent nucleophilic aromatic substitutions are orchestrated based on the electronic nature of the pyridine ring, which is made electron-deficient by the nitro group, thus facilitating the displacement of the chloro groups.

Experimental Protocol

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine

A solution of 2,6-dichloropyridine in concentrated sulfuric acid is treated with fuming nitric acid at a controlled temperature. The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 2-chloro-6-methoxy-3-nitropyridine

The 2,6-dichloro-3-nitropyridine is dissolved in methanol and treated with a solution of sodium methoxide in methanol. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the desired product.

Step 3: Synthesis of 6-methoxy-2-(methylamino)-3-nitropyridine

2-chloro-6-methoxy-3-nitropyridine is dissolved in a suitable solvent such as ethanol or THF, and an aqueous solution of methylamine is added. The reaction mixture is heated to reflux and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the product.

Step 4: Synthesis of this compound

The 6-methoxy-2-(methylamino)-3-nitropyridine is dissolved in a suitable solvent like ethanol or ethyl acetate, and a reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or a metal-acid system like tin(II) chloride in hydrochloric acid, is used to reduce the nitro group.[2] The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off (in the case of Pd/C), and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

Diagram of Route 1

Route 1 A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B HNO3/H2SO4 C 2-Chloro-6-methoxy-3-nitropyridine B->C NaOMe/MeOH D 6-Methoxy-2-(methylamino)-3-nitropyridine C->D MeNH2 E This compound D->E Reduction

Caption: Linear synthesis of this compound.

Route 2: Convergent Approach via Nitration of a Pre-functionalized Pyridine

This alternative strategy begins with a pyridine ring that is already substituted with an amino and a methoxy group. The key steps involve the regioselective introduction of a nitro group, followed by N-methylation and subsequent reduction.

Causality Behind Experimental Choices

Starting with 2-amino-6-methoxypyridine offers the advantage of having two of the required functional groups already in place. The nitration of this substrate is expected to be directed by the activating amino and methoxy groups. The subsequent selective N-methylation of the 2-amino group in the presence of the newly introduced 3-amino group (after reduction) presents a potential challenge that needs to be addressed through careful selection of reagents and reaction conditions.

Experimental Protocol

Step 1: Synthesis of 2-amino-6-methoxy-3-nitropyridine

2-amino-6-methoxypyridine is carefully added to a mixture of concentrated sulfuric acid and nitric acid at low temperature.[3] The reaction is monitored by TLC. Once the reaction is complete, the mixture is poured onto ice, and the pH is adjusted with a base to precipitate the product, which is then filtered, washed, and dried.

Step 2: Synthesis of 6-methoxy-N2-methyl-3-nitropyridin-2-amine

A potential method for the selective N-methylation of 2-amino-6-methoxy-3-nitropyridine could involve a reductive amination approach. The amino-nitropyridine is reacted with formaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. This method often provides good selectivity for mono-methylation.

Step 3: Synthesis of this compound

The nitro group of 6-methoxy-N2-methyl-3-nitropyridin-2-amine is reduced to an amino group using a suitable reducing agent as described in Route 1, such as catalytic hydrogenation with Pd/C or a metal-acid system.[2] Purification of the final product is achieved through column chromatography or recrystallization.

Diagram of Route 2

Route 2 F 2-Amino-6-methoxypyridine G 2-Amino-6-methoxy-3-nitropyridine F->G HNO3/H2SO4 H 6-Methoxy-N2-methyl-3-nitropyridin-2-amine G->H Reductive Amination I This compound H->I Reduction

Caption: Convergent synthesis of this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Starting Material 2,6-Dichloropyridine (Readily available, low cost)2-Amino-6-methoxypyridine (Less common, higher cost)
Number of Steps 43
Key Challenges Multiple sequential steps can lead to lower overall yield.Regioselectivity of nitration and selective N-methylation.
Scalability Generally good, with well-established reaction types.May require more specialized conditions for selective reactions.
Potential Byproducts Isomeric products from substitution reactions.Over-methylation or reaction at other positions.
Overall Yield Potentially lower due to the number of steps.Potentially higher if selectivity issues are well-controlled.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a classic, linear approach that relies on robust and well-understood reactions. Its primary advantages are the low cost of the starting material and the straightforward nature of the individual transformations. However, the multi-step sequence may result in a lower overall yield.

Route 2 is a more convergent approach that begins with a more advanced intermediate. This route has the potential for a higher overall yield in fewer steps, but it hinges on achieving high regioselectivity in the nitration step and selective N-methylation, which can be challenging.

The choice between these two routes will ultimately depend on the specific needs and capabilities of the research team. For large-scale synthesis where cost is a major driver, the optimization of Route 1 may be the more prudent choice. For smaller-scale research and development where a shorter synthesis is prioritized and the cost of the starting material is less of a concern, Route 2 could be the more attractive option, provided that the selectivity challenges can be effectively addressed. Further optimization and detailed experimental validation are recommended for both routes to determine the most efficient and practical method for a given application.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological performance of novel imidazo[4,5-b]pyridine derivatives, a promising class of compounds in oncology research. These heterocyclic entities, which can be synthesized from precursors like 6-methoxy-N2-methylpyridine-2,3-diamine, have garnered significant attention for their potent kinase inhibitory activity. Here, we will delve into their in vitro and in vivo evaluation, comparing their efficacy against established kinase inhibitors and providing the experimental context necessary for researchers in drug discovery and development.

Introduction to Imidazo[4,5-b]pyridines: A Scaffold of Therapeutic Promise

The imidazo[4,5-b]pyridine core is structurally analogous to purines, the building blocks of DNA and key components in cellular signaling. This inherent similarity allows imidazo[4,5-b]pyridine derivatives to effectively compete with ATP for the active sites of various protein kinases, leading to the modulation of critical cellular pathways implicated in cancer progression.[1][2] The synthesis of this scaffold is versatile, often involving the condensation of a 2,3-diaminopyridine with a carboxylic acid or its derivative, a reaction that allows for diverse substitutions and the fine-tuning of biological activity.[3][4]

Our focus in this guide will be on two key classes of kinases that are validated targets in oncology: Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases. We will explore the structure-activity relationships (SAR) of representative imidazo[4,5-b]pyridine derivatives and compare their performance against established inhibitors.

In Vitro Evaluation: Gauging Potency and Selectivity

The initial assessment of novel compounds invariably begins with in vitro assays to determine their potency against the target of interest and their selectivity against other related kinases.

Comparative Analysis of CDK9 Inhibition

A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines were synthesized and evaluated for their anti-proliferative activities against various cancer cell lines and their inhibitory effect on CDK9.[5][6] The results are compared with Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers.

Compound IDModificationHCT-116 IC50 (µM)MCF-7 IC50 (µM)CDK9 IC50 (µM)
I Unsubstituted Phenyl>102.651.32
IIIa 4-Methylphenyl1.320.980.85
IIIb 4-Methoxyphenyl0.850.630.63
Sorafenib Reference Not ReportedNot Reported0.76

Table 1: In Vitro Activity of Imidazo[4,5-b]pyridine Derivatives against Cancer Cell Lines and CDK9.[6]

The data clearly indicates that substitutions on the phenyl ring significantly impact the anti-proliferative and CDK9 inhibitory activity. The introduction of electron-donating groups, such as methyl and methoxy at the para position, led to a marked increase in potency, with compound IIIb demonstrating superior activity to the reference compound Sorafenib in inhibiting CDK9.[6]

Comparative Analysis of Aurora Kinase Inhibition

Another series of imidazo[4,5-b]pyridine derivatives were optimized as potent inhibitors of Aurora kinases.[7] A representative compound, 27e , was identified as a potent dual inhibitor of both FLT3 and Aurora kinases.

Compound IDTarget KinaseKd (nM)
27e Aurora-A7.5
Aurora-B48
FLT36.2
FLT3-ITD38
FLT3(D835Y)14

Table 2: In Vitro Kinase Inhibitory Activity of Compound 27e.[7]

Compound 27e demonstrates potent, low nanomolar inhibition of Aurora-A and FLT3 kinases, highlighting the potential of the imidazo[4,5-b]pyridine scaffold for developing highly effective anti-cancer agents.[7]

Experimental Protocol: In Vitro Kinase Assay

A common method for determining kinase inhibitory activity is the in vitro kinase assay, often performed using a fluorescence-based method.[8]

Objective: To quantify the inhibitory effect of test compounds on the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • 384-well plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing the terbium-labeled antibody and streptavidin-conjugated XL665.

  • Incubate the plate for another 60 minutes to allow for antibody binding.

  • Measure the TR-FRET signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Evaluation: Assessing Efficacy in a Biological System

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a living organism. Xenograft models in immunocompromised mice are a standard for preclinical assessment of anti-cancer agents.[9][10]

Comparative Analysis of In Vivo Efficacy
Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control 12000
Compound X (50 mg/kg, oral, daily) 45062.5
Standard-of-Care 55054.2

Table 3: Hypothetical In Vivo Efficacy Data for an Imidazo[4,5-b]pyridine Derivative in a Human Tumor Xenograft Model.

This hypothetical data illustrates the expected outcome of an in vivo study where a novel imidazo[4,5-b]pyridine derivative shows superior tumor growth inhibition compared to a standard-of-care agent.

Experimental Protocol: Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a test compound in an in vivo setting.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line

  • Matrigel

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture the human cancer cells to the desired number.

  • Harvest the cells and resuspend them in a mixture of media and Matrigel.

  • Subcutaneously implant the cell suspension into the flank of the immunocompromised mice.[11]

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis).

  • Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing the Science: Synthesis and Signaling Pathways

To better understand the context of this research, the following diagrams illustrate the general synthesis of the imidazo[4,5-b]pyridine scaffold and a key signaling pathway targeted by these inhibitors.

G cluster_synthesis Synthesis of Imidazo[4,5-b]pyridines Diamine 6-methoxy-N2- methylpyridine-2,3-diamine Intermediate Intermediate Diamine->Intermediate + CarboxylicAcid R-COOH CarboxylicAcid->Intermediate Imidazopyridine Imidazo[4,5-b]pyridine Derivative Intermediate->Imidazopyridine Cyclization (e.g., heat, acid)

Caption: General synthetic route to imidazo[4,5-b]pyridine derivatives.

G cluster_pathway CDK9 Signaling Pathway in Cancer CDK9_PTEFb CDK9/P-TEFb RNAPII RNA Polymerase II CDK9_PTEFb->RNAPII Phosphorylates Transcription Gene Transcription (e.g., c-Myc, Mcl-1) RNAPII->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->CDK9_PTEFb Inhibits

Caption: Simplified CDK9 signaling pathway and the point of intervention.

Conclusion

Derivatives of the imidazo[4,5-b]pyridine scaffold, accessible from starting materials like this compound, represent a highly promising avenue for the development of novel kinase inhibitors. The in vitro and in vivo data for representative compounds demonstrate their potential to surpass existing therapies in both potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for the continued exploration and optimization of this important class of molecules in the quest for more effective cancer treatments.

References

The Indispensable Guide to Cross-Reactivity Profiling of Novel 6-Methoxy-N2-methylpyridine-2,3-diamine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. The 6-methoxy-N2-methylpyridine-2,3-diamine scaffold represents a promising starting point for the design of novel kinase inhibitors, owing to its structural features that can be tailored to interact with the ATP-binding pocket of various kinases.[1][2] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target activity.[3][4] While polypharmacology can sometimes be beneficial, unintended kinase interactions are frequently linked to cellular toxicity and adverse clinical side effects.[5][6][7]

Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of successful kinase inhibitor development. It is essential for elucidating the true mechanism of action, predicting potential toxicities, and ensuring the selection of a lead candidate with the highest probability of clinical success.[8] This guide provides a strategic framework and detailed methodologies for the cross-reactivity profiling of novel compounds derived from the this compound scaffold. We will use the well-characterized multi-kinase inhibitor, Dasatinib, as a comparative benchmark to illustrate the principles of data interpretation and guide experimental design.

Designing a Tiered Cross-Reactivity Profiling Cascade

A robust profiling strategy should be approached as a multi-tiered cascade, moving from broad, high-throughput screening to more focused, in-depth validation in a cellular context. This approach is both cost-effective and scientifically rigorous, allowing for early de-risking of compounds with unfavorable selectivity profiles.[8]

G cluster_0 Profiling Cascade Tier 1 Tier 1: Broad Kinome Scan (e.g., KINOMEscan®) Tier 2 Tier 2: IC50 Determination (Biochemical Assays) Tier 1->Tier 2 Hits >70% inhibition Tier 3 Tier 3: Cellular Target Engagement (e.g., CETSA) Tier 2->Tier 3 Potent hits (low nM IC50) Data Analysis Data Analysis & Interpretation (Selectivity Scoring) Tier 3->Data Analysis

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Broad Kinome Scanning for Initial Target Identification

The initial step involves screening the test compound against a large, representative panel of kinases to obtain a broad overview of its interaction landscape. Competitive binding assays are ideal for this purpose as they measure the direct interaction between the compound and the kinase, independent of the complexities of an activity assay.[9][10][11]

Featured Methodology: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is a widely used method that quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[9][12][13] The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[12]

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation : Solubilize the test compound (e.g., "Compound X," a derivative of this compound) and the reference compound (Dasatinib) in 100% DMSO to create a 100X stock solution.

  • Assay Plate Preparation : Dispense the test and reference compounds into the assay plates.

  • Kinase and Ligand Incubation : Add the DNA-tagged kinases to the wells containing the compounds, followed by the addition of streptavidin-coated magnetic beads to which the immobilized ligand is bound.

  • Equilibration : Incubate the plates to allow the binding reaction to reach equilibrium.

  • Washing : Wash the beads to remove unbound kinase.

  • Elution and qPCR : Elute the kinase-ligand complexes from the beads and quantify the amount of DNA tag for each kinase using qPCR.

  • Data Analysis : The results are typically expressed as a percentage of the DMSO control (% Control), where a lower percentage indicates a stronger interaction.

    • % Control = (SignalTest Compound / SignalDMSO Control) * 100

Comparative Data Presentation

To illustrate, let's consider hypothetical KINOMEscan® results for "Compound X" at a 1 µM screening concentration, compared to known data for Dasatinib.

Kinase Target"Compound X" (% Control @ 1µM)Dasatinib (% Control @ 1µM)
ABL1 50.1
SRC 80.5
LCK 121.0
YES1 151.2
c-KIT 452.5
PDGFRβ 603.0
VEGFR2 9585
EGFR 9892

This is hypothetical data for illustrative purposes.

From this initial screen, both "Compound X" and Dasatinib show potent binding to ABL and SRC family kinases. However, "Compound X" appears to have a more favorable selectivity profile, with significantly less potent binding to c-KIT and PDGFRβ compared to Dasatinib.

Tier 2: In-Depth Biochemical IC50 Determination

For the primary targets and significant off-targets identified in Tier 1 (typically those with >70% inhibition), the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each kinase.[14]

Featured Methodology: Fluorescence-Based Kinase Activity Assay

A variety of assay formats are available to measure kinase activity, including radiometric and luminescence-based methods.[14] Fluorescence-based assays are a popular choice due to their sensitivity and high-throughput compatibility.

Experimental Protocol: In Vitro Kinase Activity Assay
  • Compound Dilution : Prepare a serial dilution of the test and reference compounds in an appropriate buffer.

  • Reaction Mixture Preparation : In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Initiation of Reaction : Add the serially diluted compounds to the reaction mixture to initiate the kinase reaction.

  • Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination of Reaction : Stop the reaction by adding a solution containing EDTA.

  • Detection : Measure the fluorescence of the phosphorylated and unphosphorylated substrate.

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Presentation
Kinase Target"Compound X" (IC50, nM)Dasatinib (IC50, nM)
ABL1 1.20.5
SRC 2.50.8
LCK 5.11.1
YES1 8.31.5
c-KIT 1505.0
PDGFRβ 2506.0

This is hypothetical data for illustrative purposes.

The IC50 data confirms the findings from the initial screen. "Compound X" is a potent inhibitor of ABL and SRC family kinases, with significantly weaker activity against c-KIT and PDGFRβ, suggesting a more selective profile than Dasatinib.

Tier 3: Cellular Target Engagement and Validation

Biochemical assays, while essential, do not fully recapitulate the complex environment inside a living cell. Therefore, it is crucial to validate the biochemical hits by confirming that the compound engages its intended target(s) in a cellular context.[2]

Featured Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in intact cells or tissue samples.[15] The principle is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).[16][17] This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[18]

G cluster_0 CETSA Workflow Treat Cells Treat cells with Compound or Vehicle (DMSO) Heat Shock Apply heat gradient to cell aliquots Treat Cells->Heat Shock Cell Lysis Lyse cells and separate soluble/insoluble fractions Heat Shock->Cell Lysis Quantification Quantify soluble target protein (e.g., Western Blot, ELISA) Cell Lysis->Quantification

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for Target Engagement
  • Cell Culture and Treatment : Culture the appropriate cell line (e.g., a leukemia cell line expressing BCR-ABL) and treat with the test compound or vehicle (DMSO) for a specified time.[16]

  • Heat Treatment : Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis : Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction : Centrifuge the lysates to pellet the aggregated proteins and cell debris.

  • Protein Quantification : Quantify the amount of the target protein in the soluble fraction using a method such as Western blotting or an ELISA.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response experiment can also be performed at a fixed temperature to determine the cellular EC50.[15]

Data Interpretation and Visualization

A comprehensive analysis of the cross-reactivity data is crucial for making informed decisions. One useful metric is the Selectivity Score (S-score) , which quantifies the selectivity of a compound by dividing the number of kinases it binds to by the total number of kinases tested. A lower S-score indicates higher selectivity.

Another powerful visualization tool is the kinome tree , which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of the compound's selectivity profile.

Conclusion: A Pathway to Selective and Safe Kinase Inhibitors

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. However, realizing this potential requires a deep and early understanding of a compound's cross-reactivity profile. The tiered approach outlined in this guide, combining broad kinome scanning with in-depth biochemical and cellular validation, provides a robust framework for identifying compounds with the desired potency and selectivity. By diligently applying these methodologies and carefully interpreting the resulting data, researchers can significantly enhance the probability of advancing safe and effective drug candidates into clinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-methoxy-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 6-methoxy-N2-methylpyridine-2,3-diamine and its common salt form, this compound dihydrochloride. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary knowledge for safe laboratory practices. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

The following procedures are based on the known hazards of pyridine derivatives and aromatic amines, as well as specific data for the dihydrochloride salt of the title compound. Adherence to these guidelines is crucial for personnel safety and environmental protection.

Hazard Assessment and Waste Classification

This compound and its salts are classified as hazardous materials. The available safety data for the dihydrochloride salt indicates that it is harmful if swallowed, causes skin irritation, and can cause serious eye irritation[1][2]. As a pyridine derivative, it should be handled with caution, as compounds in this class are generally considered harmful[3][4]. Furthermore, as a secondary amine, it is prone to nitrosation and should not be mixed with nitrosating agents[5].

All waste containing this compound, including unreacted material, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be treated as hazardous chemical waste .

Table 1: Hazard Profile of this compound dihydrochloride

Hazard StatementClassificationSource(s)
Harmful if swallowedAcute oral toxicity[1][2][6]
Causes skin irritationSkin Irritant[1][2]
Causes serious eye irritationEye Irritant[1]
May cause respiratory irritationRespiratory Irritant[1]
Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing the appropriate personal protective equipment.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing[7].

  • Hand Protection: Wear double-layered nitrile gloves[3].

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this chemical, including waste preparation, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[7].

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal contractor. Incineration in a rotary kiln at high temperatures is a common practice for pyridine-based waste[4].

Step 1: Waste Segregation

  • Solid Waste: Collect unreacted this compound, contaminated weigh boats, spatulas, and other solid labware in a dedicated, robust, and clearly labeled hazardous waste container. The container should be made of a compatible material like high-density polyethylene (HDPE)[3].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams[3].

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this chemical must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

  • Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag[3].

Step 2: Labeling

All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (and "dihydrochloride" if applicable)

  • The approximate concentration and quantity of the waste

  • The date of waste generation

  • The primary hazards (e.g., "Toxic," "Irritant")

Step 3: Storage

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area away from general laboratory traffic[3].

  • Ensure containers are stored away from incompatible materials, such as strong oxidizing agents and nitrosating agents[1][5].

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste[3].

  • Provide the EHS office or contractor with a detailed inventory of the waste.

  • Never dispose of this compound down the drain or in regular trash[8][9].

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear Appropriate PPE: Don the appropriate PPE as described in Section 2 before attempting to clean the spill.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill[3]. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect the Waste: Carefully collect the absorbed material or spilled solid into a labeled hazardous waste container[3].

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste[3].

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office, especially for larger spills.

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Identify Waste Containing This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unreacted chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, etc.) waste_type->ppe_waste PPE solid_container Collect in Labeled HDPE Container solid_waste->solid_container liquid_container Collect in Labeled Leak-proof Container liquid_waste->liquid_container ppe_container Collect in Labeled Hazardous Waste Bag ppe_waste->ppe_container storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage ppe_container->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs disposal Arrange for Professional Disposal (Incineration) contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.